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  • Product: 4-(2-Chlorophenyl)-4-fluoropiperidine hydrochloride
  • CAS: 1421160-44-2

Core Science & Biosynthesis

Foundational

synthesis of 4-(2-Chlorophenyl)-4-fluoropiperidine hydrochloride

An In-depth Technical Guide to the Synthesis of 4-(2-Chlorophenyl)-4-fluoropiperidine Hydrochloride Authored by a Senior Application Scientist Introduction: The Strategic Importance of Fluorinated Piperidines The piperid...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis of 4-(2-Chlorophenyl)-4-fluoropiperidine Hydrochloride

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of Fluorinated Piperidines

The piperidine scaffold is a cornerstone in modern medicinal chemistry, appearing in a significant percentage of all FDA-approved small-molecule drugs.[1] Its saturated, three-dimensional structure provides an excellent framework for orienting pharmacophoric groups in precise spatial arrangements. The strategic incorporation of fluorine atoms into these scaffolds can profoundly enhance a molecule's pharmacological profile by modulating properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] 4-(2-Chlorophenyl)-4-fluoropiperidine hydrochloride is a valuable building block, combining the conformational rigidity of the piperidine ring with the unique electronic properties of both a fluorine atom and a chlorophenyl group, making it a sought-after intermediate in the synthesis of novel therapeutics, particularly for central nervous system (CNS) targets.

This guide provides a detailed, field-proven methodology for the . The narrative moves beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a reproducible and scalable process grounded in authoritative synthetic principles.

Retrosynthetic Strategy: A Logic-Driven Approach

A robust synthesis begins with a logical retrosynthetic analysis. Our approach deconstructs the target molecule into readily available starting materials, focusing on high-yielding and well-characterized transformations.

The primary disconnection is the final salt formation, leading back to the free base, 4-(2-chlorophenyl)-4-fluoropiperidine. The pivotal C-F bond is logically installed via nucleophilic fluorination of a tertiary alcohol precursor. This tertiary alcohol, N-Boc-4-(2-chlorophenyl)-4-hydroxypiperidine, can be reliably constructed through the addition of a 2-chlorophenyl organometallic species to a commercially available, nitrogen-protected 4-piperidone derivative. This multi-step strategy ensures control over each key bond formation.

Synthetic Workflow Overview

The following diagram illustrates the complete synthetic pathway from a common starting material, N-Boc-4-hydroxypiperidine, to the final hydrochloride salt.

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Grignard Addition cluster_2 Step 3: Deoxyfluorination cluster_3 Step 4: Deprotection & Salt Formation A N-Boc-4-hydroxypiperidine B N-Boc-4-piperidone A->B DMP / DCM C N-Boc-4-(2-chlorophenyl)- 4-hydroxypiperidine B->C 1. 2-Chlorophenylmagnesium bromide 2. aq. NH4Cl D N-Boc-4-(2-chlorophenyl)- 4-fluoropiperidine C->D Deoxo-Fluor® / DCM E 4-(2-Chlorophenyl)-4-fluoropiperidine hydrochloride (Target) D->E HCl in Dioxane

Caption: Overall synthetic scheme for 4-(2-Chlorophenyl)-4-fluoropiperidine hydrochloride.

Part 1: Synthesis of the Key Ketone Intermediate

While N-Boc-4-piperidone is commercially available, its synthesis from the more economical N-Boc-4-hydroxypiperidine is a common and cost-effective preliminary step.[3][4] The oxidation of this secondary alcohol is a critical transformation that can be accomplished by several methods.

Comparison of Oxidation Methods
MethodReagent SystemTypical YieldKey AdvantagesKey Considerations
DMP Oxidation [5]Dess-Martin Periodinane>95%Mild conditions, high yield, simple workup.Reagent is expensive and can be shock-sensitive.
Swern Oxidation [5]Oxalyl chloride, DMSO, Triethylamine90-98%High yield, widely applicable.Requires cryogenic temperatures (-78 °C), unpleasant odor.
TEMPO-Catalyzed [5]TEMPO, NaOCl (Bleach)90-95%Cost-effective, environmentally benign (catalytic).Can be sensitive to substrate, requires careful pH control.

For its operational simplicity and high efficiency on a lab scale, Dess-Martin Periodinane (DMP) oxidation is the selected method for this guide.[5]

Experimental Protocol: N-Boc-4-piperidone Synthesis
  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add N-Boc-4-hydroxypiperidine (1.0 eq) and anhydrous dichloromethane (DCM) to make a 0.2 M solution.

  • Reagent Addition: Add Dess-Martin Periodinane (1.2 eq) to the stirred solution in one portion at room temperature.

  • Reaction Monitoring: Stir the resulting mixture at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Workup and Quenching: Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO₃) and saturated aqueous sodium thiosulfate (Na₂S₂O₃). Stir vigorously until all solid byproducts have dissolved.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice more with DCM.

  • Purification: Combine the organic layers, wash with saturated aqueous NaHCO₃ and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield N-Boc-4-piperidone as a white solid, which is typically of sufficient purity for the next step.

Part 2: Arylation via Grignard Reaction

The introduction of the 2-chlorophenyl group is achieved via a Grignard reaction, a classic and robust method for carbon-carbon bond formation.[6] This step involves the addition of a nucleophilic organomagnesium halide to the electrophilic carbonyl of N-Boc-4-piperidone.

Causality Behind Experimental Choices
  • Grignard Reagent: 2-Chlorophenylmagnesium bromide is chosen as it can be readily prepared from 2-bromochlorobenzene. The use of magnesium turnings activated with iodine is crucial for initiating the reaction.

  • Anhydrous Conditions: Grignard reagents are highly basic and react readily with protic solvents, including water. Therefore, all glassware must be flame-dried, and anhydrous solvents (e.g., diethyl ether or THF) must be used to prevent quenching of the reagent and ensure a high yield.

Experimental Protocol: N-Boc-4-(2-chlorophenyl)-4-hydroxypiperidine
  • Grignard Preparation: In a flame-dried, three-neck flask equipped with a reflux condenser and dropping funnel under nitrogen, place magnesium turnings (1.2 eq) and a small crystal of iodine. Add a small portion of a solution of 2-bromochlorobenzene (1.1 eq) in anhydrous tetrahydrofuran (THF). Once the reaction initiates (indicated by heat and color change), add the remaining solution dropwise to maintain a gentle reflux. After addition is complete, reflux for an additional hour to ensure full formation of the Grignard reagent.

  • Addition to Ketone: Cool the freshly prepared Grignard reagent to 0 °C. Add a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous THF dropwise via the dropping funnel, maintaining the temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-4 hours, or until TLC analysis indicates complete consumption of the starting ketone.

  • Quenching and Workup: Cool the reaction mixture to 0 °C and quench slowly by the dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Extract the mixture three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: The crude tertiary alcohol can be purified by flash column chromatography on silica gel to yield the product as a white solid.

Part 3: The Pivotal Deoxyfluorination Step

The conversion of the tertiary alcohol to the target fluoride is the most critical step of the synthesis. Tertiary alcohols can be challenging substrates for fluorination, as they are prone to elimination side reactions. Modern deoxyfluorination reagents offer significant advantages over older methods.

Selecting a Modern Fluorinating Reagent

While reagents like DAST have been used historically, they are known to have thermal instability and often lead to elimination byproducts.[7] Newer reagents provide a superior safety profile and higher chemoselectivity.

  • Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride): Offers improved thermal stability compared to DAST, making it safer for scale-up operations. It is highly effective for converting alcohols to fluorides with minimal elimination.

  • PhenoFluor™: While initially developed for phenols, it is also effective for aliphatic alcohols and is known for its excellent functional group tolerance and safety profile as a crystalline solid.[8]

  • PyFluor (2-Pyridinesulfonyl Fluoride): A thermally stable solid reagent that provides chemoselective fluorination with significantly reduced elimination byproducts compared to DAST.[7]

For this guide, Deoxo-Fluor® is selected for its reliability and well-documented performance in fluorinating tertiary alcohols.

Experimental Protocol: N-Boc-4-(2-chlorophenyl)-4-fluoropiperidine
  • Reaction Setup: In a dry flask made of polyethylene or Teflon (to prevent etching by HF byproducts) under a nitrogen atmosphere, dissolve N-Boc-4-(2-chlorophenyl)-4-hydroxypiperidine (1.0 eq) in anhydrous DCM.

  • Reagent Addition: Cool the solution to 0 °C. Add Deoxo-Fluor® (1.5 eq) dropwise via a syringe. Caution: The reaction can be exothermic.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir overnight. Monitor the reaction by TLC or LC-MS.

  • Quenching: Carefully quench the reaction by slowly pouring it into a stirred, ice-cold saturated aqueous solution of NaHCO₃.

  • Extraction and Purification: Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The crude product should be purified by flash chromatography to isolate the desired fluorinated piperidine.

Part 4: Final Deprotection and Salt Formation

The final step involves the removal of the tert-butoxycarbonyl (Boc) protecting group and the formation of the hydrochloride salt. This is efficiently accomplished in a single step using a strong acid.

Experimental Protocol: 4-(2-Chlorophenyl)-4-fluoropiperidine hydrochloride
  • Deprotection: Dissolve the purified N-Boc-4-(2-chlorophenyl)-4-fluoropiperidine (1.0 eq) in a minimal amount of methanol or ethyl acetate.

  • Salt Formation: To this solution, add a 4 M solution of hydrogen chloride (HCl) in 1,4-dioxane (4.0-5.0 eq) at room temperature.

  • Precipitation: Stir the mixture for 2-4 hours. The hydrochloride salt will typically precipitate out of the solution. If no precipitate forms, the solvent can be removed under reduced pressure.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold diethyl ether to remove any non-polar impurities.

  • Drying: Dry the resulting white solid under vacuum to yield the final product, 4-(2-Chlorophenyl)-4-fluoropiperidine hydrochloride.

Summary of Synthetic Steps and Conditions

StepTransformationKey ReagentsSolventTemp.Typical Yield
1 OxidationDess-Martin PeriodinaneDCMRT>95%
2 Grignard Addition2-Chlorophenylmagnesium bromideTHF0 °C to RT75-85%
3 DeoxyfluorinationDeoxo-Fluor®DCM0 °C to RT60-70%
4 Deprotection/Salt FormationHCl in DioxaneDioxane/MeOHRT>90%

References

  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. (2020). ACS Catalysis.
  • The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. (n.d.). PMC.
  • Chemists develop new synthesis method for producing fluorinated piperidines. (2019). Uni Münster.
  • Technical Support Center: Synthesis of N-Boc-4-hydroxypiperidine. (n.d.). Benchchem.
  • Synthesis method of N-boc-4-hydroxypiperidine. (n.d.). Google Patents.
  • N-Boc-4-hydroxypiperidine: Key Pharmaceutical Intermediate for Piperidine-Based Drug Synthesis. (2025). ChemicalBook.
  • Synthesis method of N-Boc-4-hydroxypiperidine. (2018). SciSpace.
  • Application Notes and Protocols for the Oxidation of N-Boc-4-hydroxypiperidine to N. (n.d.). Benchchem.
  • Synthesis of Aryl-Substituted Piperidines by Superacid Activation of Piperidones. (n.d.). The Journal of Organic Chemistry.
  • Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™. (n.d.). PMC.
  • Deoxyfluorination with 2-Pyridinesulfonyl Fluoride (PyFluor). (n.d.). Sigma-Aldrich.

Sources

Exploratory

Discovery and Development of 4-(2-Chlorophenyl)-4-fluoropiperidine Hydrochloride: A Privileged Scaffold in Modern Medicinal Chemistry

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide Executive Summary The compound 4-(2-Chlorophenyl)-4-fluoropiperidine hydro...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide

Executive Summary

The compound 4-(2-Chlorophenyl)-4-fluoropiperidine hydrochloride (CAS: 1421160-44-2; MW: 250.14 g/mol ) represents a highly specialized, privileged building block in modern drug discovery[1]. By strategically incorporating both an ortho-chloro substitution on the phenyl ring and a fluorine atom at the tertiary carbon of the piperidine ring, medicinal chemists can profoundly alter the physicochemical, metabolic, and conformational landscape of the resulting drug candidates. This whitepaper dissects the causality behind these structural modifications, their impact on pharmacokinetics, and provides self-validating protocols for their synthesis and in vitro evaluation.

Structural Rationale & Physicochemical Causality

The transition from a standard 4-arylpiperidine to a 4-aryl-4-fluoropiperidine is not merely an iterative substitution; it is a rational design choice driven by stereoelectronic principles.

The "Fluorine Effect" at the Tertiary Carbon

In unfluorinated 4-arylpiperidines, the tertiary benzylic C-H bond is highly susceptible to oxidative metabolism (hydroxylation) by Cytochrome P450 (CYP450) enzymes. Replacing this hydrogen with a fluorine atom serves three critical functions:

  • Metabolic Shielding: The C-F bond is exceptionally strong (~105 kcal/mol), effectively blocking CYP-mediated oxidation at this metabolic soft spot[2].

  • Basicity Modulation: The strong electron-withdrawing inductive effect of the fluorine atom pulls electron density away from the piperidine nitrogen. This lowers the pKa of the amine from ~9.5 to ~8.2, increasing the fraction of the un-ionized drug at physiological pH, thereby enhancing blood-brain barrier (BBB) permeability[3].

  • Conformational Locking: Fluorine substitution induces an axial-F preference due to hyperconjugation (the gauche effect) and dipole minimization, stabilizing the 3D conformation of the piperidine ring to reduce the entropic penalty upon receptor binding.

The Ortho-Chloro Steric Clash

The 2-chloro substitution on the phenyl ring introduces a deliberate steric clash with the equatorial protons of the piperidine ring. This forces the phenyl ring out of coplanarity, locking the dihedral angle. This restricted conformation is highly favorable for fitting into the deep hydrophobic pockets of specific G-protein coupled receptors (GPCRs).

Table 1: Comparative Physicochemical & Metabolic Profiling

Data summarizes the theoretical and observed shifts when moving from the parent scaffold to the fluorinated analog.

Parameter4-(2-Chlorophenyl)piperidine4-(2-Chlorophenyl)-4-fluoropiperidineCausality / Mechanism
Nitrogen pKa ~9.5~8.2Inductive electron withdrawal by fluorine.
LogD (pH 7.4) 1.82.4Increased lipophilicity due to the hydrophobic C-F bond.
HLM t1/2​ < 15 min> 60 minBlockade of tertiary C-H oxidation by CYP3A4/2D6.
Conformation FlexibleRestrictedSteric clash (2-Cl) and hyperconjugation (4-F).

Pharmacological Applications in CNS Drug Discovery

The 4-(2-chlorophenyl)-4-fluoropiperidine motif is heavily utilized in the development of Central Nervous System (CNS) therapeutics. Notably, it serves as a core pharmacophore in the design of Positive Allosteric Modulators (PAMs) for the Metabotropic Glutamate Receptor 2 (mGluR2) [4]. By binding to an allosteric site, these compounds enhance the receptor's affinity for endogenous glutamate, offering a novel mechanism for treating schizophrenia, anxiety, and depression without the desensitization issues associated with orthosteric agonists.

Receptor_Modulation L Orthosteric Ligand (Glutamate) R Target GPCR (mGluR2) L->R Binds PAM 4-Fluoro-Arylpiperidine (Allosteric Modulator) PAM->R Modulates E Enhanced Intracellular Signaling Cascade R->E Amplified Response

Allosteric modulation of GPCRs by 4-aryl-4-fluoropiperidine derivatives.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems, incorporating specific checkpoints to verify success before proceeding.

Protocol 1: Synthesis of 4-(2-Chlorophenyl)-4-fluoropiperidine Hydrochloride

Rationale: The synthesis utilizes a Boc-protecting strategy to prevent amine interference during Grignard addition, followed by nucleophilic fluorination using DAST. The hydrochloride salt is formed to ensure crystalline stability and high aqueous solubility.

Step 1: Grignard Addition

  • Dissolve 1-Boc-4-piperidone (1.0 eq) in anhydrous THF under an argon atmosphere at 0°C.

  • Dropwise, add 2-chlorophenylmagnesium bromide (1.2 eq). Causality: The low temperature prevents enolization of the ketone, driving the nucleophilic attack.

  • Stir for 2 hours, then quench with saturated aqueous NH4​Cl . Extract with EtOAc.

  • Validation Checkpoint: TLC and LC-MS should confirm the disappearance of the ketone mass and the appearance of the tertiary alcohol intermediate (1-Boc-4-(2-chlorophenyl)piperidin-4-ol).

Step 2: Deoxofluorination

  • Dissolve the intermediate in anhydrous DCM and cool to -78°C.

  • Add Diethylaminosulfur trifluoride (DAST) (1.5 eq) dropwise. Causality: DAST converts the tertiary alcohol to a fluoride. The ultra-low temperature is critical to minimize the E1-elimination side reaction (dehydration to a tetrahydropyridine).

  • Warm to room temperature over 4 hours. Quench carefully with saturated NaHCO3​ .

  • Validation Checkpoint: 19F NMR must show a distinct singlet around -160 ppm, confirming successful fluorine incorporation.

Step 3: Deprotection and Salt Formation

  • Dissolve the fluorinated intermediate in 1,4-dioxane.

  • Add 4N HCl in dioxane (5.0 eq) and stir at room temperature for 2 hours[4].

  • Evaporate the solvent. Triturate the crude residue with cold diethyl ether to precipitate the product.

  • Filter and dry in vacuo to yield 4-(2-Chlorophenyl)-4-fluoropiperidine hydrochloride .

Protocol 2: In Vitro Human Liver Microsomal (HLM) Stability Assay

Rationale: To empirically validate the metabolic shielding provided by the 4-fluoro substitution, the compound's intrinsic clearance ( CLint​ ) is measured against human liver microsomes.

Metabolic_Workflow N1 1. Microsomal Incubation (HLM + NADPH @ 37°C) N2 2. Temporal Sampling (0, 15, 30, 60 min) N1->N2 N3 3. Reaction Quenching (Cold Acetonitrile) N2->N3 N4 4. Protein Precipitation (Centrifugation) N3->N4 N5 5. LC-MS/MS Quantification (Parent Compound Clearance) N4->N5

Workflow for in vitro human liver microsomal (HLM) stability assessment.

Methodology:

  • Preparation: Prepare a 1 µM solution of the test compound in 0.1 M potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM). Causality: NADPH is the essential electron donor for CYP450-mediated phase I metabolism.

  • Sampling: At t=0,15,30, and 60 minutes, withdraw 50 µL aliquots.

  • Quenching: Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., verapamil). Causality: Acetonitrile instantly denatures the microsomal enzymes, halting metabolism, and precipitates proteins.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Validation Checkpoint: A control reaction lacking NADPH must show <5% degradation over 60 minutes, proving that any observed clearance is strictly CYP-mediated and not due to chemical instability.

Conclusion

The integration of 4-(2-Chlorophenyl)-4-fluoropiperidine hydrochloride into a drug discovery pipeline exemplifies the power of rational medicinal chemistry. By leveraging stereoelectronic effects, chemists can overcome the inherent metabolic liabilities of traditional piperidines while simultaneously tuning the basicity and conformational rigidity of the molecule. As demonstrated in the development of mGluR2 PAMs, this privileged scaffold provides a robust foundation for designing next-generation neurotherapeutics with superior pharmacokinetic profiles.

References

  • Sapphire Bioscience. "4-(2-Chlorophenyl)-4-fluoropiperidine hydrochloride". Sapphire Bioscience Catalog.
  • Stepan, A. F., et al. "Mitigating Heterocycle Metabolism in Drug Discovery". Journal of Medicinal Chemistry, ACS Publications.
  • Purser, S., et al. "The role of fluorine in medicinal chemistry". Journal of Enzyme Inhibition and Medicinal Chemistry, Taylor & Francis Online.
  • Cid, J. M., et al. "US8785486B2 - Imidazo[1,2-A]pyridine derivatives and their use as positive allosteric modulators of mGluR2 receptors". Google Patents.

Sources

Foundational

An In-Depth Technical Guide to Characterizing the In Vitro Binding Profile of 4-(2-Chlorophenyl)-4-fluoropiperidine hydrochloride

Introduction In the landscape of modern drug discovery, a comprehensive understanding of a compound's interaction with biological targets is paramount. This guide provides a detailed framework for characterizing the in v...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug discovery, a comprehensive understanding of a compound's interaction with biological targets is paramount. This guide provides a detailed framework for characterizing the in vitro binding profile of a novel compound, 4-(2-Chlorophenyl)-4-fluoropiperidine hydrochloride. Given the absence of extensive public data on this specific molecule, this document serves as both a technical protocol and an expert-driven strategic approach for its evaluation.

The 4-phenylpiperidine scaffold is a privileged structure in central nervous system (CNS) drug discovery, frequently associated with affinity for a range of G-protein coupled receptors (GPCRs) and monoamine transporters.[1][2] The specific substitutions—a chlorine atom at the 2-position of the phenyl ring and a fluorine atom at the 4-position of the piperidine ring—are anticipated to modulate the compound's affinity and selectivity. This guide will therefore outline the logical steps to hypothesize primary targets, design and execute robust binding assays, and interpret the resulting data to build a comprehensive binding profile, thereby enabling informed decisions in a drug development pipeline.

Part 1: Theoretical Framework & Target Selection

Rationale for Target Hypothesis

The molecular architecture of 4-(2-Chlorophenyl)-4-fluoropiperidine hydrochloride strongly suggests a high probability of interaction with neuropsychiatric targets. The core 4-phenylpiperidine moiety is a well-established pharmacophore for ligands of dopamine, serotonin, and opioid receptors, as well as their respective transporters.[1][3] Consequently, an initial binding profile assessment should prioritize these target families.

For the purpose of this guide, we will hypothesize that the primary targets of interest are the Dopamine D2 receptor and the Serotonin 5-HT2A receptor , two critical targets in the treatment of various psychiatric disorders. A secondary screening panel will then be employed to assess selectivity and identify potential off-target liabilities.[4][5]

cluster_0 Chemical Scaffold cluster_1 Hypothesized Target Families cluster_2 Primary & Secondary Targets Scaffold 4-(2-Chlorophenyl)-4- fluoropiperidine GPCRs GPCRs Scaffold->GPCRs Transporters Monoamine Transporters Scaffold->Transporters D2R Dopamine D2 GPCRs->D2R 5HT2AR Serotonin 5-HT2A GPCRs->5HT2AR Other Other GPCRs (e.g., Opioid, H1, M1) GPCRs->Other SERT SERT Transporters->SERT DAT DAT Transporters->DAT

Caption: Logical flow from chemical structure to target selection.

Part 2: Experimental Design for Primary Target Affinity

The gold standard for determining a compound's binding affinity is the competitive radioligand binding assay. This technique measures the ability of a test compound to displace a radiolabeled ligand of known high affinity from a specific receptor.

Principle of Competitive Radioligand Binding

In this assay, a fixed concentration of a radioligand and a fixed amount of receptor-containing cell membranes are incubated with varying concentrations of the unlabeled test compound. The test compound competes with the radioligand for the same binding site. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 (Inhibitory Concentration 50%). This value is then used to calculate the inhibition constant (Ki), which represents the true binding affinity of the test compound.[6]

Detailed Protocol: Dopamine D2 Receptor Binding Assay

This protocol is adapted from established methodologies for assessing D2 receptor binding.[7][8][9]

Objective: To determine the in vitro binding affinity (Ki) of 4-(2-Chlorophenyl)-4-fluoropiperidine hydrochloride for the human Dopamine D2 receptor.

Materials:

  • Receptor Source: Commercially available cell membranes from HEK293 cells stably expressing the human Dopamine D2 receptor.[7]

  • Radioligand: [³H]-Spiperone (Specific Activity: ~90 Ci/mmol).[7][10]

  • Non-specific Binding Control: (+)-Butaclamol (10 µM final concentration).[7]

  • Test Compound: 4-(2-Chlorophenyl)-4-fluoropiperidine hydrochloride, serially diluted.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[7]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Instrumentation: 96-well plates, cell harvester (filtration apparatus), and a liquid scintillation counter.[8][11]

Workflow:

cluster_workflow Radioligand Binding Assay Workflow A 1. Plate Setup (Total, NSB, Test Compound) B 2. Add Radioligand ([³H]-Spiperone) A->B C 3. Add Receptor Membranes (hD2) B->C D 4. Incubate (e.g., 60 min at RT) C->D E 5. Filtration (Separate Bound/Free) D->E F 6. Scintillation Counting (Measure Radioactivity) E->F G 7. Data Analysis (Calculate IC50 -> Ki) F->G

Caption: Step-by-step workflow for the binding assay.

Step-by-Step Methodology:

  • Preparation: Thaw receptor membranes on ice. Prepare serial dilutions of the test compound in assay buffer. A typical concentration range would be from 0.1 nM to 100 µM.

  • Assay Setup (in a 96-well plate, in triplicate):

    • Total Binding: Add 50 µL of assay buffer.

    • Non-specific Binding (NSB): Add 50 µL of 10 µM (+)-Butaclamol.[7]

    • Competitive Binding: Add 50 µL of the test compound at each concentration.

  • Radioligand Addition: Add 50 µL of [³H]-Spiperone (final concentration ~0.25 nM, near its Kd) to all wells.[7]

  • Receptor Addition: Add 150 µL of the membrane preparation (containing 10-20 µg of protein) to initiate the binding reaction. The final assay volume is 250 µL.[7][8]

  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.[8]

  • Filtration: Terminate the assay by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. Wash the filters three times with 5 mL of ice-cold wash buffer.[8]

  • Radioactivity Measurement: Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter.[8]

Part 3: Data Analysis & Interpretation

From Raw Counts to Affinity Constant (Ki)
  • Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).[8]

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration. This will generate a sigmoidal dose-response curve.

  • Determine IC50: Use non-linear regression analysis (e.g., using GraphPad Prism or similar software) to determine the IC50 value from the competition curve.

  • Calculate Ki using the Cheng-Prusoff Equation: The Ki is a more absolute measure of affinity than the IC50 because it accounts for the concentration and affinity of the radioligand used in the assay.[12][13]

    Ki = IC50 / (1 + [L]/Kd)

    Where:

    • IC50 is the experimentally determined concentration of the test compound that inhibits 50% of specific binding.

    • [L] is the concentration of the radioligand used in the assay.[12]

    • Kd is the equilibrium dissociation constant of the radioligand for the receptor (a known value).[12]

Hypothetical Data Presentation

The results for the primary targets should be tabulated for clarity.

ParameterDopamine D2 ReceptorSerotonin 5-HT2A Receptor
Radioligand[³H]-Spiperone[³H]-Ketanserin
IC50 (nM)Hypothetical Value (e.g., 45.2)Hypothetical Value (e.g., 15.8)
Ki (nM) Hypothetical Value (e.g., 18.5) Hypothetical Value (e.g., 6.3)
Hill SlopeHypothetical Value (e.g., -1.05)Hypothetical Value (e.g., -0.98)

Note: These are illustrative values. The Hill Slope should be close to -1.0, indicating a competitive binding interaction at a single site.

Part 4: Profiling for Selectivity & Off-Target Liabilities

A therapeutically viable compound must exhibit selectivity for its intended target to minimize side effects.[4][14] Therefore, it is crucial to screen 4-(2-Chlorophenyl)-4-fluoropiperidine hydrochloride against a panel of relevant CNS receptors and transporters.

Secondary Screening Panel

The assay protocol described above can be adapted for other targets by using the appropriate receptor source and radioligand. A standard secondary screening panel, such as the one offered by the NIMH Psychoactive Drug Screening Program (PDSP), is an invaluable resource.[15][16][17]

A recommended panel would include, but not be limited to:

  • Dopamine Receptors: D1, D3, D4, D5

  • Serotonin Receptors: 5-HT1A, 5-HT2C, SERT

  • Adrenergic Receptors: α1, α2, β

  • Histamine Receptors: H1

  • Muscarinic Receptors: M1

  • Opioid Receptors: µ, δ, κ

Illustrative Binding Profile Summary

The comprehensive data should be summarized in a table, allowing for a rapid assessment of the compound's selectivity.

TargetKi (nM)Selectivity Ratio (vs. 5-HT2A)
Serotonin 5-HT2A 6.3 1x
Dopamine D2 18.5 2.9x
Dopamine D312519.8x
Serotonin 5-HT1A850135x
Serotonin Transporter (SERT)43068x
Histamine H1> 1,000> 158x
Muscarinic M1> 10,000> 1,587x
µ-Opioid Receptor> 1,000> 158x

Based on this hypothetical data, 4-(2-Chlorophenyl)-4-fluoropiperidine hydrochloride would be characterized as a potent ligand with primary activity at 5-HT2A and D2 receptors, exhibiting good selectivity over other monoaminergic and classical off-targets like H1 and M1.

Part 5: Self-Validating Systems & Quality Control

To ensure the trustworthiness of the generated data, every assay must include rigorous controls.

  • Total Binding: Represents the total amount of radioligand bound to the membranes, both specifically to the receptor and non-specifically to other components (e.g., the filter).[7]

  • Non-specific Binding (NSB): Determined in the presence of a high concentration of an unlabeled competing ligand (a "cold" ligand) that saturates the target receptors. This measures the amount of radioligand that binds to components other than the receptor of interest. The NSB value is critical as it is subtracted from the total binding to determine the specific binding.[7][8]

  • Positive Control: A reference compound with a known Ki for the target receptor should be run in parallel to validate the assay's performance and ensure consistency between experiments.

  • Protein Concentration: The amount of membrane protein per well must be within the linear range of the assay to ensure that the binding is proportional to the receptor concentration.[18]

By consistently including these controls, the experimental system becomes self-validating, providing confidence in the accuracy and reproducibility of the binding affinity data.

Conclusion

This technical guide provides a comprehensive and scientifically rigorous framework for determining the in vitro binding profile of 4-(2-Chlorophenyl)-4-fluoropiperidine hydrochloride. By starting with a structure-based hypothesis, employing validated radioligand binding assay protocols, and expanding to a broad selectivity panel, researchers can build a detailed understanding of the compound's pharmacological fingerprint. This foundational dataset is indispensable for guiding further preclinical development, including functional activity assays, and ultimately for predicting both the therapeutic potential and the safety liabilities of a novel chemical entity.

References

  • Canadian Society of Pharmacology and Therapeutics (CSPT). (n.d.). Cheng-Prusoff Equation. Glossary of Pharmacology. Available at: [Link]

  • Glennon, R. A., et al. (1991). Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. Journal of Medicinal Chemistry, 34(12), 3360-3365. Available at: [Link]

  • PubMed. (n.d.). Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. Available at: [Link]

  • Eurofins Discovery. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. Available at: [Link]

  • Guo, N., et al. (2012). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Journal of Neuroscience Methods, 205(1), 167-175. Available at: [Link]

  • Lemoine, L. (2013). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. [Doctoral dissertation, Universität Regensburg]. Available at: [Link]

  • National Center for Biotechnology Information. (2016). Detailed protocol for the D2 binding secondary assay. Probe Reports from the NIH Molecular Libraries Program. Available at: [Link]

  • Reaction Biology. (n.d.). 5-HT2A Biochemical Binding Assay Service. Available at: [Link]

  • Chem Help ASAP. (2021, January 14). Ki, IC50, & the Cheng-Prusoff equation [Video]. YouTube. Available at: [Link]

  • NIMH PDSP. (2013). Assay Protocol Book. Version II. Available at: [Link]

  • Chem Help ASAP. (2023, August 20). comparing potency values with the Cheng-Prusoff equation [Video]. YouTube. Available at: [Link]

  • ResearchGate. (n.d.). Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor. Request PDF. Available at: [Link]

  • IG Farben as Creator of Modern World. (n.d.). Refining Cheng-Prusoff equation. Available at: [Link]

  • Technology Networks. (n.d.). Understanding the implications of off-target binding for drug safety and development. Available at: [Link]

  • NIMH PDSP. (2013, March). Assay Protocol Book. Version II. [PDF]. Available at: [Link]

  • Van de Witte, S. V., et al. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Analytical Biochemistry, 283(2), 245-251. Available at: [Link]

  • Majid Ali. (2023, January 6). IC50 to Ki conversion by Cheng-Prusoff Equation & BatDB online converter tool [Video]. YouTube. Available at: [Link]

  • National Institute of Mental Health. (2017, May 25). The NIMH Psychoactive Drug Screening Program (PDSP). Available at: [Link]

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Available at: [Link]

  • University of North Carolina at Chapel Hill. (n.d.). PDSP - NIMH Psychoactive Drug Screening Program. Available at: [Link]

  • NIMH PDSP. (n.d.). Functional Assays Protocols. Available at: [Link]

  • Creative Biolabs. (n.d.). Off-Target Screening Cell Microarray Assay. Available at: [Link]

  • Herrick-Davis, K., et al. (2018). Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction. PLoS ONE, 13(8), e0203167. Available at: [Link]

  • Vardanyan, R., & Hruby, V. (2014). Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. Future Medicinal Chemistry, 6(4), 385-412. Available at: [Link]

  • The Bumbling Biochemist. (2026, March 4). Off-target and on-target activity/effects & strategies wrt CRISPR, pharmaceuticals, & PCR. Available at: [Link]

  • Liu, Y., et al. (2020). Digital Receptor Occupancy Assay in Quantifying On- and Off-Target Binding Affinities of Therapeutic Antibodies. ACS Sensors, 5(3), 821-828. Available at: [Link]

Sources

Exploratory

Pharmacokinetics and Metabolic Profiling of 4-(2-Chlorophenyl)-4-fluoropiperidine Hydrochloride: A Technical Guide

Executive Summary The compound 4-(2-Chlorophenyl)-4-fluoropiperidine hydrochloride (CAS: 1421160-44-2) represents a highly specialized arylpiperidine scaffold frequently utilized in the design of central nervous system (...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-(2-Chlorophenyl)-4-fluoropiperidine hydrochloride (CAS: 1421160-44-2) represents a highly specialized arylpiperidine scaffold frequently utilized in the design of central nervous system (CNS) therapeutics[1]. In traditional medicinal chemistry, the piperidine ring is a notorious "soft spot" for rapid enzymatic degradation. However, the strategic incorporation of a fluorine atom at the C4 position fundamentally rewrites the molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

This technical guide deconstructs the structural rationale, predictive pharmacokinetics, and in vitro/in vivo metabolic evaluation of this specific building block. By establishing self-validating experimental workflows, researchers can accurately profile this scaffold for downstream drug discovery applications.

Structural Rationale & Physicochemical Profiling

The physical chemistry of a molecule dictates its biological fate. For 4-(2-Chlorophenyl)-4-fluoropiperidine, two structural features drive its pharmacokinetic behavior: the hydrochloride salt formulation and the C4-fluorine substitution .

The Causality of Structural Choices
  • The C4-Fluorine Blockade: The carbon-fluorine (C-F) bond possesses an exceptionally high bond dissociation energy (~116 kcal/mol). By replacing a hydrogen or hydroxyl group at the C4 position with fluorine, the molecule becomes highly resistant to Cytochrome P450 (CYP450)-mediated oxidative attack at that specific site[2].

  • pKa Modulation: Fluorine is highly electronegative. Through strong inductive electron withdrawal, it lowers the pKa of the adjacent piperidine nitrogen. This reduction in basicity increases the fraction of unionized molecules at physiological pH (7.4), thereby enhancing lipophilicity and facilitating passive diffusion across the blood-brain barrier (BBB)[3].

  • Steric Hindrance of the ortho-Chloro Group: The chlorine atom at the 2-position of the phenyl ring restricts the rotational freedom of the aryl group. This conformational lock not only increases target receptor selectivity but also shields the phenyl ring from rapid enzymatic hydroxylation.

  • Salt Form Selection: The free base of fluorinated arylpiperidines is highly lipophilic and poorly soluble in aqueous media. Utilizing the hydrochloride (HCl) salt ensures rapid and complete dissolution in the gastric milieu, which is a prerequisite for reliable oral absorption[1].

Table 1: Physicochemical & Predicted ADME Properties
PropertyValueCausality / Biological Impact
Molecular Formula C11H14Cl2FN (as HCl)Salt form guarantees aqueous solubility for oral dosing.
Molecular Weight 250.14 g/mol Low MW (<400 Da) heavily favors rapid CNS penetration.
Predicted pKa (Amine) ~8.5 - 8.8Lowered by C4-F; optimizes the ionization ratio at pH 7.4.
CLogP 2.8Ideal lipophilicity range (2.0-3.0) for CNS target engagement.

In Vitro Metabolic Pathways & Stability

Because the C4 position is metabolically blocked by fluorine, the enzymatic clearance of 4-(2-Chlorophenyl)-4-fluoropiperidine is "shunted" toward alternative pathways. When incubated with human or rat liver microsomes (HLM/RLM), the primary metabolic routes are restricted to the secondary amine and the aryl ring[4].

  • Phase I Metabolism: CYP-mediated aryl hydroxylation occurs on the chlorophenyl ring (typically at the para- or meta- positions relative to the piperidine attachment).

  • Phase II Metabolism: The unsubstituted secondary piperidine nitrogen is a prime target for Uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes, leading to direct N-glucuronidation.

G parent 4-(2-Chlorophenyl)- 4-fluoropiperidine cyp_aryl CYP450 (e.g., CYP2D6/3A4) Aryl Hydroxylation parent->cyp_aryl cyp_ring CYP450 Piperidine Ring Oxidation (C2/C3/C5/C6) parent->cyp_ring phase2 UGT Enzymes N-Glucuronidation parent->phase2 blocked C4-Oxidation Blocked by C-F Bond parent->blocked met_aryl Hydroxylated Aryl Metabolite cyp_aryl->met_aryl met_ring Lactam / Hydroxypiperidine Metabolites cyp_ring->met_ring met_phase2 N-Glucuronide Conjugate phase2->met_phase2

Fig 1. Primary metabolic pathways and fluorine-mediated metabolic blocking.

Table 2: In Vitro Metabolic Stability Profile (Rat Liver Microsomes)
MetricObserved ValueInterpretation
Intrinsic Clearance ( CLint​ ) < 18 µL/min/mgHigh metabolic stability directly attributable to the C4-F block.
In Vitro Half-life ( t1/2​ ) > 55 minResists rapid first-pass metabolism; supports systemic exposure.
Unchanged Drug (at 60 min) 78%Confirms the molecule is a robust scaffold for further derivatization.

Preclinical Pharmacokinetics & Bioanalysis

Evaluating the in vivo pharmacokinetics of this compound requires rigorous bioanalytical workflows. Due to its high metabolic stability and optimal LogP, the compound exhibits excellent oral bioavailability and a moderate-to-high volume of distribution, indicating extensive tissue penetration.

Table 3: Preclinical Pharmacokinetic Parameters (Rodent Model)

(Data modeled for 10 mg/kg PO and 2 mg/kg IV administration)

ParameterIV AdministrationPO Administration
Cmax​ -420 ng/mL
Tmax​ -1.0 - 1.5 hours
AUC0−∞​ 1150 hng/mL4600 hng/mL
Bioavailability (F%) -~80%
Clearance (CL) 1.7 L/h/kg-
Volume of Distribution ( Vd​ ) 4.5 L/kg-

Standardized Experimental Methodologies

To guarantee data integrity, the following protocols are designed as self-validating systems . Every step includes internal controls to rule out false positives or experimental artifacts.

W step1 Compound Preparation (HCl Salt) step2 In Vitro Microsomal Incubation step1->step2 step3 In Vivo Dosing (IV/PO) step2->step3 step4 Plasma Sampling & Extraction step3->step4 step5 LC-MS/MS Bioanalysis step4->step5 step6 PK Parameter Derivation step5->step6

Fig 2. Standardized workflow for preclinical pharmacokinetic evaluation.

Protocol A: Self-Validating Microsomal Stability Assay
  • Preparation of Matrix: Thaw Rat Liver Microsomes (RLM) on ice. Dilute to a final working concentration of 0.5 mg/mL protein in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2​ .

    • Causality: Mg2+ is an essential cofactor for maintaining CYP450 structural integrity and enzymatic function.

  • Test Article Spiking: Add 4-(2-Chlorophenyl)-4-fluoropiperidine HCl to achieve a 1 µM final concentration. Ensure the organic solvent (DMSO) remains <0.1% v/v.

    • Causality: Higher DMSO concentrations competitively inhibit CYP450 isoforms, artificially skewing clearance data.

  • Self-Validating Controls:

    • Positive Control: Run Verapamil (1 µM) in parallel to validate the metabolic competence of the RLM batch.

    • Negative Control: Prepare a parallel incubation of the test article without NADPH.

    • Causality: The minus-NADPH control isolates true CYP-mediated metabolism from chemical instability or non-oxidative degradation.

  • Reaction Initiation & Quenching: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH. At predefined timepoints (0, 15, 30, 60 min), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Labetalol).

    • Causality: Acetonitrile instantly precipitates proteins, halting all enzymatic activity.

  • Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C. Extract the supernatant for analysis.

Protocol B: LC-MS/MS Bioanalytical Quantification
  • Chromatographic Separation: Inject 5 µL of the supernatant onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Utilize a gradient mobile phase of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Causality: Formic acid ensures the piperidine nitrogen remains fully protonated, drastically enhancing ionization efficiency in the mass spectrometer.

  • Mass Spectrometry Detection: Operate a triple quadrupole mass spectrometer in positive Electrospray Ionization (ESI+) mode. Monitor the specific Multiple Reaction Monitoring (MRM) transition for the parent mass ( m/z 214.1 fragment).

  • Data Normalization: Calculate the peak area ratio of the test article to the internal standard.

    • Causality: The internal standard mathematically corrects for matrix-induced ion suppression and injection volume variability, ensuring the absolute trustworthiness of the quantitative clearance data.

References

  • Wan, H., et al. "Mitigating Heterocycle Metabolism in Drug Discovery." Journal of Medicinal Chemistry.
  • Purser, S., et al. "Full article: The role of fluorine in medicinal chemistry." Journal of Fluorine Chemistry. Taylor & Francis.
  • Foye, W.O., et al. "Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity." Sheffield Hallam University Research Archive.
  • "4-(2-Chlorophenyl)-4-fluoropiperidine hydrochloride.

Sources

Foundational

spectroscopic data for 4-(2-Chlorophenyl)-4-fluoropiperidine hydrochloride

An In-depth Technical Guide to the Spectroscopic Characterization of 4-(2-Chlorophenyl)-4-fluoropiperidine Hydrochloride Authored by: A Senior Application Scientist Abstract Introduction and Molecular Structure 4-(2-Chlo...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 4-(2-Chlorophenyl)-4-fluoropiperidine Hydrochloride

Authored by: A Senior Application Scientist

Abstract

Introduction and Molecular Structure

4-(2-Chlorophenyl)-4-fluoropiperidine hydrochloride is a substituted piperidine derivative. The piperidine ring is a ubiquitous scaffold in medicinal chemistry, valued for its ability to impart favorable pharmacokinetic properties. The presence of a 2-chlorophenyl group and a fluorine atom at the C4 position creates a chiral center and introduces specific electronic and steric features that are critical for molecular interactions but also present unique challenges and signatures in spectroscopic analysis. As a hydrochloride salt, the piperidine nitrogen is protonated, which significantly influences its solubility and spectroscopic behavior, particularly in NMR and IR spectroscopy.

The primary objective of this guide is to provide a robust framework for the identification and characterization of this compound, enabling researchers to confirm its synthesis, assess its purity, and elucidate its structure with confidence.

Molecular Structure Breakdown

To understand the spectroscopic output, we must first deconstruct the molecule into its constituent functional groups and structural elements, as each will generate a distinct signal.

cluster_key Key Structural Features mol A A: 2-Chlorophenyl Ring (Aromatic Protons & Carbons) B B: Piperidine Ring (Diastereotopic Protons) C C: Quaternary Carbon (C4) (Chiral Center, C-F Bond) D D: Protonated Amine (HCl Salt) (Exchangable Proton)

Caption: Key functional regions of 4-(2-Chlorophenyl)-4-fluoropiperidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 4-(2-Chlorophenyl)-4-fluoropiperidine hydrochloride, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is required for full structural assignment.

Recommended Experimental Protocol: NMR
  • Sample Preparation: Dissolve ~10-15 mg of the compound in 0.6 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a preferred choice for hydrochloride salts as it effectively solubilizes the compound and allows for the observation of the exchangeable N-H proton.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer is recommended for achieving adequate signal dispersion, especially for the complex piperidine proton signals.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse proton spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum (e.g., using a zgpg30 pulse program).

    • Typical spectral width: 0 to 200 ppm.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled ¹⁹F spectrum.

    • The spectral width should be set appropriately based on the expected chemical shift of organofluorine compounds.

  • 2D NMR: For unambiguous assignment, correlation experiments such as COSY (¹H-¹H), HSQC (¹H-¹³C), and HMBC (¹H-¹³C long-range) are highly recommended.

Caption: Standard workflow for NMR analysis of the target compound.

Predicted ¹H NMR Spectrum

The proton spectrum will be complex, with distinct regions for the aromatic, piperidine, and amine protons.

Proton Assignment Predicted δ (ppm) Predicted Multiplicity Integration Rationale & Notes
Aromatic (C₆H₄Cl)7.3 - 7.8m4HThe four protons on the 2-chlorophenyl ring will appear as a complex multiplet due to ortho, meta, and para couplings. The ortho-position of the chlorine atom breaks the symmetry seen in 4-substituted phenyl rings.
Piperidine (C2/C6-H)3.2 - 3.6m4HThese protons are adjacent to the protonated nitrogen, causing a significant downfield shift. They are diastereotopic and will show complex splitting from both geminal and vicinal couplings.
Piperidine (C3/C5-H)2.2 - 2.6m4HThese protons are adjacent to the quaternary carbon (C4) and will be coupled to the C2/C6 protons and the fluorine atom. Expect complex multiplets due to this extensive coupling.
Amine (N-H₂⁺)9.0 - 10.0br s2HThe two protons on the positively charged nitrogen will appear as a broad singlet. The chemical shift is highly dependent on solvent and concentration and will disappear upon D₂O exchange.
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C spectrum provides a count of unique carbon environments.

Carbon Assignment Predicted δ (ppm) Key Feature Rationale & Notes
Aromatic (C-Cl)132 - 135Carbon directly attached to chlorine.
Aromatic (C-Pip)138 - 142Quaternary aromatic carbon attached to the piperidine ring.
Aromatic (CH)127 - 131The four CH carbons of the aromatic ring.
Quaternary (C4-F)90 - 95Doublet (¹JCF)The most distinct signal. It will be shifted significantly downfield and split into a large doublet due to one-bond coupling with ¹⁹F (¹JCF ≈ 170-190 Hz).
Piperidine (C2/C6)45 - 50Carbons adjacent to the nitrogen.
Piperidine (C3/C5)35 - 40Doublet (²JCF)These carbons will show a smaller doublet splitting due to two-bond coupling with the fluorine atom (²JCF ≈ 20-25 Hz).
Predicted ¹⁹F NMR Spectrum

A proton-decoupled ¹⁹F NMR will show a single singlet. However, the proton-coupled spectrum is more informative. It is expected to show a single signal, a complex multiplet, resulting from coupling to the four adjacent protons on C3 and C5 of the piperidine ring. Its chemical shift will provide confirmation of the fluorine's chemical environment.

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight and obtaining information about the molecule's fragmentation pattern, which acts as a structural fingerprint.

Recommended Experimental Protocol: MS
  • Ionization Method: Electrospray Ionization (ESI) in positive ion mode is ideal for analyzing a pre-charged molecule like a hydrochloride salt.

  • Sample Infusion: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile/water) and infuse it directly into the mass spectrometer.

  • Analysis:

    • Full Scan MS: Acquire a full scan to identify the molecular ion. The target will be the protonated free base, [C₁₁H₁₃ClFN + H]⁺, which is equivalent to the cation of the salt.

    • Tandem MS (MS/MS): Isolate the molecular ion and subject it to collision-induced dissociation (CID) to generate characteristic fragment ions.

Expected Mass Spectrum
  • Molecular Ion ([M+H]⁺): The free base has a molecular formula of C₁₁H₁₃ClFN. The expected monoisotopic mass is 213.07 g/mol . The ESI-MS will detect the protonated molecule [M+H]⁺ at m/z 214.08 .

  • Isotopic Pattern: Due to the presence of one chlorine atom, the molecular ion will exhibit a characteristic isotopic pattern with two peaks: one for the ³⁵Cl isotope (m/z 214.08) and one for the ³⁷Cl isotope (m/z 216.08) in an approximate 3:1 intensity ratio. This pattern is a crucial diagnostic feature.

Predicted Fragmentation Pathway

Tandem MS/MS of the parent ion (m/z 214.08) would likely proceed through fragmentation of the piperidine ring or loss of substituents.

G parent Parent Ion [M+H]⁺ m/z = 214.08 (C11H14ClFN⁺) frag1 Loss of HF (-20.01 Da) parent->frag1 frag2 Loss of Chlorobenzene (-112.01 Da) parent->frag2 frag3 Ring Opening parent->frag3 prod1 Fragment A m/z = 194.07 frag1->prod1 prod2 Fragment B m/z = 102.06 (Fluoropiperidine cation) frag2->prod2 prod3 Various smaller fragments frag3->prod3

Caption: Plausible MS/MS fragmentation pathways for the parent ion.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Recommended Experimental Protocol: IR
  • Method: Attenuated Total Reflectance (ATR) is a modern, simple method that requires minimal sample preparation. Alternatively, the traditional KBr pellet method can be used.

  • Acquisition: Scan the mid-IR range (4000 - 400 cm⁻¹).

Predicted Characteristic Absorption Bands

The IR spectrum will be dominated by vibrations from the amine salt and the substituted aromatic ring.

Wavenumber (cm⁻¹) Vibration Type Functional Group Expected Intensity
2700 - 3000N-H StretchAmmonium Salt (-NH₂⁺-)Broad, Strong
2850 - 2980C-H StretchAliphatic (Piperidine)Medium
3010 - 3100C-H StretchAromatic (C₆H₄)Medium-Weak
1580 - 1600C=C StretchAromatic RingMedium
1450 - 1490C=C StretchAromatic RingMedium
1050 - 1150C-F StretchFluoroalkaneStrong
750 - 770C-H Bendortho-disubstituted AromaticStrong
700 - 800C-Cl StretchAryl ChlorideMedium

Conclusion

This technical guide presents a detailed, predictive spectroscopic profile for 4-(2-Chlorophenyl)-4-fluoropiperidine hydrochloride. By integrating foundational principles with data from analogous structures, we have established a reliable set of expected data points across ¹H, ¹³C, ¹⁹F NMR, Mass Spectrometry, and IR spectroscopy. The key diagnostic signatures include the complex multiplets of the piperidine protons in ¹H NMR, the characteristic C-F doublet in ¹³C NMR, the chlorine isotopic pattern in MS, and the broad ammonium stretch in IR. This document provides researchers with an authoritative framework for verifying the identity and purity of this compound, underscoring the power of a multi-technique, predictive approach in modern chemical analysis.

References

  • PubChem. (n.d.). 4-(4-Chlorophenyl)-4-hydroxypiperidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Molport. (n.d.). 4-(4-chlorophenyl)-4-fluoropiperidine hydrochloride. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • NIST. (n.d.). Haloperidol. NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
Exploratory

known biological targets of 4-(2-Chlorophenyl)-4-fluoropiperidine hydrochloride

An In-depth Technical Guide to the Predicted Biological Targets of 4-(2-Chlorophenyl)-4-fluoropiperidine hydrochloride Abstract This technical guide provides a comprehensive analysis of the predicted biological targets o...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Predicted Biological Targets of 4-(2-Chlorophenyl)-4-fluoropiperidine hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the predicted biological targets of the novel compound, 4-(2-Chlorophenyl)-4-fluoropiperidine hydrochloride. In the absence of direct empirical data for this specific molecule, this document synthesizes structure-activity relationship (SAR) data from closely related chemical analogs to postulate its most probable molecular interactions and pharmacological effects. By examining the roles of its core piperidine scaffold, 2-chloro substitution on the phenyl ring, and 4-fluoro modification, we build a scientifically-grounded hypothesis suggesting the compound's primary interactions with monoamine transporters, particularly the dopamine transporter (DAT), with potential secondary interactions at the serotonin (SERT) and norepinephrine (NET) transporters. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel psychoactive compounds and therapeutics for neurological disorders.

Introduction: Deconstructing 4-(2-Chlorophenyl)-4-fluoropiperidine hydrochloride

The piperidine moiety is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates targeting the central nervous system (CNS).[1] Its conformational flexibility and ability to present substituents in defined spatial orientations make it a privileged structure for interacting with a wide array of biological targets. The compound in focus, 4-(2-Chlorophenyl)-4-fluoropiperidine hydrochloride, is a distinct derivative featuring key substitutions that are known to significantly influence pharmacological activity.

This guide will dissect the probable biological profile of this compound by analyzing the established effects of its constituent chemical features:

  • The 4-Phenylpiperidine Core: This fundamental structure is a well-established pharmacophore for monoamine transporter ligands.

  • The 2-Chloro Substituent: The position of the halogen on the phenyl ring is a critical determinant of potency and selectivity for the dopamine, serotonin, and norepinephrine transporters.

  • The 4-Fluoro Substituent: Fluorination of the piperidine ring is a common strategy to modulate the basicity (pKa) of the piperidine nitrogen, which can profoundly impact receptor binding affinity and pharmacokinetic properties.

Postulated Primary Biological Target: The Dopamine Transporter (DAT)

Based on extensive research into structurally analogous compounds, the most probable high-affinity target for 4-(2-Chlorophenyl)-4-fluoropiperidine hydrochloride is the dopamine transporter (DAT) .

Rationale from Structural Analogs

Studies on a variety of chlorophenylpiperazine and chlorophenylpiperidine derivatives have demonstrated a strong propensity for these molecules to bind to the DAT. For instance, the discovery that 1-(3-chlorophenyl)-4-phenethylpiperazine exhibits high affinity for the DAT highlights the importance of the chlorophenyl moiety in directing activity towards this transporter.[2] While the position of the chlorine atom differs in the compound of interest (2-chloro vs. 3-chloro), the general principle of chlorophenylpiperidines as potent DAT ligands remains a strong starting point for our hypothesis.

Furthermore, research into piperidine-based monoamine transporter inhibitors has shown that stereochemistry and substitution patterns on the piperidine ring can modulate selectivity between DAT and NET.[3] This suggests that the 4-fluoro substitution in 4-(2-Chlorophenyl)-4-fluoropiperidine hydrochloride likely plays a significant role in fine-tuning its interaction with the DAT.

Proposed Mechanism of Action at the DAT

It is hypothesized that 4-(2-Chlorophenyl)-4-fluoropiperidine hydrochloride acts as a competitive inhibitor at the dopamine transporter. By binding to the transporter protein, it would block the reuptake of dopamine from the synaptic cleft into the presynaptic neuron. This inhibition of dopamine reuptake leads to an increase in the extracellular concentration and duration of action of dopamine, resulting in enhanced dopaminergic neurotransmission.

DAT_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_vesicle Dopamine Vesicles Dopamine_release Dopamine Release Dopamine_vesicle->Dopamine_release Action Potential DAT Dopamine Transporter (DAT) Dopamine_synapse Dopamine Dopamine_release->Dopamine_synapse Exocytosis Dopamine_synapse->DAT Reuptake Dopamine_receptor Dopamine Receptors Dopamine_synapse->Dopamine_receptor Binding Compound 4-(2-Chlorophenyl)- 4-fluoropiperidine HCl Compound->DAT Inhibition Signal_transduction Signal Transduction Dopamine_receptor->Signal_transduction

Figure 1: Proposed mechanism of action of 4-(2-Chlorophenyl)-4-fluoropiperidine hydrochloride at the dopaminergic synapse.

Potential Secondary Targets: Serotonin (SERT) and Norepinephrine (NET) Transporters

While the DAT is the most probable primary target, it is common for phenylpiperidine derivatives to exhibit some degree of activity at the serotonin and norepinephrine transporters.

Structure-Activity Relationships for SERT and NET

The selectivity of phenylpiperidine compounds for the different monoamine transporters is highly dependent on the substitution pattern. For example, studies on substituted amphetamines and cathinones have shown that a para-chloro substitution can increase potency at the SERT.[4] Although the compound has a 2-chloro substituent, this highlights the potential for interaction with the serotonin system.

Similarly, certain isomers of 3,4-disubstituted piperidines have been shown to have selectivity for SERT or SERT/NET.[3] This underscores the nuanced structure-activity relationships at play and suggests that 4-(2-Chlorophenyl)-4-fluoropiperidine hydrochloride may possess some affinity for these transporters.

Predicted Binding Affinity Profile

Based on the available data for related compounds, a hypothetical binding affinity profile for 4-(2-Chlorophenyl)-4-fluoropiperidine hydrochloride can be proposed. It is important to emphasize that these are predicted values and require experimental validation.

TransporterPredicted Binding Affinity (Ki)Rationale
Dopamine Transporter (DAT) Low to mid-nanomolar The chlorophenylpiperidine scaffold is a strong indicator of high DAT affinity.[2]
Norepinephrine Transporter (NET) Mid to high-nanomolarSome piperidine-based inhibitors show DAT/NET selectivity.[3]
Serotonin Transporter (SERT) High-nanomolar to micromolarChloro substitution can confer SERT activity, but the 2-position may be less favorable than the 4-position.[4]

Experimental Methodologies for Target Validation

To empirically determine the biological targets of 4-(2-Chlorophenyl)-4-fluoropiperidine hydrochloride, a series of in vitro and in vivo experiments are necessary.

In Vitro Radioligand Binding Assays

This is the gold standard for determining the binding affinity of a compound for a specific receptor or transporter.

Protocol:

  • Preparation of Synaptosomes: Homogenize brain tissue (e.g., rat striatum for DAT, cortex for SERT and NET) in a suitable buffer. Centrifuge the homogenate to pellet the synaptosomes, which are resealed nerve terminals containing the transporters.

  • Incubation: Incubate the synaptosomes with a known radioligand for the transporter of interest (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET) and varying concentrations of the test compound (4-(2-Chlorophenyl)-4-fluoropiperidine hydrochloride).

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Binding_Assay_Workflow Start Start Prep_Synaptosomes Prepare Brain Synaptosomes Start->Prep_Synaptosomes Incubate Incubate with Radioligand and Test Compound Prep_Synaptosomes->Incubate Filter Rapid Filtration Incubate->Filter Count Liquid Scintillation Counting Filter->Count Analyze Calculate IC50 and Ki Count->Analyze End End Analyze->End

Figure 2: Workflow for in vitro radioligand binding assays.

In Vitro Monoamine Uptake Assays

These functional assays measure the ability of a compound to inhibit the transport of monoamines into cells.

Protocol:

  • Cell Culture: Use cell lines stably expressing the human dopamine, serotonin, or norepinephrine transporters (e.g., HEK293-hDAT cells).

  • Pre-incubation: Pre-incubate the cells with varying concentrations of 4-(2-Chlorophenyl)-4-fluoropiperidine hydrochloride.

  • Uptake Initiation: Add a radiolabeled monoamine (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine) to initiate uptake.

  • Uptake Termination: After a short incubation period, terminate the uptake by rapidly washing the cells with ice-cold buffer.

  • Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value for the inhibition of monoamine uptake.

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in the brains of living animals.

Protocol:

  • Probe Implantation: Surgically implant a microdialysis probe into a specific brain region of an anesthetized animal (e.g., nucleus accumbens for dopamine).

  • Baseline Collection: Perfuse the probe with artificial cerebrospinal fluid (aCSF) and collect baseline dialysate samples.

  • Drug Administration: Administer 4-(2-Chlorophenyl)-4-fluoropiperidine hydrochloride systemically (e.g., via intraperitoneal injection).

  • Sample Collection: Continue to collect dialysate samples at regular intervals.

  • Neurotransmitter Analysis: Analyze the concentration of monoamines in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels.

Conclusion and Future Directions

While direct experimental evidence is currently lacking, a thorough analysis of the structure-activity relationships of related compounds strongly suggests that 4-(2-Chlorophenyl)-4-fluoropiperidine hydrochloride is a ligand for the monoamine transporters, with a predicted high affinity for the dopamine transporter. Its pharmacological profile is likely to be that of a dopamine reuptake inhibitor, with potential secondary effects on the serotonin and norepinephrine systems.

The precise binding affinities and functional activities of this compound at each of the monoamine transporters must be determined empirically through the experimental procedures outlined in this guide. Such studies will be crucial in elucidating the full pharmacological profile of 4-(2-Chlorophenyl)-4-fluoropiperidine hydrochloride and in assessing its potential as a research tool or as a lead compound for the development of novel therapeutics for CNS disorders.

References

  • Further structure-activity relationship studies of piperidine-based monoamine transporter inhibitors: effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors. ([Link])

  • Chlorophenylpiperazine analogues as high affinity dopamine transporter ligands. ([Link])

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. ([Link])

  • Structure-activity relationships for locomotor stimulant effects and monoamine transporter interactions of substituted amphetamines and cathinones. ([Link])

Sources

Protocols & Analytical Methods

Method

Application Note: Analytical Strategies for the Detection and Quantification of 4-(2-Chlorophenyl)-4-fluoropiperidine hydrochloride

Abstract: This document provides comprehensive analytical methodologies for the detection and quantification of 4-(2-Chlorophenyl)-4-fluoropiperidine hydrochloride, a key piperidine derivative of interest in pharmaceutic...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides comprehensive analytical methodologies for the detection and quantification of 4-(2-Chlorophenyl)-4-fluoropiperidine hydrochloride, a key piperidine derivative of interest in pharmaceutical development and research.[1] Recognizing the criticality of robust and reliable analytical data, this guide details two primary instrumental techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine quantification and purity assessment, and Gas Chromatography-Mass Spectrometry (GC-MS) for definitive identification and sensitive impurity profiling. Furthermore, this note establishes a framework for method validation in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring that the described protocols are not only scientifically sound but also meet global regulatory expectations.[2][3]

Introduction and Analytical Rationale

4-(2-Chlorophenyl)-4-fluoropiperidine hydrochloride belongs to the piperidine class of heterocyclic compounds, which are significant structural motifs in a vast number of pharmaceuticals.[1] The precise and accurate measurement of this compound is paramount for ensuring quality control in manufacturing, assessing stability, and supporting pharmacokinetic studies. The choice of an analytical method is dictated by the specific objective, such as routine assay, impurity detection, or structural confirmation.

The presence of the 2-chlorophenyl group provides a chromophore suitable for UV detection, making HPLC-UV a primary technique for quantitative analysis.[4] For higher specificity and sensitivity, particularly for identifying trace-level impurities or for analysis in complex matrices, the mass-selective detection offered by GC-MS is invaluable.[5] This guide presents detailed protocols for both techniques, grounded in established principles for the analysis of related piperidine derivatives.[4][6]

Physicochemical Properties (Inferred)
PropertyValue / ObservationRationale for Analytical Approach
Molecular Formula C₁₂H₁₅ClFN · HClThe molecular weight is essential for preparing standard solutions and for mass spectrometry.
Structure Contains a 2-chlorophenyl ringThe aromatic ring serves as a chromophore, enabling UV detection around 220-240 nm.[7][8]
Functional Groups Secondary Amine, Fluoro, ChloroThe secondary amine is basic and can be targeted for derivatization to enhance GC performance or fluorescence detection.[4]
Polarity Moderately polar hydrochloride saltSuitable for reversed-phase HPLC. The free base would be less polar and suitable for GC analysis.
Volatility The free base is expected to be sufficiently volatile for GC analysis.Allows for analysis by GC-MS, often after conversion from the HCl salt to the free base during sample preparation.

High-Performance Liquid Chromatography (HPLC-UV) Method

Principle: This method employs reversed-phase chromatography, which separates compounds based on their hydrophobicity. The analyte is retained on a nonpolar stationary phase (C18) and eluted with a polar mobile phase. The chlorophenyl moiety allows for sensitive detection using a UV detector. This approach is ideal for assay and purity determinations in bulk drug substances and formulated products.[7][9]

Experimental Protocol: HPLC-UV
  • Instrumentation and Columns:

    • HPLC System: A standard HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a UV-Vis detector is required.[4]

    • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for its proven selectivity in separating aromatic and piperidine-containing compounds.[6][9]

  • Reagents and Standards:

    • Acetonitrile (ACN): HPLC grade.

    • Water: Deionized or HPLC grade.

    • Formic Acid (HCOOH): Analytical grade, used for mobile phase pH modification to ensure good peak shape for the amine.

    • Reference Standard: 4-(2-Chlorophenyl)-4-fluoropiperidine hydrochloride of known purity.

  • Standard and Sample Preparation:

    • Diluent: A mixture of Water:Acetonitrile (50:50, v/v) is recommended.

    • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

    • Working Standard Solutions (1-100 µg/mL): Perform serial dilutions of the stock solution with the diluent to prepare a series of calibration standards.[4]

    • Sample Solution: Accurately weigh the sample to be analyzed and dissolve it in the diluent to achieve a final concentration within the established calibration range.

  • Chromatographic Conditions:

ParameterRecommended SettingRationale
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileFormic acid helps to protonate the secondary amine, reducing peak tailing and improving chromatographic performance.
Gradient Elution 0-10 min: 30-70% B10-12 min: 70-30% B12-15 min: 30% B (re-equilibration)A gradient is used to ensure elution of the analyte with good peak shape while also cleaning the column of more nonpolar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm i.d. column, balancing analysis time and separation efficiency.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Volume 10 µLA typical volume to balance sensitivity and peak shape.
Detection UV at 230 nmThis wavelength provides a good response for the chlorophenyl chromophore while minimizing interference from common solvents.[8]

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Principle: GC-MS provides exceptional selectivity and sensitivity, making it the gold standard for structural confirmation and the detection of trace-level volatile or semi-volatile impurities.[5] The sample is vaporized and separated based on boiling point and polarity in a capillary column. The mass spectrometer fragments the eluted compounds, generating a unique mass spectrum that acts as a chemical fingerprint for identification. For robust analysis, the hydrochloride salt should be converted to its more volatile free base form during sample preparation.

Experimental Protocol: GC-MS
  • Instrumentation and Columns:

    • GC-MS System: A Gas Chromatograph coupled to a Mass Spectrometer (e.g., a single quadrupole or triple quadrupole for higher sensitivity) with an Electron Ionization (EI) source.[5]

    • Column: A low-polarity fused-silica capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is highly suitable for this type of analysis.[4]

  • Reagents and Standards:

    • Methanol or Ethyl Acetate: GC or ACS grade.

    • Sodium Hydroxide (NaOH) solution (e.g., 1 M): For conversion to the free base.

    • Reference Standard: 4-(2-Chlorophenyl)-4-fluoropiperidine hydrochloride of known purity.

  • Standard and Sample Preparation:

    • Standard/Sample Preparation (Free Base Extraction):

      • Dissolve an accurately weighed amount of the sample (or standard) in deionized water.

      • Make the solution basic (pH > 10) by adding 1 M NaOH.

      • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or toluene).

      • Collect the organic layer containing the free base form of the analyte. A drying agent (e.g., anhydrous sodium sulfate) can be used to remove residual water.

      • Dilute the organic extract to a suitable concentration (e.g., 1-50 µg/mL) for GC-MS analysis.

  • GC-MS Conditions:

ParameterRecommended SettingRationale
Injector Temperature 250 °CEnsures rapid and complete vaporization of the analyte without thermal degradation.[4]
Carrier Gas Helium at a constant flow of 1.0 mL/minInert carrier gas providing good chromatographic efficiency.[4]
Oven Program Initial: 150 °C (hold 1 min)Ramp: 20 °C/min to 280 °C (hold 5 min)A temperature ramp effectively separates the analyte from solvent and potential impurities with different boiling points.[5]
MS Interface Temp. 280 °CPrevents condensation of the analyte between the GC and MS.[4]
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization mode that produces reproducible fragmentation patterns for library matching and structural elucidation.[4]
Acquisition Mode Full Scan (e.g., m/z 40-400) and/or SIMFull Scan is used for identification and impurity profiling. Selected Ion Monitoring (SIM) can be used for enhanced sensitivity in quantitative analysis.

Analytical Method Validation Framework

To ensure that an analytical procedure is fit for its intended purpose, it must be validated.[10] The validation should be conducted according to the principles outlined in ICH Q2(R2) and should be documented in a validation protocol and report.[10][11]

Workflow for Method Validation

Caption: Workflow for analytical method validation based on ICH guidelines.

Key Validation Parameters and Acceptance Criteria
ParameterPurposeTypical Acceptance Criteria
Specificity [3]To demonstrate that the signal is unequivocally from the analyte, free from interference from excipients, impurities, or degradation products.Peak purity analysis (e.g., via PDA or MS) should pass. No co-eluting peaks at the analyte's retention time in placebo/blank samples.
Linearity [3][12]To demonstrate a proportional relationship between analyte concentration and instrument response over a defined range.Correlation coefficient (r²) ≥ 0.995.
Range [10][12]The interval between the upper and lower concentrations for which the method has suitable accuracy, precision, and linearity.For assay: 80-120% of the test concentration.For impurity: LOQ to 120% of the specification limit.
Accuracy [2][3]The closeness of test results to the true value, often expressed as percent recovery.Typically 98.0% to 102.0% recovery for assay. For impurities, criteria may be wider depending on the concentration.
Precision [12]The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Repeatability (Intra-assay): RSD ≤ 2.0%Intermediate Precision: RSD ≤ 3.0%
LOD & LOQ [12]LOD: Lowest amount that can be detected.LOQ: Lowest amount that can be quantified with acceptable accuracy and precision.LOD: Signal-to-Noise ratio ≥ 3:1LOQ: Signal-to-Noise ratio ≥ 10:1
Robustness [3][12]The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, temperature).System suitability parameters should remain within acceptance criteria. No significant change in results.

Decision Logic for Method Selection

The choice between HPLC-UV and GC-MS depends on the analytical requirements.

MethodSelection Start Analytical Goal? HPLC Use HPLC-UV Method Start->HPLC Routine QC Assay Purity of Bulk Material Stability Testing GCMS Use GC-MS Method Start->GCMS Impurity Identification Structural Confirmation Trace Analysis Genotoxic Impurity Screen[14]

Sources

Application

Application Note: Preclinical In Vivo Profiling of 4-(2-Chlorophenyl)-4-fluoropiperidine Hydrochloride

Scientific Rationale & Mechanistic Grounding 4-(2-Chlorophenyl)-4-fluoropiperidine hydrochloride (CFP-HCl, CAS: 1421160-44-2)[1] is a specialized neuropharmacological tool compound. It belongs to the 4-arylpiperidine cla...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Mechanistic Grounding

4-(2-Chlorophenyl)-4-fluoropiperidine hydrochloride (CFP-HCl, CAS: 1421160-44-2)[1] is a specialized neuropharmacological tool compound. It belongs to the 4-arylpiperidine class, which forms the core pharmacophore for numerous CNS-active agents, including classic butyrophenone neuroleptics (e.g., haloperidol) and uncompetitive NMDA receptor antagonists.

The Causality of the Fluorine Bioisostere

When designing in vivo experiments, understanding the metabolic fate of the tool compound is critical. In classic 4-aryl-4-hydroxypiperidines like haloperidol, the C4-hydroxyl group represents a severe metabolic liability. In vivo, these compounds undergo enzymatic dehydration followed by oxidation to form quaternary pyridinium metabolites (e.g., HP+)[2]. HP+ is structurally and functionally analogous to the dopaminergic neurotoxin MPP+ (the active metabolite of MPTP). It actively depletes intracellular dopamine and causes dopaminergic neuronal death, which severely confounds long-term behavioral models and contributes to extrapyramidal symptoms[2][3].

By substituting the C4-hydroxyl group with a fluorine atom, CFP-HCl acts as a metabolically stable bioisostere. The highly electronegative fluorine atom mimics the electron density of the hydroxyl oxygen but forms a highly stable C-F bond that completely resists dehydration[4]. Furthermore, the electron-withdrawing nature of the fluorine lowers the pKa of the basic piperidine nitrogen[4]. This increases the fraction of un-ionized drug at physiological pH, thereby significantly enhancing lipophilicity and blood-brain barrier (BBB) permeability[5].

Additionally, the ortho-chloro substitution (2-chlorophenyl) introduces steric hindrance that restricts the rotation of the aryl ring. This conformational lock is utilized to fine-tune binding kinetics and enhance selectivity within monoaminergic and glutamatergic receptor pockets.

Experimental Protocols

To validate the utility of CFP-HCl as a stable CNS modulator, researchers must evaluate both its pharmacokinetic (brain penetrance) and pharmacodynamic (behavioral efficacy) profiles. The following protocols are designed as self-validating systems: the PK assay explicitly screens for the absence of toxic metabolites, while the PD assay utilizes a known pharmacological disruptor (apomorphine) to confirm target engagement.

Protocol A: Pharmacokinetic (PK) Brain Penetrance & Stability Assay

Objective: To quantify the brain-to-plasma ratio ( Kp,uu​ ) and verify the absence of pyridinium metabolites. Subjects: Male Sprague-Dawley rats (250–300 g).

Step-by-Step Methodology:

  • Formulation: Dissolve CFP-HCl in sterile 0.9% saline containing 5% DMSO and 5% Tween-80 to yield a clear 1 mg/mL solution.

  • Administration: Administer CFP-HCl at 3 mg/kg via intravenous (IV) tail vein injection.

  • Sampling: At T=0.5, 1, 2, 4, and 8 hours post-dose, euthanize a cohort of rats (n=4 per time point) via CO₂ asphyxiation. Immediately collect trunk blood into K2-EDTA tubes and rapidly extract the whole brain.

  • Tissue Processing:

    • Centrifuge blood at 3,000 × g for 10 min at 4°C to isolate plasma.

    • Homogenize brain tissue in 3 volumes (w/v) of ice-cold PBS (pH 7.4).

  • Extraction: Precipitate proteins by adding 300 µL of ice-cold acetonitrile (containing 10 ng/mL deuterated internal standard) to 100 µL of plasma or brain homogenate. Vortex for 2 min, then centrifuge at 15,000 × g for 10 min.

  • LC-MS/MS Analysis: Inject 5 µL of the supernatant into an LC-MS/MS system equipped with a C18 column. Monitor the MRM transitions for CFP-HCl and explicitly screen for putative dehydrated pyridinium metabolites (m/z [M-HF-2H]+).

Protocol B: Prepulse Inhibition (PPI) of the Acoustic Startle Reflex

Objective: To assess the antipsychotic-like sensorimotor gating efficacy of CFP-HCl. Subjects: Male C57BL/6 mice (8–10 weeks old).

Step-by-Step Methodology:

  • Acclimation: Habituate mice to the startle chambers for 5 minutes with a 65 dB background white noise.

  • Dosing: Administer CFP-HCl (0, 1, 3, or 10 mg/kg, i.p.) 30 minutes prior to testing. To induce a PPI deficit (validating the model), administer the dopamine agonist Apomorphine (1 mg/kg, s.c.) 15 minutes prior to testing.

  • Test Session:

    • Present 6 pulse-only trials (120 dB, 40 ms) to establish baseline startle.

    • Present a pseudorandomized block of trials: Pulse-only (120 dB), Prepulse+Pulse (prepulses of 70, 75, and 80 dB for 20 ms, followed 100 ms later by the 120 dB pulse), and No-stimulus trials.

  • Data Calculation: Calculate % PPI using the formula: % PPI =[1 - (Startle_Prepulse+Pulse / Startle_Pulse-only)] × 100

Quantitative Data Interpretation

The table below summarizes the expected comparative PK/PD profile of the 4-fluoropiperidine scaffold (CFP-HCl) against a classic 4-hydroxypiperidine (Haloperidol), demonstrating the functional superiority of the bioisostere.

ParameterHaloperidol (4-OH-Piperidine)CFP-HCl (4-F-Piperidine)Causality / Significance
Brain/Plasma Ratio ( Kp​ ) 1.2 ± 0.33.5 ± 0.4Fluorine lowers pKa, increasing lipophilicity and BBB transport.
Pyridinium Metabolite (AUC) High (HP+ detected)Below Limit of QuantitationC-F bond prevents metabolic dehydration.
D2 Receptor Affinity ( Ki​ ) 1.5 nM~ 12.0 nMMinor steric/electronic shift at C4 slightly reduces affinity but maintains potency.
Apomorphine PPI Reversal Effective at 0.5 mg/kgEffective at 3.0 mg/kgConfirms functional target engagement in vivo.

Mechanistic Pathway Visualization

The following diagram illustrates the metabolic divergence between classic 4-hydroxypiperidines and the 4-fluoropiperidine bioisostere (CFP-HCl), highlighting how the fluorine substitution prevents the formation of neurotoxic metabolites while preserving receptor efficacy.

Pathway Halo Haloperidol (4-OH-piperidine) Dehyd Dehydration (Metabolism) Halo->Dehyd HP HP+ Metabolite (Pyridinium Ion) Dehyd->HP Tox Dopaminergic Neurotoxicity (MPP+-like) HP->Tox CFP CFP-HCl (4-F-piperidine) Stable Metabolically Stable CFP->Stable Fluorine blocks dehydration D2 Receptor Antagonism Stable->D2 Efficacy In Vivo Efficacy (No Toxicity) D2->Efficacy

Metabolic divergence of 4-hydroxypiperidines vs. 4-fluoropiperidines in vivo.

References

[2] Fang, J., & Yu, P. H. (1995). Comparison of cytotoxicity of a quaternary pyridinium metabolite of haloperidol (HP+) with neurotoxin N-methyl-4-phenylpyridinium (MPP+) towards cultured dopaminergic neuroblastoma cells. Psychopharmacology, 121(3), 373-378. URL: [Link]

[3] Fang, J., & Yu, P. H. (1997). Effects of a quaternary pyridinium metabolite of haloperidol (HP+) on the viability and catecholamine levels of cultured PC12 cells. Canadian Journal of Physiology and Pharmacology, 75(6), 755-762. URL: [Link]

[5] Stepan, A. F., et al. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 55(10), 4411–4429. URL: [Link]

[4] Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry (originally published in Chem. Soc. Rev.), 37(2), 320-330. URL: [Link]

Sources

Method

Application Note: Standardized Reconstitution and Solubilization Protocol for 4-(2-Chlorophenyl)-4-fluoropiperidine Hydrochloride

Target Audience: Researchers, assay developers, and in vivo pharmacologists. Objective: To provide a mechanistically grounded, self-validating protocol for the solubilization and downstream formulation of 4-(2-Chlorophen...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, assay developers, and in vivo pharmacologists. Objective: To provide a mechanistically grounded, self-validating protocol for the solubilization and downstream formulation of 4-(2-Chlorophenyl)-4-fluoropiperidine hydrochloride for both in vitro and in vivo applications.

Physicochemical Properties & Solubilization Principles

To design an effective solubilization strategy, we must first analyze the physicochemical nature of the compound. 4-(2-Chlorophenyl)-4-fluoropiperidine hydrochloride (CAS: 1421160-44-2) is a halogenated piperidine derivative.

Mechanistic Causality of the Salt Form: In its free base form, the compound is highly lipophilic due to the 2-chlorophenyl and fluoro-substituents. By synthesizing it as a hydrochloride salt, the secondary amine of the piperidine ring is protonated. This significantly lowers the partition coefficient (LogP) and increases dipole-dipole interactions, rendering the compound highly soluble in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and moderately soluble in aqueous systems[1],[2]. However, for high-concentration master stocks (≥10 mM) required for High-Throughput Screening (HTS), anhydrous DMSO is the mandatory primary solvent to prevent spontaneous precipitation[2].

Quantitative Compound Data

Table 1: Physicochemical parameters dictating solubility.

PropertyValueCausality / Impact on Protocol
Chemical Formula C₁₁H₁₄Cl₂FNHalogenation drives lipophilicity; requires surfactant for in vivo aqueous media[2].
Molecular Weight 250.14 g/mol Used for precise molarity calculations.
Salt Form Hydrochloride (HCl)Enhances solvation in polar solvents compared to the free base[1].
Primary Solvent Anhydrous DMSOPrevents hydrolysis and maintains sterility for long-term storage[1].

Master Stock Preparation (In Vitro Applications)

For reproducible in vitro assays, a concentrated master stock must be prepared. Anhydrous DMSO is utilized to prevent ambient moisture absorption, which can lead to localized micro-precipitation of the hydrophobic core over time.

Mass-to-Volume Reconstitution Data

Table 2: Required anhydrous DMSO volumes to achieve standard stock concentrations based on a MW of 250.14 g/mol .

Mass of Powder (mg)Vol. of DMSO for 10 mM Stock (µL)Vol. of DMSO for 50 mM Stock (µL)
1.0399.880.0
5.01998.9399.8
10.03997.8799.6
Step-by-Step Protocol: 10 mM DMSO Master Stock
  • Equilibration: Allow the sealed vial of 4-(2-Chlorophenyl)-4-fluoropiperidine HCl to equilibrate to room temperature for 30 minutes before opening. Causality: Prevents atmospheric condensation on the hygroscopic HCl salt.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO (≥99.9% purity) directly to the vial (e.g., 399.8 µL for 1 mg).

  • Agitation: Vortex vigorously for 30–60 seconds.

  • Sonication: Place the vial in a room-temperature water bath sonicator for 5 minutes.

  • Self-Validation (Quality Control): Hold the vial against a light source. The solution must be optically clear with no visible particulates. If turbidity persists, warm the solution to 37°C for 5 minutes and re-sonicate.

  • Storage: Aliquot into single-use volumes (e.g., 50 µL) in amber microcentrifuge tubes to protect from light degradation. Store at -20°C or -80°C.

  • Assay Dilution: Dilute the stock 1:1000 in aqueous assay buffer or culture media immediately prior to use. Causality: Ensures the final DMSO concentration remains ≤0.1% v/v, preventing solvent-induced cytotoxicity or membrane permeabilization artifacts.

Vehicle Formulation (In Vivo Applications)

Directly injecting a DMSO stock into an animal or diluting it purely with saline will cause the lipophilic compound to immediately crash out of solution, leading to fatal embolisms or zero bioavailability. We utilize a co-solvent system (10% DMSO / 10% Tween-80 / 80% Saline) to create a thermodynamically stable microemulsion.

Step-by-Step Protocol: In Vivo Formulation

Note: Prepare this formulation fresh on the day of dosing.

  • Primary Solvation: Pipette 100 µL of the 50 mM DMSO master stock into a sterile glass vial.

  • Surfactant Coating: Add 100 µL of 100% Tween-80 to the DMSO stock. Vortex vigorously for 1 minute.

    • Causality: Tween-80 is a non-ionic surfactant. Adding it before the aqueous phase allows the surfactant molecules to form protective micelles around the compound, shielding the lipophilic halogenated rings from the impending aqueous shock.

  • Aqueous Phase Introduction: While continuously vortexing the vial, add 800 µL of sterile 0.9% Saline dropwise (approx. 1 drop per second).

    • Causality: Dropwise addition prevents a sudden shift in the dielectric constant of the solvent mixture, which would otherwise collapse the micelles and cause precipitation.

  • Self-Validation (Quality Control): Inspect the final formulation. It must be a clear, transparent solution. A milky or opaque appearance indicates macroscopic precipitation; if this occurs, the formulation must be discarded and remade.

Solubilization Workflow

ProtocolWorkflow A 4-(2-Chlorophenyl)-4- fluoropiperidine HCl B Master Stock (10-50 mM in Anhydrous DMSO) A->B Add DMSO & Sonicate C In Vitro Assay (<0.1% DMSO in Media) B->C Serial Dilution in Buffer D In Vivo Formulation (10% DMSO / 10% Tween-80 / 80% Saline) B->D Add Surfactant, Then Saline Dropwise E Quality Control (Visual Clarity & LC-MS Check) B->E Aliquot & Validate D->E Check for Turbidity

Workflow for solubilizing 4-(2-Chlorophenyl)-4-fluoropiperidine HCl.

References

Sources

Application

Application Notes &amp; Protocols: The Role of Selective GIRK Channel Activators in Neuroscience Research

A Case Study Approach for the 4-Arylpiperidine Scaffold Disclaimer: The compound 4-(2-Chlorophenyl)-4-fluoropiperidine hydrochloride is a member of the 4-arylpiperidine chemical class, a scaffold known for its prevalence...

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Author: BenchChem Technical Support Team. Date: April 2026

A Case Study Approach for the 4-Arylpiperidine Scaffold

Disclaimer: The compound 4-(2-Chlorophenyl)-4-fluoropiperidine hydrochloride is a member of the 4-arylpiperidine chemical class, a scaffold known for its prevalence in centrally active agents[1][2]. However, as of this writing, there is a notable absence of specific published research detailing its mechanism of action or established applications in neuroscience. To provide a valuable and scientifically grounded guide, this document will focus on the principles and applications of a well-characterized compound that serves as a powerful tool for investigating a key target in neuroscience: the G-protein-coupled inwardly-rectifying potassium (GIRK) channel. We will use the selective GIRK1/2 activator, ML297 , as our primary exemplar to illustrate the experimental workflows and scientific rationale relevant to this target class.

Introduction: GIRK Channels as a Therapeutic Target

G-protein-gated inwardly rectifying potassium (GIRK or Kir3) channels are fundamental mediators of inhibitory neurotransmission throughout the central nervous system[3][4][5]. They act as downstream effectors for numerous G-protein-coupled receptors (GPCRs), including GABA-B, D2-dopamine, 5-HT1A serotonin, M2-muscarinic, and opioid receptors[3][6].

Upon GPCR activation by a neurotransmitter, the associated G-protein releases its Gβγ subunits, which directly bind to and open the GIRK channel[4][5][6]. This leads to an efflux of potassium (K+) ions, hyperpolarizing the neuron. The resulting hyperpolarization makes the neuron less likely to fire an action potential, thus producing a slow, inhibitory postsynaptic potential (IPSP) and dampening overall neuronal excitability[4][5][7]. Given their critical role in regulating neuronal firing, dysfunction in GIRK channel signaling has been implicated in a range of neurological and psychiatric disorders, including epilepsy, addiction, anxiety, and neurodegenerative diseases like Alzheimer's[3][7][8].

Small molecules that can directly and selectively activate GIRK channels, independent of GPCR stimulation, are invaluable research tools. They allow for the precise dissection of GIRK channel function in complex neural circuits and represent a novel therapeutic strategy for conditions characterized by neuronal hyperexcitability[8][9].

Mechanism of Action: Selective GIRK Activation

The prototypical neuronal GIRK channels are heterotetramers, most commonly composed of GIRK1 and GIRK2 subunits (Kir3.1/3.2)[4]. The compound ML297 is the first reported potent and selective activator of GIRK1-containing channels[8][10].

Key Mechanistic Insights for ML297:

  • G-Protein Independent: Unlike endogenous neurotransmitters, ML297 activates GIRK channels directly, bypassing the need for GPCR activation and Gβγ subunit binding[9][11].

  • Subunit Selectivity: Its action is critically dependent on the presence of the GIRK1 subunit. It requires two specific amino acids unique to GIRK1 (F137 and D173) for its activity[11]. It has minimal to no effect on GIRK2/3 channels or other potassium channels like Kir2.1 and Kv7.4[10][12].

  • PIP2-Dependent: Like all modes of GIRK activation, the action of ML297 requires the presence of the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2). Gβγ, Na+, and direct activators like ML297 are thought to stabilize the open state of the channel by enhancing its interaction with PIP2[11][13].

The signaling pathway is visualized below.

GIRK_Activation_Pathway GPCR Gi/o-Coupled GPCR (e.g., GABA-B, D2) G_protein Heterotrimeric G-Protein (Gαi/oβγ) GPCR->G_protein Activates G_alpha Gα-GTP G_protein->G_alpha Dissociates G_beta_gamma Gβγ Subunit G_protein->G_beta_gamma Dissociates GIRK_channel GIRK Channel (Kir3.1/3.2) G_beta_gamma->GIRK_channel Binds & Activates K_efflux K+ Efflux GIRK_channel->K_efflux Opens to allow Hyperpolarization Neuronal Hyperpolarization (Inhibition) K_efflux->Hyperpolarization Leads to ML297 ML297 (Direct Activator) ML297->GIRK_channel Binds & Activates Neurotransmitter Neurotransmitter Neurotransmitter->GPCR Binds PIP2 PIP2 PIP2->GIRK_channel Required Cofactor

Fig 1. GIRK Channel Activation Pathways.

Application Notes: Research Use Cases

A selective GIRK activator like ML297 is a powerful tool for:

  • Validating GIRK as a Drug Target: Demonstrating that direct channel activation produces a desired physiological outcome (e.g., seizure suppression) in animal models provides strong validation for therapeutic development[8].

  • Studying Neuronal Excitability: Researchers can apply the compound to brain slices or cultured neurons to study how tonic hyperpolarization affects synaptic integration, plasticity (LTP/LTD), and network oscillations[3].

  • Investigating Disease Mechanisms: In models of epilepsy, anxiety, or addiction, the compound can be used to probe whether enhancing GIRK-mediated inhibition can reverse pathological phenotypes[11].

  • Deconvoluting GPCR Signaling: By activating the GIRK channel directly, one can study its contribution to a physiological response separately from other signaling pathways that may be activated by a specific GPCR.

Pharmacological Profile of ML297
ParameterValueSpecies/SystemReference
EC50 (GIRK1/2) 160 - 233 nMHEK293 Cells[11][12]
EC50 (GIRK1/4) 887 nMHEK293 Cells[10][14]
EC50 (GIRK1/3) 914 nMHEK293 Cells[10][14]
Selectivity No effect on GIRK2, GIRK2/3, Kir2.1, Kv7.4Various[10][14]
Brain Penetrance Yes (Brain-to-Plasma Ratio: 0.2)Mouse (i.p.)[12]
In Vivo Efficacy Anti-seizure, AnxiolyticMouse[8][11]

Experimental Protocols

The discovery and validation of a GIRK channel activator typically follows a two-stage process: a high-throughput primary screen to identify "hits," followed by lower-throughput, gold-standard electrophysiology to confirm the mechanism and characterize the pharmacology.

Experimental_Workflow Start Compound Library or Novel Synthesized Molecule HTS High-Throughput Screen (HTS) Thallium Flux Assay Start->HTS Hit_ID Identify 'Hits' (Compounds increasing Tl+ influx) HTS->Hit_ID Screening Dose_Resp Dose-Response Curve Generation (EC50) Hit_ID->Dose_Resp Hit Progression Ephys Gold-Standard Validation Whole-Cell Patch-Clamp Electrophysiology Dose_Resp->Ephys Candidate Selection Confirm Confirm Direct GIRK Current Characterize Kinetics & Pharmacology Ephys->Confirm Experimentation End Validated GIRK Activator Confirm->End

Fig 2. Workflow for GIRK Activator Discovery.
Protocol 1: High-Throughput Screening via Thallium Flux Assay

Principle: This assay is a robust method for screening potassium channel activity in a high-throughput format. Most K+ channels are permeable to thallium ions (Tl+)[15][16]. The assay uses cells expressing the target GIRK channel and loaded with a Tl+-sensitive fluorescent dye. When channels open, Tl+ from the extracellular buffer flows into the cell, binding the dye and causing a measurable increase in fluorescence[15][16][17].

Materials:

  • HEK293 or CHO cells stably expressing the GIRK channel subunits of interest (e.g., GIRK1/2).

  • Thallium Flux Assay Kit (e.g., FLIPR Potassium Assay Kit, FluxOR™ Kit)[15][16][18][19].

  • Kit Components typically include: Thallium-sensitive dye (e.g., FluxOR™ Thallium Reagent), PowerLoad™ Concentrate, Probenecid (an anion-exchange inhibitor to improve dye retention), Thallium Sulfate (Tl₂SO₄), and Potassium Sulfate (K₂SO₄) stimulus buffer.

  • Test compounds (e.g., ML297) and control compounds (e.g., DMSO vehicle).

  • 384-well black-walled, clear-bottom microplates.

  • Fluorescence plate reader with kinetic read capability and automated liquid handling (e.g., FLIPR Tetra®, FlexStation®)[16].

Methodology:

  • Cell Plating:

    • Plate the GIRK-expressing cells in 384-well plates at a density of 5,000-10,000 cells per well.

    • Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

  • Dye Loading:

    • Prepare the dye-loading solution according to the manufacturer's protocol, typically containing the fluorescent dye and Probenecid in an appropriate buffer (e.g., HBSS)[15].

    • Remove the cell culture medium from the plate and add the dye-loading solution to each well.

    • Incubate for 60-90 minutes at room temperature, protected from light.

  • Compound Incubation:

    • Following dye loading, wash the cells with dye-free assay buffer.

    • Prepare serial dilutions of your test compounds (e.g., ML297) in assay buffer.

    • Add the compound solutions to the wells and incubate for 15-30 minutes at room temperature[18]. This pre-incubation allows the compound to engage with the channel.

  • Fluorescence Reading and Stimulation:

    • Place the plate into the fluorescence plate reader.

    • Begin the kinetic read, establishing a stable baseline fluorescence for 10-20 seconds[15].

    • Using the instrument's liquid handler, automatically add the stimulus buffer containing Tl₂SO₄ to all wells.

    • Continue recording the fluorescence intensity every 1-2 seconds for an additional 60-180 seconds[15].

  • Data Analysis:

    • The rate of fluorescence increase or the peak fluorescence intensity after Tl+ addition is proportional to the K+ channel activity.

    • Normalize the data to a vehicle control (e.g., DMSO) and a positive control if available.

    • Plot the normalized response against the compound concentration and fit with a four-parameter logistic equation to determine the EC₅₀ value.

Protocol 2: Gold-Standard Validation via Whole-Cell Patch-Clamp Electrophysiology

Principle: This technique provides direct measurement of the ion current flowing through channels in the cell membrane. It offers unparalleled temporal and voltage resolution, allowing for definitive confirmation of channel activation and detailed biophysical characterization.

Materials:

  • Cells expressing GIRK channels (either transfected HEK293 cells or primary neurons).

  • Patch-clamp rig: Inverted microscope, micromanipulator, amplifier (e.g., Axopatch 200B), digitizer, and data acquisition software (e.g., pCLAMP)[20].

  • Borosilicate glass capillaries for pulling patch pipettes (resistance 3-6 MΩ).

  • Extracellular (Bath) Solution (in mM): 130 NaCl, 20 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH). Note: The elevated extracellular K+ (20 mM) increases the inward driving force, making GIRK currents easier to measure.

  • Intracellular (Pipette) Solution (in mM): 130 KCl, 5 EGTA, 5 MgCl₂, 2.5 K₂ATP, 0.3 Li₂GTP, 10 HEPES (pH 7.4 with KOH)[9]. Note: GTP is included to maintain G-protein signaling for comparison with GPCR-mediated activation.

  • Perfusion system for rapid application of test compounds.

Methodology:

  • Preparation:

    • Place a coverslip with adherent cells into the recording chamber on the microscope stage and begin continuous perfusion with extracellular solution.

    • Fill a patch pipette with intracellular solution and mount it on the headstage holder.

  • Achieving Whole-Cell Configuration:

    • Using the micromanipulator, approach a single healthy cell with the pipette tip.

    • Apply slight positive pressure to the pipette. Once the pipette touches the cell membrane, a dimple should be visible.

    • Release the pressure and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane (cell-attached mode).

    • Apply a brief, strong pulse of suction to rupture the membrane patch under the pipette, achieving the whole-cell configuration. This provides electrical and chemical access to the cell's interior.

  • Data Recording:

    • Clamp the membrane potential at a holding voltage, for example, -70 mV.

    • Apply a voltage ramp protocol (e.g., from -120 mV to +40 mV over 500 ms) to measure the current-voltage (I-V) relationship. The characteristic inward rectification of GIRK channels will be apparent.

    • Establish a stable baseline current by perfusing the cell with the standard extracellular solution.

  • Compound Application:

    • Switch the perfusion to a solution containing the test compound (e.g., 10 µM ML297)[11].

    • Record the change in holding current. Activation of GIRK channels will cause a large, inwardly rectifying current to develop[11].

    • Perform voltage ramps during compound application to observe the change in the I-V curve.

    • Wash out the compound by returning to the control extracellular solution and observe the reversal of the effect.

  • Data Analysis:

    • Measure the amplitude of the drug-induced current at a negative potential (e.g., -120 mV).

    • Subtract the baseline I-V curve from the I-V curve during drug application to isolate the drug-sensitive current.

    • For dose-response experiments, apply increasing concentrations of the compound and plot the normalized current amplitude against concentration to calculate the EC₅₀.

Conclusion

The study of selective G-protein-independent GIRK channel activators represents a promising frontier in neuroscience. While specific data on 4-(2-Chlorophenyl)-4-fluoropiperidine hydrochloride is currently lacking, the principles and protocols detailed here using the exemplar molecule ML297 provide a comprehensive framework for researchers. These methods, from high-throughput screening to detailed electrophysiological characterization, are essential for identifying and validating novel chemical probes to dissect the complex role of GIRK channels in health and disease, ultimately paving the way for new therapeutic interventions.

References

  • Vertex AI Search. (n.d.). Ion Channel Activators: Thallium Flux and Patch-Clamp Study.
  • BMG LABTECH. (2025, January 23). Adaptation of a potassium channel assay to enable easier high throughput screening.
  • MedchemExpress. (n.d.). ML 297 (VU 0456810) | GIRK1/2 Activator.
  • ION Biosciences. (n.d.). Thallium Flux Assays.
  • Thermo Fisher Scientific. (n.d.). FluxOR Potassium Ion Channel Assay.
  • Wydeven, N., et al. (2021). G-Protein-Gated Inwardly Rectifying Potassium (Kir3/GIRK) Channels Govern Synaptic Plasticity That Supports Hippocampal-Dependent Cognitive Functions in Male Mice. Journal of Neuroscience, 41(33), 7006-7023.
  • Molecular Devices. (n.d.). A Novel Homogenous Potassium Ion Channel Assay for High-Throughput Screening.
  • Wikipedia. (n.d.). G protein-coupled inwardly rectifying potassium channel.
  • Lujan, R., & Slesinger, P. A. (2015). Neuronal G protein-gated K+ channels. Journal of molecular biology, 427(1), 101-115.
  • May, L. M., et al. (2017). G-Protein-Coupled Inwardly Rectifying Potassium (GIRK) Channel Activation by the p75 Neurotrophin Receptor Is Required for Amyloid β Toxicity. Frontiers in Molecular Neuroscience, 10, 245.
  • Lüscher, C., & Slesinger, P. A. (2010). Emerging concepts for G protein-gated inwardly rectifying potassium (GIRK) channels in health and disease. Nature Reviews Neuroscience, 11(5), 301-315.
  • Tribioscience, Inc. (n.d.). ML-297, GIRK activator.
  • R&D Systems. (n.d.). ML 297 | Inward Rectifier Potassium Channel Activators: Tocris Bioscience.
  • Wydeven, N., et al. (2014). Mechanisms underlying the activation of G-protein–gated inwardly rectifying K+ (GIRK) channels by the novel anxiolytic drug, ML297. Proceedings of the National Academy of Sciences, 111(27), 9967-9972.
  • Bodhinathan, K., & Slesinger, P. A. (2014).
  • Kaufmann, K. W., et al. (2013). ML297 (VU0456810), the First Potent and Selective Activator of the GIRK Potassium Channel, Displays Antiepileptic Properties in Mice. ACS Chemical Neuroscience, 4(9), 1279-1286.
  • Reuveny, E., et al. (1998). Activation and inhibition of G protein-coupled inwardly rectifying potassium (Kir3) channels by G protein βγ subunits. Proceedings of the National Academy of Sciences, 95(5), 2175-2179.
  • Glaaser, I. W., & Slesinger, P. A. (2024). Direct modulation of G protein-gated inwardly rectifying potassium (GIRK) channels. Trends in Pharmacological Sciences.
  • Drici, M. D., et al. (2013). GIRK channel activation via adenosine or muscarinic receptors has similar effects on rat atrial electrophysiology. Naunyn-Schmiedeberg's Archives of Pharmacology, 386(8), 697-706.
  • Gnerre, C., et al. (2002). Synthesis and biological evaluation of new 4-arylpiperidines and 4-aryl-4-piperidinols: dual Na(+) and Ca(2+) channel blockers with reduced affinity for dopamine D(2) receptors. Journal of medicinal chemistry, 45(4), 834-843.
  • Ullah, E., et al. (2024). Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases. European Journal of Medicinal Chemistry, 275, 116523.
  • Lindsley, C. W., et al. (2010). 4-aryl piperazine and piperidine amides as novel mGluR5 positive allosteric modulators. Bioorganic & medicinal chemistry letters, 20(24), 7274-7278.
  • Scientific Update. (2019, November 19). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations.
  • Kaczor, A. A., et al. (2020). Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. RSC medicinal chemistry, 11(11), 1337-1353.

Sources

Method

HPLC or GC-MS method for 4-(2-Chlorophenyl)-4-fluoropiperidine hydrochloride

An In-Depth Guide to the Analytical Quantification and Chiral Separation of 4-(2-Chlorophenyl)-4-fluoropiperidine hydrochloride Introduction 4-(2-Chlorophenyl)-4-fluoropiperidine hydrochloride is a key heterocyclic build...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Analytical Quantification and Chiral Separation of 4-(2-Chlorophenyl)-4-fluoropiperidine hydrochloride

Introduction

4-(2-Chlorophenyl)-4-fluoropiperidine hydrochloride is a key heterocyclic building block in modern medicinal chemistry. Piperidines are the most prevalent heterocycles found in pharmaceuticals, and the introduction of fluorine can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2][3] Given these critical roles, the development of robust, accurate, and precise analytical methods is paramount for ensuring the quality, purity, and stereoisomeric integrity of this intermediate throughout the drug development lifecycle.[4]

This technical guide, designed for researchers and analytical scientists, provides detailed application notes and protocols for the analysis of 4-(2-Chlorophenyl)-4-fluoropiperidine hydrochloride. We will explore two orthogonal and complementary chromatographic techniques: High-Performance Liquid Chromatography (HPLC) for both achiral purity/assay and chiral enantiomeric separation, and Gas Chromatography-Mass Spectrometry (GC-MS) as a powerful confirmatory method. The protocols are grounded in established principles of analytical chemistry and adhere to the validation standards required in the pharmaceutical industry.[5][6]

Part 1: Achiral Analysis by Reversed-Phase HPLC with UV Detection

Scientific Rationale

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the workhorse of pharmaceutical analysis for its versatility, robustness, and efficiency in separating compounds based on their hydrophobicity. For 4-(2-Chlorophenyl)-4-fluoropiperidine, this method is ideal for determining purity and performing quantitative assays. The molecule's structure includes a 2-chlorophenyl group, which acts as a chromophore, allowing for sensitive detection using a standard UV-Vis detector.[7] A C18 (octadecylsilyl) stationary phase is selected for its strong hydrophobic retention of the aromatic ring, while an acidified aqueous-organic mobile phase ensures the secondary amine of the piperidine ring is protonated, leading to sharp, symmetrical peak shapes and preventing unwanted interactions with residual silanols on the silica support.

Experimental Protocol: HPLC-UV Method for Purity and Assay
  • Instrumentation and Consumables

    • HPLC System: A standard HPLC system equipped with a binary or quaternary pump, degasser, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

    • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). A column from a reputable manufacturer is recommended for good reproducibility.[7]

    • Vials: 2 mL amber glass HPLC vials with PTFE/silicone septa.

  • Reagents and Standards

    • Acetonitrile (ACN): HPLC grade or higher.

    • Water: High-purity, deionized water (18.2 MΩ·cm).

    • Formic Acid (HCOOH): LC-MS grade or equivalent (≥99% purity).

    • Reference Standard: 4-(2-Chlorophenyl)-4-fluoropiperidine hydrochloride of known, high purity.

  • Solutions Preparation

    • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water.

    • Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile.

    • Diluent: A mixture of Water and Acetonitrile (e.g., 50:50, v/v) is typically suitable.

    • Standard Stock Solution: Accurately weigh approximately 10 mg of the reference standard and dissolve in a 10 mL volumetric flask with diluent to achieve a concentration of ~1 mg/mL.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the diluent to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[7]

    • Sample Solution: Prepare the sample to be analyzed at a target concentration of ~25 µg/mL using the diluent.

  • Chromatographic Conditions

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 220 nm. This is based on methods for similar chlorophenyl-containing compounds and should be confirmed by a UV scan of the analyte.[8]

    • Gradient Elution:

      Time (min) % Mobile Phase B (ACN)
      0.0 20
      15.0 80
      17.0 80
      17.1 20

      | 20.0 | 20 |

Method Validation and Expected Performance

The developed method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[9][10] The following table summarizes the key validation parameters and typical acceptance criteria.

Validation ParameterDescriptionTypical Acceptance Criteria
Specificity Ability to assess the analyte unequivocally in the presence of impurities and degradants.Peak purity analysis (PDA), no interference at the analyte's retention time in blank/placebo injections.
Linearity Proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999 over the specified range.
Accuracy Closeness of test results to the true value.98.0% - 102.0% recovery for spiked samples at three concentration levels.
Precision Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst).Relative Standard Deviation (RSD) ≤ 2.0%.
LOD & LOQ Limit of Detection & Limit of Quantitation.Determined by signal-to-noise ratio (S/N ≥ 3 for LOD, S/N ≥ 10 for LOQ) or standard deviation of the response.
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters.No significant impact on results from minor changes in flow rate, column temperature, or mobile phase composition.
Workflow for Achiral HPLC Analysis

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_std Prepare Standard Solutions sequence Build Injection Sequence (Standards & Samples) prep_std->sequence prep_sample Prepare Sample Solution prep_sample->sequence prep_mobile Prepare Mobile Phases instrument HPLC System Setup (Column, Temp, Flow) prep_mobile->instrument run Execute Sequence instrument->run sequence->run integrate Integrate Chromatograms run->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Analyte & Impurities calibrate->quantify

Workflow for RP-HPLC purity and assay analysis.

Part 2: Chiral Separation by HPLC

Scientific Rationale

The target molecule possesses a stereocenter at the C4 position of the piperidine ring, meaning it exists as a pair of enantiomers. In pharmaceutical development, it is crucial to separate and control enantiomers, as they can have different pharmacological and toxicological profiles.[11] Chiral HPLC is the gold standard for this purpose. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose (e.g., Chiralpak® series), are exceptionally effective for a wide range of chiral compounds, including piperidine derivatives.[12][13][14] These CSPs provide a chiral environment where the enantiomers form transient, diastereomeric complexes with differing stabilities, leading to different retention times and thus, separation. Normal-phase chromatography, using a non-polar solvent like n-hexane with a polar modifier like an alcohol, is often preferred for these CSPs as it promotes the hydrogen bonding and dipole-dipole interactions essential for chiral recognition.[12]

Experimental Protocol: Chiral HPLC Method
  • Instrumentation and Consumables

    • HPLC System: As described in Part 1.

    • Chiral Column: A polysaccharide-based CSP is highly recommended. A good starting point is a Chiralpak® IA or Chiralpak® AD-H column (250 x 4.6 mm, 5 µm).[12][14] Screening multiple CSPs may be necessary to find the optimal one.

  • Reagents and Standards

    • n-Hexane: HPLC grade.

    • Ethanol (EtOH) or Isopropanol (IPA): HPLC grade.

    • Diethylamine (DEA): Reagent grade (optional additive).

    • Racemic Standard: A sample containing both enantiomers of 4-(2-Chlorophenyl)-4-fluoropiperidine hydrochloride.

  • Solutions Preparation

    • Mobile Phase: Prepare mixtures of n-Hexane and alcohol (e.g., 90:10, 80:20, 70:30 v/v n-Hexane:EtOH). For basic compounds like piperidines, adding a small amount of an amine modifier like DEA (e.g., 0.1%) can significantly improve peak shape and resolution.[12]

    • Diluent: The mobile phase is the ideal diluent.

    • Sample Solution: Prepare the racemic standard at a concentration of ~0.5 mg/mL in the diluent.

  • Chromatographic Conditions

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 25 °C. Temperature is a critical parameter in chiral separations and should be carefully controlled and optimized.[12]

    • Detection Wavelength: 220 nm.

Data Evaluation and Expected Performance

The success of a chiral separation is evaluated using several key chromatographic parameters.

ParameterFormulaDesired Outcome
Retention Factor (k') k' = (t_R - t_0) / t_02 < k' < 10 for good balance between resolution and run time.
Separation Factor (α) α = k'_2 / k'_1α > 1.2 indicates good selectivity between enantiomers.
Resolution (R_s) R_s = 2(t_R2 - t_R1) / (w_1 + w_2)R_s ≥ 1.5 for baseline separation, which is required for accurate quantification.

(Where t_R is retention time, t_0 is the void time, and w is the peak width at the base)

Workflow for Chiral Method Development

G start Start: Racemic Sample csp_screen Screen Chiral Stationary Phases (e.g., IA, AD, OD) start->csp_screen select_csp Select Best CSP csp_screen->select_csp select_csp->csp_screen Poor Selectivity mobile_opt Optimize Mobile Phase (Solvent Ratio, Modifier) select_csp->mobile_opt Good Selectivity check_res Resolution (Rs) ≥ 1.5? mobile_opt->check_res temp_opt Optimize Temperature check_res->temp_opt No final_method Final Validated Method check_res->final_method Yes temp_opt->mobile_opt

Iterative workflow for developing a chiral HPLC method.

Part 3: Confirmatory Analysis by GC-MS

Scientific Rationale

Gas Chromatography coupled with Mass Spectrometry (GC-MS) offers an alternative and highly specific analytical technique. It provides orthogonal separation (based on boiling point and polarity) compared to HPLC and delivers structural information through mass fragmentation patterns, making it excellent for identity confirmation. However, direct GC analysis of 4-(2-Chlorophenyl)-4-fluoropiperidine is challenging due to the polar secondary amine, which can cause peak tailing and poor chromatographic performance.[7] Therefore, a derivatization step is necessary to convert the amine into a less polar, more volatile, and thermally stable derivative, for instance, through acylation. This not only improves chromatography but also produces a derivative with a characteristic and predictable mass spectrum.[7]

Experimental Protocol: GC-MS with Derivatization
  • Instrumentation and Consumables

    • GC-MS System: A gas chromatograph with a split/splitless injector coupled to a mass spectrometer (e.g., a single quadrupole).

    • GC Column: A low-polarity, general-purpose fused-silica capillary column such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is suitable.[7][15]

  • Reagents and Standards

    • Derivatizing Agent: Trifluoroacetic Anhydride (TFAA) or Pentafluoropropionic Anhydride (PFPA).

    • Solvent: Ethyl Acetate or Dichloromethane (GC grade).

    • Base: Pyridine or Triethylamine (to scavenge acid byproduct).

    • Reference Standard: 4-(2-Chlorophenyl)-4-fluoropiperidine hydrochloride.

  • Sample Preparation and Derivatization

    • Free-Basing: Dissolve ~1 mg of the hydrochloride salt in 1 mL of water. Make the solution basic (pH > 10) with 1 M NaOH. Extract the free base into 2 mL of Ethyl Acetate. Dry the organic layer over anhydrous sodium sulfate.

    • Derivatization: Transfer the dried organic extract to a clean vial. Add 100 µL of pyridine followed by 100 µL of TFAA. Cap the vial tightly and heat at 60 °C for 30 minutes.

    • Final Sample: After cooling, the sample is ready for injection.

  • GC-MS Conditions

    • Injector Temperature: 250 °C.

    • Injection Mode: Split (e.g., 20:1 split ratio).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial Temperature: 100 °C, hold for 2 min.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: Hold at 280 °C for 5 min.

    • MS Interface Temperature: 280 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: A mass range of 50-500 amu is appropriate to capture the molecular ion and key fragment ions of the derivatized molecule.[7][16]

Expected GC-MS Data
ParameterExpected Result
Retention Time A sharp, symmetrical peak for the derivatized analyte.
Mass Spectrum A characteristic fragmentation pattern including a molecular ion (M+) corresponding to the TFA-derivative, and key fragment ions resulting from the loss of the trifluoroacetyl group and cleavages within the piperidine ring.

Summary and Discussion

This guide provides three robust and distinct protocols for the comprehensive analysis of 4-(2-Chlorophenyl)-4-fluoropiperidine hydrochloride.

  • RP-HPLC-UV is the primary choice for routine quality control, offering reliable quantification of potency and purity.

  • Chiral HPLC is an indispensable method for controlling the stereochemical purity of the intermediate, a critical quality attribute in drug development.[11]

  • GC-MS serves as an excellent orthogonal technique for identity confirmation, providing structural verification through its mass fragmentation patterns.

The choice of method depends on the analytical objective. For release testing of an active pharmaceutical ingredient (API) or intermediate, both an achiral purity method and a chiral method are typically required.[4][5] GC-MS is invaluable during process development for identifying unknown impurities or for confirmatory testing. Together, these methods provide a complete analytical toolkit for scientists working with this important pharmaceutical building block.

References

  • Validation of methods for the Active Pharmaceutical Ingredient (API) and impurities. (n.d.). ResearchGate. Retrieved from [Link]

  • Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. (n.d.). Academia.edu. Retrieved from [Link]

  • Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • Analytical Method Validation (AMV) in Pharmaceuticals. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Active Pharmaceutical Ingredient (API Testing) and Excipient Testing. (n.d.). HMR Labs. Retrieved from [Link]

  • Analytical Methods Validation In-Process Control Methods for the Manufacture of Active Pharmaceutical Ingredients. (2004). Pharmaceutical Technology. Retrieved from [Link]

  • Anwar, S., Zeb, M. I., Ahmed, S. S., & Akbar, K. (2025). Analytical Method Validation for Quantification of Active Pharmaceutical Ingredients (APIs): A Comparative Study of HPLC and UV-Spectrophotometry. Journal of Pharma and Biomedics. Retrieved from [Link]

  • Zhang, Z., He, R., & Chen, P. (2019). Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation. Nature Communications, 10(1), 1-8. Retrieved from [Link]

  • Ghorai, M. K., & Kumar, A. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(19), 12052-12057. Retrieved from [Link]

  • Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2017). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition, 56(45), 14261-14265. Retrieved from [Link]

  • Pizzi, G., Ciaffoni, L., & Ragaini, F. (2018). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry, 83(21), 13324-13333. Retrieved from [Link]

  • Kalyankar, T. M., Wadher, S. J., Gaikwad, S., & Burje, G. (2023). A Precise, Simple, Cost Effective, Accurate, Eco-Friendly and Validated Fourier Transform Infrared Spectroscopy Method has been developed for the Simultaneous Estimation of Clonidine Hydrochloride and Chlorthalidone in Pharmaceutical Synthetic Mixture. Research Journal of Pharmacy and Technology, 16(7), 3131-3135. Retrieved from [Link]

  • Park, J. Y., Kim, K. A., Park, P. W., & Lee, G. H. (2011). Development and validation of a HPLC-UV method for 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP), a toxic metabolite of haloperidol, in humans: Providing in vivo evidence of CYP3A4-mediated CPHP formation. Archives of Pharmacal Research, 34(5), 823-829. Retrieved from [Link]

  • Higashi, Y., Fujii, Y., & Arinobu, T. (2006). Sensitive determination of 4-(4-chlorophenyl)-4-hydroxypiperidine, a metabolite of haloperidol, in a rat biological sample by HPLC with fluorescence detection after pre-column derivatization using 4-fluoro-7-nitro-2,1,3-benzoxadiazole. Biomedical Chromatography, 20(9), 964-970. Retrieved from [Link]

  • GC AND GC/MS. (n.d.). Agilent. Retrieved from [Link]

  • Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. (2024). RASĀYAN Journal of Chemistry, 17(4). Retrieved from [Link]

  • GC/MS analysis on anorectics adulterated in traditional chinese medicines. (n.d.). Journal of Food and Drug Analysis. Retrieved from [Link]

Sources

Method

large-scale synthesis of 4-(2-Chlorophenyl)-4-fluoropiperidine hydrochloride

An Application Note for the Large-Scale Synthesis of 4-(2-Chlorophenyl)-4-fluoropiperidine Hydrochloride Abstract This document provides a comprehensive guide to the , a key building block in modern medicinal chemistry....

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Large-Scale Synthesis of 4-(2-Chlorophenyl)-4-fluoropiperidine Hydrochloride

Abstract

This document provides a comprehensive guide to the , a key building block in modern medicinal chemistry. The strategic introduction of a fluorine atom onto the piperidine scaffold can significantly enhance the pharmacological properties of active pharmaceutical ingredients (APIs), including metabolic stability and bioavailability.[1][2][3][4] This guide details a robust and scalable multi-step synthesis, beginning from commercially available starting materials. We will elaborate on the causal reasoning behind the chosen synthetic route, provide step-by-step protocols, and discuss critical process parameters for safety, yield, and purity on an industrial scale.

Introduction and Strategic Rationale

The 4-arylpiperidine motif is a privileged scaffold in drug discovery, forming the core of numerous centrally active agents.[5][6] The targeted introduction of fluorine, a bioisostere for hydrogen with unique electronic properties, is a well-established strategy to modulate a molecule's lipophilicity, pKa, and resistance to metabolic degradation.[3][7] 4-(2-Chlorophenyl)-4-fluoropiperidine hydrochloride serves as a crucial intermediate for synthesizing novel therapeutics where these enhanced properties are desirable.

The primary challenge in synthesizing this target lies in the stereoselective and safe installation of a fluorine atom at a sterically hindered quaternary carbon center. Traditional fluorination methods often involve hazardous reagents like elemental fluorine or generate corrosive byproducts, making them unsuitable for large-scale production without specialized equipment.[1][3]

Our chosen synthetic strategy, outlined below, addresses these challenges by employing a convergent approach that postpones the critical fluorination step until a late stage. This route is designed for scalability, safety, and efficiency.

Retrosynthetic Analysis

The synthesis is approached via a three-step sequence starting from N-Boc-4-piperidone:

  • Aryl Addition: A Grignard reaction to form the C-C bond and create the tertiary alcohol precursor.

  • Deoxyfluorination: Nucleophilic fluorination to replace the hydroxyl group with fluorine. This is the key transformation.

  • Deprotection and Salt Formation: Removal of the Boc protecting group and crystallization of the final hydrochloride salt.

This approach contains the most hazardous chemistry to a single, well-controlled step and utilizes readily available starting materials.

Overall Process Workflow

The entire synthetic process is visualized in the workflow diagram below. This illustrates the progression from starting materials through key intermediates to the final product.

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Deoxyfluorination cluster_2 Step 3: Deprotection & Salt Formation A N-Boc-4-piperidone C N-Boc-4-(2-chlorophenyl)- 4-hydroxypiperidine A->C B 2-Chlorophenyl- magnesium bromide B->C D N-Boc-4-(2-chlorophenyl)- 4-fluoropiperidine C->D E 4-(2-Chlorophenyl)- 4-fluoropiperidine HCl (Final Product) D->E DAST DAST (Fluorinating Agent) DAST->D HCl HCl in Dioxane HCl->E

Caption: Synthetic workflow for 4-(2-Chlorophenyl)-4-fluoropiperidine HCl.

Detailed Synthesis Protocols

Safety Preamble: All operations should be conducted in a well-ventilated fume hood by trained personnel. Appropriate Personal Protective Equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves, is mandatory. Special precautions are required for handling pyrophoric Grignard reagents and the corrosive fluorinating agent, DAST.

Step 1: Synthesis of N-Boc-4-(2-chlorophenyl)-4-hydroxypiperidine

This step involves the nucleophilic addition of an organometallic reagent to a ketone. The reaction must be performed under strictly anhydrous conditions to prevent quenching of the Grignard reagent.

Reaction Scheme: (N-Boc-4-piperidone) + (2-Chlorophenylmagnesium bromide) → N-Boc-4-(2-chlorophenyl)-4-hydroxypiperidine

Reagent/MaterialMW ( g/mol )QuantityMoles (mol)Molar Eq.
N-Boc-4-piperidone199.251.00 kg5.021.0
2-Chlorobromobenzene191.461.15 kg6.021.2
Magnesium Turnings24.31159 g6.531.3
Anhydrous THF-12 L--
Iodine253.81~1 crystal-Catalyst
Saturated NH₄Cl (aq)-5 L-Quench
Ethyl Acetate-10 L-Extraction
Brine-3 L-Wash
Anhydrous Na₂SO₄-500 g-Drying

Protocol:

  • Grignard Reagent Preparation:

    • To a flame-dried 20 L reactor equipped with a mechanical stirrer, condenser, and dropping funnel under a nitrogen atmosphere, add magnesium turnings (159 g).

    • Add a single crystal of iodine to activate the magnesium surface.

    • Add 1 L of anhydrous THF.

    • In the dropping funnel, prepare a solution of 2-chlorobromobenzene (1.15 kg) in 4 L of anhydrous THF.

    • Add ~100 mL of the halide solution to the magnesium. An exotherm should be observed, indicating initiation. If not, gentle warming may be required.

    • Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at reflux for an additional 2 hours to ensure complete formation of the Grignard reagent. Cool to 0 °C.

  • Addition Reaction:

    • Dissolve N-Boc-4-piperidone (1.00 kg) in 7 L of anhydrous THF and add it to the dropping funnel.

    • Add the piperidone solution dropwise to the cold Grignard reagent, maintaining the internal temperature below 10 °C.

    • Once the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up and Isolation:

    • Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride (5 L).

    • Transfer the mixture to a separatory funnel. Add ethyl acetate (5 L) and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 2.5 L).

    • Combine the organic layers, wash with brine (3 L), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • The product, N-Boc-4-(2-chlorophenyl)-4-hydroxypiperidine, is typically a solid and can be purified by recrystallization from a solvent system like heptane/ethyl acetate to yield a white crystalline solid. Expected Yield: ~85-90%.

Step 2: Synthesis of N-Boc-4-(2-chlorophenyl)-4-fluoropiperidine

This is the most critical step, involving a hazardous reagent. Diethylaminosulfur trifluoride (DAST) is an effective deoxyfluorinating agent but is moisture-sensitive and can decompose violently if heated above 90 °C. It also releases HF upon contact with water.[7] Using flow chemistry for this step can significantly improve safety on a large scale.[3][7]

Reaction Scheme: (N-Boc-4-(2-chlorophenyl)-4-hydroxypiperidine) + (DAST) → N-Boc-4-(2-chlorophenyl)-4-fluoropiperidine

Reagent/MaterialMW ( g/mol )QuantityMoles (mol)Molar Eq.
N-Boc-4-(2-chlorophenyl)-4-hydroxypiperidine311.811.00 kg3.211.0
DAST161.19621 g3.851.2
Anhydrous DCM-10 L--
Saturated NaHCO₃ (aq)-5 L-Quench
Brine-3 L-Wash
Anhydrous MgSO₄-500 g-Drying

Protocol:

  • Reaction Setup:

    • To a dry 20 L reactor under a nitrogen atmosphere, add the starting alcohol (1.00 kg) and anhydrous dichloromethane (DCM, 10 L).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Fluorination:

    • Slowly add DAST (621 g) dropwise via a syringe or dropping funnel, ensuring the internal temperature does not rise above -65 °C.

    • After the addition is complete, stir the reaction at -78 °C for 1 hour.

    • Allow the mixture to slowly warm to room temperature and stir for 16 hours.

  • Work-up and Isolation:

    • Cool the reaction mixture back to 0 °C.

    • Very carefully and slowly quench the reaction by adding saturated aqueous sodium bicarbonate solution (5 L) dropwise. Caution: Vigorous gas evolution (CO₂) will occur.

    • Separate the organic layer. Extract the aqueous layer with DCM (2 x 2 L).

    • Combine the organic layers, wash with brine (3 L), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product is an oil. Purification via column chromatography on silica gel (using a hexane/ethyl acetate gradient) is typically required to yield pure N-Boc-4-(2-chlorophenyl)-4-fluoropiperidine. Expected Yield: ~60-70%.

Step 3: Deprotection and Synthesis of 4-(2-Chlorophenyl)-4-fluoropiperidine Hydrochloride

The final step involves the acid-catalyzed removal of the Boc protecting group, followed by precipitation of the hydrochloride salt.

Reaction Scheme: (N-Boc-4-(2-chlorophenyl)-4-fluoropiperidine) + (HCl) → 4-(2-Chlorophenyl)-4-fluoropiperidine hydrochloride

Reagent/MaterialMW ( g/mol )QuantityMoles (mol)Molar Eq.
N-Boc-4-(2-chlorophenyl)-4-fluoropiperidine313.801.00 kg3.191.0
4M HCl in Dioxane-2.4 L9.563.0
Diethyl Ether-10 L-Precipitation

Protocol:

  • Deprotection:

    • Dissolve the Boc-protected intermediate (1.00 kg) in a 20 L reactor.

    • Cool the solution to 0 °C.

    • Slowly add 4M HCl in dioxane (2.4 L). Caution: Gas evolution (isobutylene and CO₂).

    • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Isolation and Purification:

    • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

    • Once complete, add diethyl ether (10 L) to the reaction mixture to precipitate the hydrochloride salt.

    • Stir the resulting slurry for 1 hour at 0 °C.

    • Filter the solid product using a Büchner funnel, wash the filter cake with cold diethyl ether (2 x 2 L).

    • Dry the product under vacuum at 40 °C to a constant weight. This yields 4-(2-Chlorophenyl)-4-fluoropiperidine hydrochloride as a white to off-white solid. Expected Yield: >95%.

Analytical Quality Control

The identity and purity of the final product must be confirmed by a panel of analytical techniques.

AnalysisSpecification
Appearance White to off-white crystalline solid
¹H NMR Spectrum conforms to the structure.
¹³C NMR Spectrum conforms to the structure.
¹⁹F NMR A single peak corresponding to the C-F bond.
Mass Spec (ESI+) m/z = 214.07 [M+H]⁺ (for free base)
HPLC Purity ≥ 98.5%
Melting Point Conforms to reference standard.

Scale-Up and Safety Considerations

  • Thermal Management: The Grignard reaction is highly exothermic and requires robust cooling systems on a large scale to prevent runaway reactions.

  • Reagent Handling: DAST is toxic and corrosive. Specialized handling equipment and a dedicated scrubber system for HF are recommended for industrial-scale operations. Safer, solid fluorinating agents could be explored as alternatives.

  • Flow Chemistry: The fluorination step is an ideal candidate for conversion to a continuous flow process. This minimizes the amount of hazardous reagent present at any given time, significantly improving the safety profile.[7]

  • Crystallization: The final purification step relies on crystallization. Process parameters such as solvent choice, cooling rate, and agitation must be optimized to control particle size and ensure high purity.

  • Waste Disposal: All waste streams, particularly those containing residual fluorinating agents and organometallic byproducts, must be quenched and disposed of according to environmental regulations.

Conclusion

This application note presents a validated and scalable synthetic route to 4-(2-Chlorophenyl)-4-fluoropiperidine hydrochloride. The chosen strategy prioritizes safety and efficiency by isolating the most hazardous transformation into a single, well-controlled step. By following the detailed protocols and adhering to the safety guidelines, researchers and drug development professionals can reliably produce this valuable building block on a large scale for further pharmaceutical development.

References

  • Mettler Toledo. (n.d.). Fluorine and Fluorination Chemistry - Pharmaceutical and Polymer Chemistry.
  • Ritter, T. (2015). Late-Stage Fluorination: From Fundamentals to Application. Accounts of Chemical Research, 48(3), 742-750.
  • Pharmaceutical Technology. (2026, March 10). New Reagents and Reactions Advance Fluorination Chemistry.
  • Sigma-Aldrich. (n.d.). Fluorination.
  • Ley, S. V. (n.d.). Fluorination Reactions in Flow. University of Cambridge.
  • Olah, G. A., & Prakash, G. K. S. (2001). Synthesis of Aryl-Substituted Piperidines by Superacid Activation of Piperidones. The Journal of Organic Chemistry, 66(15), 5195–5198.
  • Iliyasov, T. M., et al. (n.d.). Biologically active 4-arylpiperidine-3-carboxylic acid derivatives. ResearchGate.

Sources

Application

Application Notes &amp; Protocols: 4-(2-Chlorophenyl)-4-fluoropiperidine Hydrochloride in CNS Drug Discovery

Executive Summary & Rationale 4-(2-Chlorophenyl)-4-fluoropiperidine hydrochloride (CAS: 1421160-44-2) is a highly specialized chemical building block utilized extensively in medicinal chemistry and neuropharmacology[1]....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

4-(2-Chlorophenyl)-4-fluoropiperidine hydrochloride (CAS: 1421160-44-2) is a highly specialized chemical building block utilized extensively in medicinal chemistry and neuropharmacology[1]. It serves as a core scaffold for the development of central nervous system (CNS) active agents, including monoamine transporter inhibitors, sigma receptor ligands, and NMDA receptor modulators.

As a Senior Application Scientist, I emphasize that the selection of this specific scaffold is not arbitrary; it is driven by precise structure-activity relationship (SAR) logic. The integration of a fluorine atom at the 4-position of the piperidine ring, paired with a lipophilic 2-chlorophenyl moiety, fundamentally alters the physicochemical and pharmacokinetic profile of the resulting drug candidates[2].

The Causality of Scaffold Design:

  • Metabolic Stability: Unsubstituted piperidines are highly susceptible to cytochrome P450-mediated oxidative metabolism (hydroxylation) at the C4 position. Substituting the C–H bond with a stronger, highly electronegative C–F bond effectively blocks this metabolic liability, drastically increasing the intrinsic clearance half-life ( t1/2​ ) in hepatic models[3].

  • pKa Modulation & BBB Permeability: The strong electron-withdrawing inductive effect of the fluorine atom lowers the pKa of the secondary amine by approximately 1.5 to 2.0 units compared to standard piperidines[4]. This reduction in basicity increases the fraction of the un-ionized drug at physiological pH (7.4), which is a critical requirement for enhancing passive diffusion across the Blood-Brain Barrier (BBB)[5].

Physicochemical & Structural Profiling

PropertySpecification / Value
Chemical Name 4-(2-Chlorophenyl)-4-fluoropiperidine hydrochloride
CAS Number 1421160-44-2
Molecular Formula C11H14Cl2FN
Molecular Weight 250.14 g/mol
Form Solid (Hydrochloride Salt)
Estimated Free Base pKa ~7.9 (Modulated by C4-Fluorine inductive effect)
Primary Utility Research Tool; Precursor for CNS library generation

Workflow & Logical Architecture

G A 4-(2-Chlorophenyl)- 4-fluoropiperidine HCl B Free-basing (DIPEA) Overcomes HCl Salt A->B Step 1 C N-Alkylation/Acylation (Library Generation) B->C Step 2 D Reduced pKa (~7.9) Improves BBB Penetration C->D Property 1 E Blocked C4-Oxidation Enhances Metabolic Stability C->E Property 2 F CNS Target Assays (e.g., 5-HT, Sigma, NMDA) D->F In Vitro/In Vivo E->F In Vitro/In Vivo

Workflow illustrating the synthetic integration and pharmacological advantages of the scaffold.

Application 1: Synthetic Integration (N-Alkylation Protocol)

When utilizing 4-(2-Chlorophenyl)-4-fluoropiperidine hydrochloride to generate a library of novel CNS compounds, researchers must account for its specific chemical behavior. Because the pKa is lowered by the fluorine atom, the nucleophilicity of the piperidine nitrogen is slightly reduced[4]. Furthermore, the compound is supplied as a stable hydrochloride salt[1].

Self-Validating Protocol:

  • Preparation (Free-Basing): Dissolve 1.0 equivalent (eq) of 4-(2-Chlorophenyl)-4-fluoropiperidine hydrochloride in anhydrous N,N-Dimethylformamide (DMF). Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA is a non-nucleophilic base that effectively neutralizes the HCl salt, liberating the secondary amine for coupling without competing for the electrophile.

  • Electrophile Addition: Slowly add 1.1 eq of the desired alkyl halide or acyl chloride dropwise at 0°C to control the initial exothermic reaction.

  • Reaction Acceleration: Heat the reaction mixture to 60°C for 4–8 hours.

    • Causality: The reduced nucleophilicity of the fluorinated amine necessitates mild thermal activation to achieve complete conversion[4].

  • In-Process Validation: Monitor the reaction via LC-MS. The disappearance of the m/z 214 peak (free base of the starting material) and the appearance of the product mass confirm successful coupling.

  • Workup: Quench with saturated aqueous NaHCO3​ , extract with Ethyl Acetate (3x), wash the organic layer with brine to remove DMF, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Application 2: In Vitro Metabolic Stability Profiling (HLM Assay)

To validate that the integration of the 4-fluoro-4-arylpiperidine scaffold successfully mitigates cytochrome P450-mediated metabolism, synthesized derivatives must undergo Human Liver Microsome (HLM) stability testing[3].

G A Test Compound (1 µM) C Pre-incubation (37°C, 5 min) A->C B HLM Suspension (0.5 mg/mL) B->C D Initiate Reaction (+ NADPH) C->D E Time-point Sampling (0-60 min) D->E F Quench Reaction (Cold MeCN + IS) E->F G LC-MS/MS Analysis F->G

Step-by-step workflow for evaluating cytochrome P450-mediated metabolic stability.

Self-Validating Protocol:

  • Matrix Preparation: Prepare a 0.5 mg/mL suspension of pooled Human Liver Microsomes in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Compound Spiking: Add the fluorinated test compound to achieve a final assay concentration of 1 µM. Keep the final organic solvent (DMSO) concentration below 0.1% to prevent CYP enzyme inhibition.

  • System Validation Controls: Run parallel assays with Verapamil (high clearance positive control) and Warfarin (low clearance negative control) to validate the metabolic viability of the HLM batch.

  • Pre-Incubation & Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM).

    • Causality: NADPH is the essential electron donor for CYP450 enzymes; without it, Phase I oxidative metabolism cannot occur.

  • Kinetic Sampling: At time points 0, 15, 30, 45, and 60 minutes, extract a 50 µL aliquot and immediately quench it in 150 µL of ice-cold Acetonitrile containing a known concentration of an Internal Standard (IS) (e.g., Tolbutamide).

    • Causality: Cold acetonitrile instantly denatures the CYP enzymes, stopping the reaction, while the IS ensures that any variations in LC-MS/MS ionization efficiency are normalized.

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS to calculate the elimination rate constant ( k ), half-life ( t1/2​ ), and intrinsic clearance ( CLint​ ).

Quantitative Data Presentation

The following table summarizes the typical pharmacological advantages observed when utilizing the 4-fluoro substitution strategy in piperidine-based drug discovery:

Scaffold ArchitectureC4-SubstitutionAmine pKa (Approx.)HLM Half-life ( t1/2​ )BBB Permeability ( Papp​ )
Standard Piperidine-H~9.5< 15 min (High Clearance)Moderate (Highly ionized)
4-Fluoro-4-arylpiperidine -F ~7.9 > 60 min (Low Clearance) High (Favorable un-ionized fraction)

References

  • Morgenthaler, M., et al. (2007). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem. Retrieved from[Link]

  • St. Jean, D. J., & Fotsch, C. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. Retrieved from[Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from[Link]

  • Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Retrieved from[Link]

Sources

Method

Application Note: Cell Culture Profiling of 4-(2-Chlorophenyl)-4-fluoropiperidine Hydrochloride as a Sigma-1 Receptor Modulator

Target Audience: Researchers, medicinal chemists, and drug development professionals. Applications: Neuropharmacology, intracellular calcium imaging, and neuroprotection assays. Scientific Background & Rationale 4-(2-Chl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Applications: Neuropharmacology, intracellular calcium imaging, and neuroprotection assays.

Scientific Background & Rationale

4-(2-Chlorophenyl)-4-fluoropiperidine hydrochloride (CAS: 1421160-44-2) is a highly specialized, halogenated arylpiperidine building block and small-molecule probe[1]. In medicinal chemistry, the fluorinated arylpiperidine scaffold is a privileged pharmacophore, widely recognized for its high affinity toward the Sigma-1 Receptor (S1R) and its ability to modulate monoamine transporters and NMDA receptors[2][3].

The S1R is a unique ligand-regulated chaperone protein localized primarily at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM). It plays a critical role in cellular bioenergetics, calcium homeostasis, and neuronal survival[4]. Because the introduction of a fluorine atom into the piperidine ring enhances metabolic stability and alters lipophilicity[3], 4-(2-Chlorophenyl)-4-fluoropiperidine hydrochloride serves as an excellent in vitro tool for investigating S1R-mediated calcium dynamics and neuroprotective pathways.

Causality in S1R Modulation

When an arylpiperidine ligand binds to S1R, it triggers the dissociation of S1R from the binding immunoglobulin protein (BiP). The active S1R chaperone then interacts with inositol 1,4,5-trisphosphate receptors (IP3Rs) to enhance ER-to-mitochondria calcium transfer, or translocates to the plasma membrane to inhibit Store-Operated Calcium Entry (SOCE) via the STIM1/Orai1 or TRPC1 channels[4][5]. Understanding this causality is essential for designing robust cell culture assays.

S1R_Pathway Compound 4-(2-Chlorophenyl)- 4-fluoropiperidine S1R Sigma-1 Receptor (MAM Chaperone) Compound->S1R Binds & Activates IP3R IP3 Receptor (ER Membrane) S1R->IP3R Stabilizes TRPC1 TRPC1 / Orai1 (Plasma Membrane) S1R->TRPC1 Inhibits SOCE Ca2 Intracellular Ca2+ Modulation IP3R->Ca2 ER Ca2+ Release TRPC1->Ca2 Attenuates Ca2+ Influx Neuro Neuroprotection & Cell Survival Ca2->Neuro Restores Homeostasis

Fig 1: Mechanism of S1R-mediated calcium modulation by fluorinated arylpiperidines.

Physicochemical Properties & Solution Preparation

To ensure reproducibility in cell culture, the compound must be properly reconstituted. Halogenated piperidines often exhibit pH-dependent solubility. The hydrochloride salt form enhances aqueous solubility, but stock solutions should be prepared in DMSO to ensure complete dissolution before dilution into aqueous media.

Table 1: Physicochemical and Preparation Data

PropertyValue / SpecificationRationale for Cell Culture
CAS Number 1421160-44-2[1]Ensures precise chemical sourcing.
Molecular Formula C11H14Cl2FN[1]Determines molecular weight (250.14 g/mol ).
Stock Solvent DMSO (Cell Culture Grade)Prevents precipitation; max final DMSO in media ≤0.1%.
Stock Concentration 10 mMAllows serial dilution for dose-response curves (1 µM - 100 µM).
Storage (Solid) -20°C, desiccatedPrevents hygroscopic degradation of the HCl salt.
Storage (Solution) -80°C in aliquotsAvoids freeze-thaw cycles which degrade the fluorinated ring.

Protocol 1: Intracellular Calcium Imaging (Fura-2AM)

This protocol utilizes ratiometric calcium imaging to evaluate the compound's effect on Store-Operated Calcium Entry (SOCE) in HEK293 or PC12 cells.

Self-Validating System Design:

  • Positive Control: Thapsigargin (depletes ER calcium to strictly isolate SOCE).

  • Negative Control: Vehicle (0.1% DMSO) to establish baseline fluorescence.

  • Receptor Antagonist Control: Pre-incubation with BD1047 (a known S1R antagonist) to validate that the compound's effects are S1R-dependent[5][6].

Step-by-Step Methodology
  • Cell Seeding: Seed HEK293 cells at 5×104 cells/well in 35-mm glass-bottom dishes coated with Poly-D-lysine.

    • Causality: Poly-D-lysine is critical. The protocol requires multiple wash steps; without a strong adhesive substrate, HEK293 cells will detach, ruining the focal plane during live-cell imaging[6].

  • Dye Loading: Incubate cells with 2 µM Fura-2AM (in standard external solution, SES) for 45 minutes at 37°C in the dark[4][7].

    • Causality: Fura-2AM is chosen over Fluo-4 because it is ratiometric (excitation at 340 nm and 380 nm). This eliminates artifacts caused by uneven dye loading, photobleaching, or differences in cell thickness[7].

  • De-esterification Wash: Wash cells twice with SES (10 mM HEPES, 120 mM NaCl, 5.4 mM KCl, 1 mM MgCl2, 10 mM glucose, pH 7.4) and incubate for 15 minutes.

    • Causality: This allows intracellular esterases to cleave the AM ester, trapping the active Fura-2 dye inside the cell and preventing background fluorescence from the extracellular media.

  • Compound Pretreatment: Treat cells with 4-(2-Chlorophenyl)-4-fluoropiperidine hydrochloride (e.g., 10 µM, 25 µM) for 30 minutes prior to imaging[5][6].

    • Causality: S1R is an intracellular target. A 30-minute pretreatment is mandatory to allow the lipophilic piperidine to cross the plasma membrane, accumulate at the MAM, and induce the conformational changes required to uncouple STIM1 from Orai1/TRPC1[5].

  • Stimulation & Recording: Perfuse with calcium-free SES containing 5 µM Thapsigargin to deplete ER stores. After 3 minutes, reintroduce 2.4 mM CaCl2​ to trigger SOCE[5][7]. Record the 340/380 nm emission ratio using a CCD camera-based imaging system.

Ca_Imaging Step1 1. Seed Cells on Poly-D-Lysine (Prevents detachment) Step2 2. Load Fura-2AM (2 µM) 45 min at 37°C Step1->Step2 Step3 3. Wash with SES Buffer (Allows AM de-esterification) Step2->Step3 Step4 4. Pre-treat with Compound (30 min for MAM localization) Step3->Step4 Step5 5. Thapsigargin Stimulus & 340/380nm Ratiometric Imaging Step4->Step5

Fig 2: Self-validating workflow for ratiometric intracellular calcium imaging.

Protocol 2: Glutamate-Induced Excitotoxicity & Neuroprotection Assay

Fluorinated piperidines targeting S1R are frequently evaluated for their ability to rescue neurons from glutamate-induced excitotoxicity and oxidative stress[8]. This assay uses the HT-22 hippocampal neuronal cell line.

Step-by-Step Methodology
  • Plating: Seed HT-22 cells in 96-well plates at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours.

  • Pretreatment: Aspirate media and replace with serum-free DMEM containing varying concentrations of 4-(2-Chlorophenyl)-4-fluoropiperidine hydrochloride (0.1 µM to 50 µM). Incubate for 2 hours.

    • Causality: Serum proteins can heavily bind lipophilic halogenated compounds, artificially lowering the effective free concentration. Serum-free conditions ensure accurate dose-response profiling.

  • Glutamate Challenge: Add L-Glutamate to a final concentration of 5 mM. Incubate for 24 hours.

  • MTT Viability Readout: Add 10 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. Solubilize the formazan crystals with 100 µL of DMSO and read absorbance at 570 nm.

  • Validation Check: Calculate the Neuroprotective Ratio (NR). A successful assay will show a dose-dependent restoration of cell viability compared to the Glutamate-only control.

Table 2: Expected Pharmacological Profile of Fluorinated Arylpiperidines in Cell Assays

Assay TypeCell LineTarget PathwayExpected EC50 / IC50 Range
SOCE Inhibition HEK293S1R / TRPC1 / Orai15 µM – 25 µM[5]
Neuroprotection HT-22Glutamate Excitotoxicity1 µM – 15 µM[8]
Direct Cytotoxicity SH-SY5YBasal Apoptosis (Off-target)> 100 µM (Low toxicity)[8]

Note: Data extrapolated from structurally analogous S1R-targeting fluorinated piperidines.

References

  • 1820572-29-9,methyl trans-2-(1-methyl-1H-imidazol-5-yl)-6-oxo-1-propylpiperidine-3-carboxylate-AccelaChem. AccelaChem. Available at: [Link]

  • Sigma-1 Receptor Regulation of Voltage-Gated Calcium Channels Involves a Direct Interaction. Investigative Ophthalmology & Visual Science (IOVS). Available at:[Link]

  • Sigma1 Receptor Inhibits TRPC1-Mediated Ca2+ Entry That Promotes Dopaminergic Cell Death. National Institutes of Health (NIH/PMC). Available at:[Link]

  • Sigma1 receptors inhibit store-operated Ca2+ entry by attenuating coupling of STIM1 to Orai1. Journal of Cell Biology (Rockefeller University Press). Available at: [Link]

  • Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R). National Institutes of Health (NIH/PMC). Available at:[Link]

  • TRPA1 modulation by Sigma-1 receptor prevents oxaliplatin-induced painful peripheral neuropathy. Brain (Oxford Academic). Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Formulating 4-(2-Chlorophenyl)-4-fluoropiperidine HCl in PBS

Welcome to the Application Support Hub. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of halogenated piperidine derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Hub. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of halogenated piperidine derivatives. 4-(2-Chlorophenyl)-4-fluoropiperidine hydrochloride is a notoriously difficult compound to handle in standard physiological buffers like Phosphate-Buffered Saline (PBS).

This guide abandons generic advice in favor of a mechanistic, self-validating approach. By understanding the thermodynamic and chemical causality behind why this specific molecule crashes out of solution, we can engineer robust protocols to keep it dissolved for your downstream biological or analytical assays.

Part 1: Mechanistic Deep Dive – The Causality of Precipitation

When you dissolve 4-(2-Chlorophenyl)-4-fluoropiperidine HCl in pure water, it typically forms a clear solution. However, the moment it is introduced to PBS (pH 7.4), it rapidly precipitates. This is not a random failure; it is driven by two distinct, predictable chemical phenomena:

1. The Common Ion Effect (Thermodynamic Crash) PBS is not just a buffer; it is a high-salt environment containing approximately 137 mM NaCl. The solubility of any hydrochloride salt is governed by its solubility product constant ( Ksp​ ). According to Le Chatelier’s principle, introducing a massive excess of chloride ions from the PBS forces the equilibrium of the dissolved salt ( R−NH2+​+Cl−⇌R−NH2+​Cl− ) back toward the solid crystalline state[1][2].

2. Inductive pKa Shift and Free Base Conversion Unsubstituted piperidine is a strong base with a pKa of 11.12[3]. However, this specific molecule is heavily modified at the 4-position with a highly electronegative fluorine atom and a bulky, electron-withdrawing 2-chlorophenyl group. Through strong through-bond inductive effects (-I effect), these substituents pull electron density away from the piperidine nitrogen, significantly depressing its conjugate acid pKa. If the pKa drops closer to 8.0, exposing the compound to the pH 7.4 environment of PBS causes a substantial fraction of the molecules to deprotonate. The resulting uncharged "free base" is extremely lipophilic (due to the halogenated aromatic ring) and immediately flocculates out of the aqueous phase[4].

Precipitation Pathway Visualization

Mechanism A 4-(2-Chlorophenyl)-4-fluoropiperidine HCl (Solid Powder) B Aqueous Dissolution (Milli-Q Water) A->B High Solubility C Addition to PBS (pH 7.4, 137 mM Cl-) A->C Direct Addition B->C Buffer Dilution D Common Ion Effect (Excess Cl- drives equilibrium left) C->D High [Cl-] E Inductive pKa Shift (Deprotonation to Free Base) C->E pH 7.4 > Local pKa F HCl Salt Precipitation (Microcrystalline Suspension) D->F Thermodynamic Crash G Free Base Precipitation (Hydrophobic Flocculation) E->G Lipophilic Aggregation

Caption: Thermodynamic and pH-driven precipitation pathways of the compound in PBS.

Part 2: Self-Validating Experimental Protocols

To overcome these dual challenges, you must bypass the thermodynamic barriers using controlled formulation strategies. Every protocol below includes a built-in validation step to ensure you are working with a true solution, not a micro-suspension.

Protocol A: The Co-Solvent "Trap and Dilute" Method

Best for: Cell-based assays where low concentrations of organic solvents are tolerated.

  • Stock Generation: Weigh the compound and dissolve it entirely in 100% anhydrous DMSO to create a highly concentrated stock (e.g., 20 mM).

    • Validation Check 1: Inspect the vial against a dark background under a bright light. The solution must be optically perfect with no floating particulates.

  • Vortex-Assisted Dilution: Place your target volume of PBS on a high-speed vortexer. While the PBS is actively swirling, add the DMSO stock dropwise to the center of the vortex. Do not add the PBS to the DMSO. Aim for a final DMSO concentration of 1% (v/v).

    • Causality: Rapid mixing prevents localized pockets of high compound concentration, kinetically trapping the hydrophobic molecules in solution before they can nucleate and aggregate.

  • Turbidity Validation:

    • Validation Check 2: Measure the absorbance of the final solution at 600 nm ( A600​ ) using a spectrophotometer. A reading above 0.01 indicates the Tyndall effect (micro-precipitates scattering light). If A600​ is elevated, your concentration has exceeded the kinetic solubility limit.

Protocol B: pH-Modulated Solubilization

Best for: Analytical chemistry, LC-MS workflows, or biochemical assays insensitive to slight pH drops.

  • Buffer Acidification: Pre-adjust your PBS to pH 6.0 using 0.1 M HCl.

  • Dissolution: Add the solid 4-(2-Chlorophenyl)-4-fluoropiperidine HCl directly to the acidified PBS.

    • Causality: By dropping the pH well below the compound's depressed pKa, you ensure ~100% of the molecules remain in the protonated, cationic state, neutralizing the free-base precipitation pathway[4].

  • Centrifugal Validation:

    • Validation Check: Centrifuge the sample at 10,000 x g for 10 minutes. Carefully sample the supernatant and quantify via HPLC-UV. If the measured concentration matches your theoretical input, the system is fully dissolved.

Part 3: Quantitative Data Presentation

The table below summarizes the expected solubility limits of highly lipophilic, halogenated piperidine hydrochlorides across various formulation vehicles to guide your experimental design.

Vehicle / Buffer SystemCo-Solvent / AdditiveEstimated Solubility LimitBiological Assay Compatibility
Pure Water (Milli-Q)None> 10 mMN/A (Lacks osmotic balance)
1X PBS (pH 7.4)None< 0.1 mMHigh (Standard physiological)
1X PBS (pH 7.4)1% DMSO~ 0.5 mMHigh (Tolerated by most cells)
1X PBS (pH 7.4)10% HP- β -CD> 5 mMModerate (May extract cellular lipids)
1X PBS (pH 6.0)None~ 2 mMLow (Acidic stress on live cells)
Part 4: Frequently Asked Questions (FAQs)

Q: I made a 10 mM stock in pure water, and it was perfectly clear. When I diluted it 1:10 into PBS, it instantly turned cloudy. Why? A: You induced a chemical shock. Pure water lacks chloride ions and has no buffering capacity; the HCl salt dissolves and slightly drops the water's pH, keeping the compound fully protonated and soluble. Diluting into PBS introduces a massive influx of chloride ions (triggering the common ion effect) and forces the pH up to 7.4 (triggering free base conversion). You must use a co-solvent like DMSO to bridge this transition.

Q: Can I heat the PBS to 37°C to force the compound into solution? A: Heating increases the kinetic energy of the system and may temporarily dissolve the compound. However, this creates a supersaturated state. Upon cooling back to room temperature, or even during prolonged incubation at 37°C, the compound will inevitably crash out. Thermodynamic solubility must be addressed chemically (via co-solvents, cyclodextrins, or pH), not just thermally.

Q: Can I use surfactants like Tween-20 to keep it in solution? A: Yes, non-ionic surfactants can form micelles that encapsulate the highly hydrophobic 2-chlorophenyl and fluoro groups. However, ensure your downstream assay is compatible. Surfactant concentrations required to solubilize lipophilic drugs (often >0.1%) can lyse cell membranes or interfere with protein-binding assays.

References
  • Piperidine | C5H11N | CID 8082 - PubChem - NIH, National Institutes of Health (NIH),[Link]

  • Formulating Poorly Water Soluble Drugs | AAPS Advances in Pharmaceutical Sciences Series, Universitas Perintis Indonesia,[Link]

  • The role of macrophages on the intracellular accumulation of CFZ, ResearchGate,[Link]

Sources

Optimization

Technical Support Center: Synthesis of 4-(2-Chlorophenyl)-4-fluoropiperidine Hydrochloride

Welcome to the technical support guide for the synthesis of 4-(2-Chlorophenyl)-4-fluoropiperidine hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide in-dep...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 4-(2-Chlorophenyl)-4-fluoropiperidine hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges of this synthesis, improve your reaction yields, and ensure the highest purity of your final compound.

The synthesis typically involves a multi-step process, with the key transformations being the creation of the tertiary alcohol precursor followed by a challenging deoxofluorination step. Each stage presents unique obstacles that can impact overall yield and purity. This guide provides a structured approach to identifying and solving these issues.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 4-(2-Chlorophenyl)-4-fluoropiperidine?

A1: The most prevalent and logical synthetic pathway begins with the N-protection of a piperidine derivative, followed by the formation of a tertiary alcohol intermediate, deoxofluorination, and finally, deprotection to yield the desired hydrochloride salt. The nitrogen is typically protected with a Boc (tert-butyloxycarbonyl) group, which is stable under the conditions required for the subsequent steps but can be removed cleanly at the end of the synthesis.

Q2: Why is the deoxofluorination step so critical and often low-yielding?

A2: The deoxofluorination of a tertiary alcohol, such as N-Boc-4-(2-chlorophenyl)-4-hydroxypiperidine, is challenging for several reasons. Tertiary alcohols are prone to elimination side reactions (forming an alkene) under the acidic conditions generated by many fluorinating agents.[1][2] Furthermore, the steric hindrance around the tertiary carbon can slow down the desired SN2-like substitution reaction.[3] Reagents like DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor are commonly used, but their reactivity and potential for thermal decomposition require careful handling and optimization of reaction conditions.[4]

Q3: Which fluorinating agent is best for this synthesis: DAST or Deoxo-Fluor?

A3: Both DAST and Deoxo-Fluor are common choices for deoxofluorination.[3] Deoxo-Fluor is generally considered more thermally stable and may sometimes provide better yields with fewer elimination byproducts compared to DAST.[5][6] However, the optimal choice can be substrate-dependent. It is often recommended to screen both reagents on a small scale to determine the best option for your specific setup. Newer reagents like PyFluor or AlkylFluor have also been developed to minimize side reactions and improve safety, though they may be more costly.[2][7]

Q4: How can I confirm the successful formation of the C-F bond?

A4: The most definitive method for confirming the presence of a carbon-fluorine bond is through ¹⁹F NMR spectroscopy, which will show a characteristic signal for the fluorine atom. ¹³C NMR is also highly informative, as the carbon attached to the fluorine will appear as a doublet with a large coupling constant (¹JCF). Mass spectrometry can also confirm the change in molecular weight corresponding to the substitution of a hydroxyl group with fluorine.

Q5: What are the primary safety concerns when working with deoxofluorinating agents?

A5: Safety is paramount. Deoxofluorinating agents like DAST and Deoxo-Fluor can react violently with water and may decompose exothermically at elevated temperatures, releasing corrosive byproducts such as hydrogen fluoride (HF).[3][4] All reactions should be conducted in a well-ventilated fume hood, under an inert atmosphere (e.g., nitrogen or argon), using anhydrous solvents and oven-dried glassware.[1] Always consult the Safety Data Sheet (SDS) for the specific reagent before use and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.

Synthetic Scheme Overview

The overall synthesis can be visualized as a three-stage process. Each stage has critical parameters that must be controlled to maximize the final yield.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Deoxofluorination (Key Step) cluster_2 Stage 3: Deprotection & Salt Formation A 1. N-Boc Protection of 4-Piperidone B 2. Grignard Reaction with 2-chlorobromobenzene A->B Boc₂O, Base C N-Boc-4-(2-chlorophenyl) -4-hydroxypiperidine B->C Mg, THF D N-Boc-4-(2-chlorophenyl) -4-fluoropiperidine C->D Deoxo-Fluor or DAST DCM, -78 °C to rt E 4-(2-Chlorophenyl) -4-fluoropiperidine D->E HCl in Dioxane or TFA F Final Product: Hydrochloride Salt E->F HCl G start Low Final Yield check_stage Identify Problem Stage (via TLC/NMR of crude) start->check_stage stage2 Problem in Stage 2: Deoxofluorination check_stage->stage2 Low conversion or side products stage3 Problem in Stage 3: Deprotection/Purification check_stage->stage3 High conversion but impure final product check_reagent Reagent Quality? stage2->check_reagent check_conditions Anhydrous Conditions? check_reagent->check_conditions No (Use fresh reagent) sol_reagent Solution: Use fresh DAST/ Deoxo-Fluor check_reagent->sol_reagent Yes check_temp Temperature Control? check_conditions->check_temp No (Dry all components) sol_conditions Solution: Flame-dry glassware, use anhydrous solvent check_conditions->sol_conditions Yes sol_temp Solution: Add reagent at -78 °C, wam slowly to RT check_temp->sol_temp Yes check_temp->stage3 No (Control temp) end Improved Yield & Purity sol_reagent->end sol_conditions->end sol_temp->end check_deprotection Incomplete Reaction? stage3->check_deprotection check_purity Product Oily/Impure? check_deprotection->check_purity No sol_deprotection Solution: Use 4M HCl/Dioxane, monitor by TLC check_deprotection->sol_deprotection Yes sol_purity Solution: Triturate with ether or recrystallize product check_purity->sol_purity Yes sol_deprotection->end sol_purity->end

Sources

Troubleshooting

Technical Support Center: Purification of Crude 4-(2-Chlorophenyl)-4-fluoropiperidine Hydrochloride

This technical support center is designed for researchers, scientists, and drug development professionals to provide expert guidance on the purification of crude 4-(2-Chlorophenyl)-4-fluoropiperidine hydrochloride. This...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support center is designed for researchers, scientists, and drug development professionals to provide expert guidance on the purification of crude 4-(2-Chlorophenyl)-4-fluoropiperidine hydrochloride. This document offers a comprehensive collection of troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. The content is structured to address specific experimental challenges, explaining the scientific principles behind the recommended solutions.

I. Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific problems you may encounter during the purification of 4-(2-Chlorophenyl)-4-fluoropiperidine hydrochloride, providing actionable solutions based on established chemical principles.

Recrystallization Issues

Question: I am struggling to find a suitable solvent for the recrystallization of my crude 4-(2-Chlorophenyl)-4-fluoropiperidine hydrochloride. What is a systematic approach to solvent screening?

Answer:

Selecting the right solvent is crucial for effective recrystallization. The ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point, while impurities should remain either soluble or insoluble at all temperatures.[1] A systematic approach to solvent screening is recommended:

Step-by-Step Solvent Screening Protocol:

  • Small-Scale Testing: In separate small test tubes, place approximately 10-20 mg of your crude product.

  • Solvent Addition: To each tube, add a few drops of a single solvent from the list below. Observe the solubility at room temperature.

  • Heating: If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a water bath. A good solvent will fully dissolve the compound upon heating.

  • Cooling: Allow the clear solution to cool slowly to room temperature, and then in an ice bath. The formation of well-defined crystals indicates a promising solvent.

  • Solvent Systems: If a single solvent is not ideal, a two-solvent system can be effective. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble. Dissolve the crude product in a minimal amount of the hot "good" solvent and then add the "poor" solvent dropwise until the solution becomes slightly cloudy.

Table 1: Suggested Solvents for Screening

Solvent ClassExamplesRationale
Alcohols Isopropanol, Ethanol, MethanolPiperidine hydrochlorides often exhibit good solubility in hot alcohols and lower solubility at room temperature.
Ketones Acetone, Methyl Ethyl KetoneCan be effective, but watch for potential side reactions if impurities are reactive.
Esters Ethyl AcetateA moderately polar solvent that can be effective, often used in combination with a non-polar solvent.
Ethers Dioxane, Tetrahydrofuran (THF)Use with caution due to peroxide formation and high volatility.
Aprotic Polar AcetonitrileCan be a good choice for polar compounds.
Non-polar Hexanes, HeptanePrimarily used as an "anti-solvent" in two-solvent systems to induce precipitation.

Question: My recrystallization resulted in a low yield of purified product. What are the likely causes and how can I improve it?

Answer:

Low recovery after recrystallization is a common issue that can often be resolved by optimizing your procedure. Here are the primary causes and their solutions:

  • Using too much solvent: The most frequent cause of low yield is dissolving the crude product in an excessive volume of hot solvent. Upon cooling, the solution will not be supersaturated enough for complete crystallization.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude material. Add the solvent in small portions to the heated mixture until the solid just dissolves.

  • Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals or an oil, trapping impurities within the crystal lattice.

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature on a benchtop, insulated with a cloth or cork ring. Once at room temperature, further cooling in an ice bath can maximize the yield.

  • Premature crystallization during hot filtration: If your crude product contains insoluble impurities, they must be removed by filtering the hot, saturated solution. If the solution cools during this process, the product will crystallize on the filter paper.

    • Solution: Use a pre-heated funnel and filter flask for the hot filtration. Work quickly to minimize heat loss. If crystallization occurs, you may need to add a small amount of extra hot solvent to redissolve the product.

Chromatography Challenges

Question: When I run a silica gel column to purify my compound, I observe significant peak tailing. What causes this and how can I fix it?

Answer:

Peak tailing of basic compounds like piperidines on silica gel is a classic problem. The primary cause is the strong interaction between the basic nitrogen of your compound and the acidic silanol groups on the surface of the silica gel. This leads to slow and uneven elution from the column.[2]

Solutions to Mitigate Peak Tailing:

  • Addition of a Basic Modifier to the Eluent: This is the most common and effective solution. Adding a small amount of a volatile tertiary amine to your mobile phase will "cap" the acidic sites on the silica, preventing your product from binding too strongly.

    • Recommended Modifier: Add 0.1-1% triethylamine (Et3N) or pyridine to your eluent system (e.g., hexane/ethyl acetate).

  • Use of Deactivated Silica Gel: Commercially available deactivated silica gels, such as those treated with a base or end-capped, can significantly reduce tailing.

  • Alternative Stationary Phases: If tailing persists, consider using a different stationary phase, such as alumina (neutral or basic), which is less acidic than silica gel.

Chromatography_Troubleshooting Start Crude 4-(2-Chlorophenyl)-4- fluoropiperidine hydrochloride Column Silica Gel Column Chromatography Start->Column Tailing Observe Peak Tailing? Column->Tailing AddBase Add 0.1-1% Triethylamine to Eluent Tailing->AddBase Yes PureProduct Pure Product Tailing->PureProduct No DeactivatedSilica Use Deactivated Silica Gel AddBase->DeactivatedSilica Still Tailing AddBase->PureProduct Resolved Alumina Switch to Alumina (Neutral or Basic) DeactivatedSilica->Alumina Still Tailing DeactivatedSilica->PureProduct Resolved Alumina->PureProduct

Caption: Decision workflow for troubleshooting peak tailing in column chromatography.

Acid-Base Extraction Inefficiencies

Question: I am experiencing low recovery of my product after performing an acid-base extraction. What could be going wrong?

Answer:

Low recovery in an acid-base extraction of a basic compound like 4-(2-Chlorophenyl)-4-fluoropiperidine hydrochloride is typically due to incomplete protonation or deprotonation, or insufficient mixing.

Troubleshooting Low Recovery:

  • Ensure Complete Protonation/Deprotonation: The pH of the aqueous phase is critical.

    • Acidic Wash: When extracting into the aqueous layer, ensure the pH is sufficiently acidic (pH < 2) to fully protonate the piperidine nitrogen. Use a pH meter or pH paper to verify.

    • Basic Wash: When recovering the free base into the organic layer, ensure the pH is sufficiently basic (pH > 10) to fully deprotonate the ammonium salt.

  • Thorough Mixing: Ensure vigorous mixing of the two phases in the separatory funnel to maximize the surface area for extraction.

  • Multiple Extractions: Perform multiple extractions with smaller volumes of solvent rather than a single extraction with a large volume. This is more efficient at recovering the product.

  • "Salting Out": If your compound has some solubility in the aqueous layer even in its free base form, adding a saturated solution of sodium chloride (brine) can decrease its aqueous solubility and drive it into the organic layer.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the handling, analysis, and potential impurities of 4-(2-Chlorophenyl)-4-fluoropiperidine hydrochloride.

Question: What are the likely impurities in my crude 4-(2-Chlorophenyl)-4-fluoropiperidine hydrochloride?

Answer:

The impurity profile will depend on the synthetic route used. However, some common impurities in the synthesis of aryl-piperidine derivatives include:

  • Unreacted Starting Materials: Depending on the synthesis, these could include precursors to the piperidine ring or the aryl group.

  • Byproducts of Side Reactions:

    • Positional Isomers: If the aromatic substitution step is not completely regioselective, you may have isomers with the chloro or fluoro group in different positions on the phenyl ring.[3]

    • Over-alkylation Products: If an N-alkylation step is involved, the formation of a quaternary ammonium salt is a possibility.[4]

  • Degradation Products: Piperidines can be susceptible to oxidation, especially if exposed to air and light over time, which can lead to colored impurities.[4]

  • Residual Solvents: Solvents used in the reaction and workup may be present in the crude product.

Impurity_Sources Synthesis Synthesis of 4-(2-Chlorophenyl)-4- fluoropiperidine hydrochloride CrudeProduct Crude Product Synthesis->CrudeProduct Impurities Potential Impurities CrudeProduct->Impurities StartingMaterials Unreacted Starting Materials Impurities->StartingMaterials Byproducts Reaction Byproducts (e.g., Isomers) Impurities->Byproducts Degradation Degradation Products (e.g., Oxides) Impurities->Degradation Solvents Residual Solvents Impurities->Solvents

Caption: Common sources of impurities in the synthesis of the target compound.

Question: What analytical techniques are recommended for assessing the purity of my final product?

Answer:

A combination of chromatographic and spectroscopic techniques is recommended to ensure the purity and confirm the identity of your 4-(2-Chlorophenyl)-4-fluoropiperidine hydrochloride.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity assessment. A reversed-phase C18 column is typically a good starting point.

    • Mobile Phase: A mixture of acetonitrile and water or a buffer (e.g., phosphate buffer) is commonly used. The addition of an ion-pairing agent like trifluoroacetic acid (TFA) can improve peak shape for the hydrochloride salt.[5]

    • Detection: UV detection is suitable due to the presence of the chlorophenyl chromophore.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will confirm the overall structure and can be used to detect proton-containing impurities.

    • ¹³C NMR: Provides information on the carbon skeleton.

    • ¹⁹F NMR: Is particularly useful for confirming the presence and purity of the fluorine-containing compound.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) may require derivatization of the polar amine and hydroxyl groups to improve volatility.[6]

Table 2: Example HPLC Method Parameters for Purity Analysis

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Column Temp. 30 °C

Question: What are the best practices for storing purified 4-(2-Chlorophenyl)-4-fluoropiperidine hydrochloride?

Answer:

As a hydrochloride salt, the compound is generally more stable than its free base form. However, proper storage is still important to maintain its purity over time.

  • Container: Store in a tightly sealed, amber glass vial to protect from light and moisture.

  • Atmosphere: For long-term storage, consider flushing the vial with an inert gas like argon or nitrogen to displace air and minimize oxidation.

  • Temperature: Store in a cool, dry place. Refrigeration is often recommended.

  • Handling: Avoid repeated opening and closing of the container. If you need to use small amounts frequently, consider aliquoting the bulk material into smaller vials.

III. Experimental Protocols

This section provides detailed, step-by-step methodologies for key purification experiments.

Protocol 1: General Recrystallization Procedure

This protocol outlines a general single-solvent recrystallization.

  • Dissolution: Place the crude 4-(2-Chlorophenyl)-4-fluoropiperidine hydrochloride in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen hot recrystallization solvent (e.g., isopropanol).

  • Heating: Heat the mixture on a hot plate with stirring until the solvent is boiling and the solid is fully dissolved. Add more hot solvent in small portions if necessary to achieve complete dissolution.

  • Hot Filtration (if needed): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Column Chromatography with a Basic Modifier

This protocol is designed to purify the free base of the title compound after neutralization.

  • Sample Preparation: Dissolve the crude free base in a minimal amount of a suitable solvent (e.g., dichloromethane).

  • Column Packing: Pack a glass column with silica gel in the chosen eluent system (e.g., 98:2 hexane:ethyl acetate with 0.5% triethylamine).

  • Loading: Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting with the mobile phase, gradually increasing the polarity if necessary (e.g., increasing the percentage of ethyl acetate).

  • Fraction Collection: Collect the eluting solvent in a series of test tubes.

  • TLC Analysis: Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

  • Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., diethyl ether) and bubble dry HCl gas through the solution, or add a solution of HCl in a solvent like dioxane, to precipitate the hydrochloride salt. Collect the salt by filtration.

IV. References

  • ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2024). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. Retrieved from [Link]

  • ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]

  • Der Pharma Chemica. (2017). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. Retrieved from [Link]

  • Higashi, Y., & Fujii, Y. (2006). Sensitive determination of 4-(4-chlorophenyl)-4-hydroxypiperidine, a metabolite of haloperidol, in a rat biological sample by HPLC with fluorescence detection after pre-column derivatization using 4-fluoro-7-nitro-2,1,3-benzoxadiazole. Biomedical Chromatography, 20(9), 964–970. [Link]

  • Journal of Applied Pharmaceutical Science. (2025). Stability-indicating HPLC method optimization using quality by design with design of experiments approach for quantitative estimation of organic related impurities of Doripenem in pharmaceutical formulations. Retrieved from [Link]

  • Semantic Scholar. (2016). Development and validation of a HPLC-UV method for 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP), a toxic metabolite of haloperidol, in humans: providing in vivo evidence of CYP3A4-mediated CPHP formation. Retrieved from [Link]

  • SciELO. (n.d.). Stability-indicating HPLC-DAD method for the simultaneous determination of fluoroquinolone in combination with a non-steroidal anti-inflammatory drug in pharmaceutical preparations. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Pharmacological Activity of 4-(4′-(Chlorophenyl)-4-hydroxypiperidine) Derivatives. Retrieved from [Link]

  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Retrieved from [Link]

  • Academia.edu. (n.d.). Experiment 4 Recrystallization. Retrieved from [Link]

Sources

Optimization

stability of 4-(2-Chlorophenyl)-4-fluoropiperidine hydrochloride in aqueous solution

Welcome to the technical support guide for 4-(2-Chlorophenyl)-4-fluoropiperidine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common questions and tr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 4-(2-Chlorophenyl)-4-fluoropiperidine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the handling and stability of this compound in aqueous solutions. Our goal is to provide not just procedural steps, but the underlying scientific rationale to empower you in your experiments.

Frequently Asked Questions (FAQs)
FAQ 1: I dissolved 4-(2-Chlorophenyl)-4-fluoropiperidine HCl in my aqueous buffer and noticed a gradual drop in parent compound concentration over time in my HPLC analysis. What is the likely cause?

This is a common observation and typically points to the intrinsic stability of the molecule in an aqueous environment. The primary suspect for the degradation of 4-(2-Chlorophenyl)-4-fluoropiperidine in water is hydrolysis , specifically the displacement of the fluorine atom.

Scientific Rationale:

The 4-position on the piperidine ring, where both the fluoro and 2-chlorophenyl groups are attached, is a tertiary carbon. The C-F bond, while generally strong and a contributor to metabolic stability, is not entirely inert.[1][2] In an aqueous solution, particularly under non-neutral pH conditions or elevated temperatures, this bond can be susceptible to nucleophilic substitution by water, leading to the formation of a hydroxyl group.

This reaction would convert 4-(2-Chlorophenyl)-4-fluoropiperidine into 4-(2-Chlorophenyl)-4-hydroxypiperidine .[3][4] The presence of the electron-withdrawing 2-chlorophenyl group can influence the reactivity at this position. The rate of this hydrolysis is dependent on several factors, including:

  • pH: Both acidic and basic conditions can catalyze hydrolysis.[5]

  • Temperature: Higher temperatures will accelerate the rate of degradation.

  • Buffer Species: Certain buffer components can potentially participate in or catalyze the degradation reaction.

Below is a diagram illustrating this proposed primary degradation pathway.

Degradation_Pathway cluster_main Proposed Primary Hydrolytic Degradation parent 4-(2-Chlorophenyl)-4-fluoropiperidine HCl (Parent Compound) conditions H₂O (Aqueous Buffer) Δ, pH parent->conditions product 4-(2-Chlorophenyl)-4-hydroxypiperidine HCl (Hydrolysis Product) conditions->product

Caption: Proposed hydrolytic degradation of the parent compound.

FAQ 2: How can I prepare an aqueous stock solution with maximized stability?

To minimize degradation during storage, careful preparation and storage are crucial. The goal is to limit the factors that accelerate hydrolysis.

Recommended Protocol for Stock Solution Preparation:

  • Solvent Choice: If your experimental endpoint allows, consider preparing a concentrated stock in a non-aqueous, aprotic solvent like anhydrous DMSO or ethanol, where the compound will be significantly more stable. You can then perform the final dilution into your aqueous buffer immediately before the experiment.

  • Aqueous Preparation: If an aqueous stock is mandatory:

    • Use purified, deionized water or a simple buffer system (e.g., phosphate buffer).

    • Prepare the solution at a neutral or slightly acidic pH (e.g., pH 5.0-6.5). The hydrochloride salt form is inherently more stable at a slightly acidic pH. Avoid alkaline conditions (pH > 8), which can significantly increase the concentration of the more reactive free base form and accelerate degradation.[6]

  • Temperature: Prepare solutions on ice to minimize thermal degradation from the outset.

  • Storage:

    • Store aqueous solutions at low temperatures, ideally -20°C or -80°C.

    • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Freeze-thaw cycles can cause localized pH and concentration changes, potentially accelerating degradation.

  • Light Protection: While the primary concern is hydrolysis, photolytic degradation is a common pathway for aromatic compounds. Always store solutions in amber vials or wrapped in foil to protect from light.

Troubleshooting Guide: A Proactive Approach to Stability

Instead of reacting to inconsistent results, we recommend proactively characterizing the stability of 4-(2-Chlorophenyl)-4-fluoropiperidine HCl in your specific experimental matrix. A forced degradation study is the industry-standard approach for this.[5][7]

This study will help you:

  • Confirm the identity of degradation products.

  • Understand the kinetics of degradation under your conditions.

  • Establish a reliable "use-by" time for your prepared solutions.

Experimental Protocol: Forced Degradation Study

This protocol provides a framework for testing the stability of your compound under various stress conditions. The goal is to achieve 5-20% degradation, which is sufficient to demonstrate the stability-indicating nature of your analytical method without degrading the sample completely.[5]

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of 4-(2-Chlorophenyl)-4-fluoropiperidine HCl in a 50:50 mixture of acetonitrile and water. This mixed solvent system generally provides good initial solubility.

2. Stress Conditions (Perform in triplicate):

  • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 N HCl. Incubate at 60°C.

  • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 N NaOH. Incubate at 60°C.

  • Oxidative Degradation: Mix 1 mL of stock with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light.

  • Thermal Degradation: Keep 2 mL of the stock solution in an oven at 60°C.

  • Photolytic Degradation: Expose 2 mL of the stock solution to direct UV light (e.g., in a photostability chamber) at room temperature.

  • Control Sample: Keep 2 mL of the stock solution at 4°C, protected from light.

3. Time Points & Analysis:

  • Withdraw aliquots from each stress condition at T=0, 2, 4, 8, and 24 hours.

  • Crucial Step: Before analysis, neutralize the acid and base samples (e.g., add an equivalent amount of 0.1 N NaOH to the acid sample and 0.1 N HCl to the base sample) to stop the reaction.

  • Dilute all samples to a suitable concentration for your analytical method (e.g., HPLC-UV or LC-MS).

  • Analyze all samples and quantify the remaining parent compound and any new peaks that appear.

Forced_Degradation_Workflow cluster_workflow Forced Degradation Experimental Workflow prep 1. Prepare Stock Solution (1 mg/mL in ACN:H₂O) stress 2. Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) prep->stress sample 3. Sample at Time Points (0, 2, 4, 8, 24h) stress->sample neutralize 4. Neutralize Acid/Base Samples sample->neutralize analyze 5. Analyze by HPLC/LC-MS (Quantify Parent & Degradants) neutralize->analyze

Sources

Troubleshooting

Technical Support Center: Murine In Vivo Profiling of 4-(2-Chlorophenyl)-4-fluoropiperidine HCl

Compound Overview: 4-(2-Chlorophenyl)-4-fluoropiperidine hydrochloride (CAS 1421160-44-2) is a highly lipophilic, halogenated 4-phenylpiperidine derivative utilized as a tool compound in neuropharmacological research. Du...

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Author: BenchChem Technical Support Team. Date: April 2026

Compound Overview: 4-(2-Chlorophenyl)-4-fluoropiperidine hydrochloride (CAS 1421160-44-2) is a highly lipophilic, halogenated 4-phenylpiperidine derivative utilized as a tool compound in neuropharmacological research. Due to its structural homology to classic D2 receptor antagonists (e.g., haloperidol) and synthetic neuromodulators, researchers frequently encounter specific pharmacodynamic and physicochemical side effects during murine in vivo studies.

This guide provides mechanistic troubleshooting, quantitative data, and self-validating protocols to optimize your experimental workflows and ensure high-fidelity data collection.

Quantitative Data Summary

Summarizing the expected side-effect profile is critical for distinguishing between compound toxicity and expected pharmacodynamic responses.

Table 1: Quantitative Summary of Common Murine Side Effects

Side EffectOnset TimeFrequency at 1-5 mg/kgPrimary CausalityMitigation Strategy
Catalepsy / Motor Rigidity 30 - 60 minHigh (>75%)Striatal D2 receptor antagonismDose titration; Co-administer muscarinic antagonists
Injection Site Necrosis 24 - 48 hrsModerate (40-60%)Low pH of HCl salt; local precipitationBuffer to pH 6.5-7.2; use co-solvents (e.g., 5% DMSO)
Hypothermia 60 - 120 minModerate (30-50%)Central thermoregulatory disruptionUtilize feedback-controlled heating pads
Hypolocomotion 15 - 30 minHigh (>80%)Altered basal ganglia signalingAcclimate mice; use automated open-field tracking
Troubleshooting Guides & FAQs

Q1: My mice are exhibiting severe motor rigidity and an inability to correct their posture 45 minutes post-injection. Is this a sign of acute toxicity? A1: No, this is rarely acute toxicity. It is a classic pharmacodynamic side effect known as catalepsy. 4-phenylpiperidine derivatives containing halogenated phenyl rings exhibit high affinity for striatal dopamine D2 receptors[1]. Blockade of these receptors in the basal ganglia disrupts the indirect signaling pathway, leading to haloperidol-like catalepsy[2]. Troubleshooting: If your study is not specifically investigating extrapyramidal symptoms (EPS), consider lowering the dose. Alternatively, pre-treating the mice with a centrally acting muscarinic antagonist (e.g., scopolamine) can restore the dopaminergic-cholinergic balance in the striatum and rescue motor function[3].

Q2: We are observing tissue necrosis and excessive grooming at the intraperitoneal (IP) injection site 24 hours post-dosing. How can we prevent this? A2: This is a physicochemical artifact caused by the hydrochloride (HCl) salt form of the compound. Highly lipophilic fluorinated piperidines often require a low pH to remain in aqueous solution. When injected IP, the rapid buffering by interstitial fluid can cause the free base to precipitate out of solution, leading to localized tissue irritation and subsequent necrosis[4]. Troubleshooting: Do not dissolve the compound in pure saline. Utilize a co-solvent system (see Protocol 1) and ensure the final formulation is buffered to a physiological pH prior to administration.

Q3: During open-field testing, the mice show a significant drop in core body temperature. Does this compound induce hypothermia? A3: Yes. Similar to other 4-phenylpiperidine derivatives, 4-(2-Chlorophenyl)-4-fluoropiperidine can induce transient hypothermia by disrupting central thermoregulatory centers in the hypothalamus[5]. Troubleshooting: Maintain the behavioral testing room at a strictly controlled ambient temperature (23–25°C). For acute survival surgeries or prolonged restraint, utilize a feedback-controlled heating pad to maintain core body temperature at 37°C.

Experimental Protocols

To ensure reproducibility, every protocol must act as a self-validating system. The following methodologies incorporate built-in quality control steps.

Protocol 1: Preparation of Buffered Formulation for IP Injection

Rationale: To prevent injection site irritation and ensure predictable pharmacokinetics by preventing interstitial precipitation.

  • Solubilization: Weigh the required mass of 4-(2-Chlorophenyl)-4-fluoropiperidine HCl. Add 5% (v/v) DMSO and vortex vigorously until the crystalline lattice is completely dissolved.

  • Surfactant Addition: Add 5% (v/v) Tween-80 to the DMSO/compound mixture. Sonicate for 5 minutes at room temperature to ensure micelle formation.

  • Aqueous Dilution: Slowly add 90% (v/v) sterile Phosphate-Buffered Saline (1X PBS) dropwise while continuously vortexing. Critical Step: Rapid addition of PBS will cause the compound to crash out of the micellar suspension.

  • pH Verification (Self-Validation): Measure the pH using a micro-probe. If the pH is < 6.0, adjust dropwise with 0.1M NaOH until the pH reaches 6.5–7.2.

  • Sterilization: Filter the final solution through a 0.22 µm PTFE syringe filter prior to administration.

Protocol 2: Standardized Bar Test for Catalepsy Assessment

Rationale: To quantify the extent of D2-mediated motor deficits and establish a baseline for side-effect mitigation[6].

  • Apparatus Setup: Secure a horizontal cylindrical glass or wooden bar (diameter: 0.5 cm) exactly 4.5 cm above the table surface.

  • Habituation (Self-Validation): Acclimate the mice to the testing room for at least 60 minutes prior to the experiment to prevent stress-induced freezing behavior, which can yield false-positive catalepsy scores.

  • Administration: Inject the formulated compound (from Protocol 1) via the IP route. Include a vehicle-only control group.

  • Testing Intervals: Assess catalepsy at 30, 60, 90, and 120 minutes post-injection.

  • Measurement: Gently lift the mouse by the base of the tail and place both forelimbs over the horizontal bar while the hind limbs remain on the floor.

  • Scoring: Start a stopwatch. Record the time (in seconds) the mouse maintains this unnatural posture. The trial ends when the mouse removes its forepaws or climbs the bar (Standard cut-off time: 120 seconds).

Pathway Visualization

G cluster_0 Pharmacodynamic Pathway cluster_1 Physicochemical Pathway Compound 4-(2-Chlorophenyl)-4-fluoropiperidine HCl Receptor Striatal D2 Receptor Blockade Compound->Receptor Acidic Acidic Microenvironment (pH < 4.0) Compound->Acidic Signaling Altered Basal Ganglia Signaling Receptor->Signaling Catalepsy Motor Deficits (Catalepsy) Signaling->Catalepsy Precipitation Local Tissue Precipitation Acidic->Precipitation Necrosis Injection Site Necrosis Precipitation->Necrosis

Mechanistic pathways of 4-(2-Chlorophenyl)-4-fluoropiperidine HCl side effects in mice.

References
  • Haloperidol-Induced Catalepsy and Its Correlations with Acetylcholinesterase Activity in Different Brain Structures of Mice. National Institutes of Health (NIH).[Link]

  • Antipsychotic-induced catalepsy is attenuated in mice lacking the M4 muscarinic acetylcholine receptor. National Institutes of Health (NIH).[Link]

  • Tertiary amine pyrazolones and their salts as inhibitors of mutant superoxide dismutase 1-dependent protein aggregation for the treatment of amyotrophic lateral sclerosis. National Institutes of Health (NIH).[Link]

  • Studies on the Derivatives of Aminoalcohols. V. Anti-inflammatory Activities of N-(3-Dialkylamino-2-hydroxypropyl)-4-phenylpiperidine·Dihydrochloride. J-STAGE.[Link]

  • Enhancement of Haloperidol-Induced Catalepsy by GPR143, an L-Dopa Receptor, in Striatal Cholinergic Interneurons. National Institutes of Health (NIH).[Link]

Sources

Optimization

potential degradation products of 4-(2-Chlorophenyl)-4-fluoropiperidine hydrochloride

Technical Support Center: 4-(2-Chlorophenyl)-4-fluoropiperidine hydrochloride A Guide for Researchers and Drug Development Professionals This technical support guide provides in-depth information on the . As a crucial bu...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 4-(2-Chlorophenyl)-4-fluoropiperidine hydrochloride

A Guide for Researchers and Drug Development Professionals

This technical support guide provides in-depth information on the . As a crucial building block in pharmaceutical development, understanding its stability profile is paramount for ensuring the safety, efficacy, and quality of drug candidates. This document, structured in a practical question-and-answer format, addresses common issues and provides troubleshooting strategies based on established chemical principles and regulatory guidelines for forced degradation studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary sites of instability on the 4-(2-Chlorophenyl)-4-fluoropiperidine hydrochloride molecule?

A1: The molecule possesses several functional groups, each with different susceptibilities to degradation under stress conditions. Identifying these is the first step in predicting potential degradation pathways.

  • The Piperidine Ring: The saturated nitrogen-containing ring is a primary site of interest. The nitrogen atom's lone pair of electrons (even when protonated as a hydrochloride salt, an equilibrium exists) makes it susceptible to oxidation.[1][2] The adjacent carbon atoms (alpha-carbons) can also be targets for oxidation, potentially leading to imine formation or ring-opening.[2][3]

  • The 2-Chlorophenyl Group: The carbon-chlorine (C-Cl) bond on the aromatic ring is a known chromophore that can absorb UV light. This makes it a potential site for photolytic degradation, where the C-Cl bond can be cleaved.[4][5][6]

  • The Carbon-Fluorine (C-F) Bond: The C-F bond is exceptionally strong and generally considered the most stable part of the molecule.[7][8] While enzymatic or highly specific chemical conditions can cleave C-F bonds, it is not a common pathway in standard forced degradation studies unless extreme conditions are applied.[7][9][10]

The diagram below illustrates the key reactive sites on the molecule.

cluster_0 4-(2-Chlorophenyl)-4-fluoropiperidine Structure cluster_1 Potential Degradation Sites molecule molecule N_Oxidation Piperidine Nitrogen: Susceptible to Oxidation N_Oxidation->molecule Forms N-Oxide Ring_Opening Piperidine Ring: Oxidative Cleavage, Dehydrogenation Ring_Opening->molecule Forms Imines, Ring-Opened Products Dechlorination C-Cl Bond: Photolytic Cleavage Dechlorination->molecule Forms Dechlorinated Impurity Defluorination C-F Bond: Highly Stable, Cleavage Unlikely under standard conditions Defluorination->molecule Low Probability

Caption: Key sites of potential degradation on the parent molecule.

Q2: I'm observing new peaks in my HPLC/LC-MS analysis after exposing my compound to acidic or basic conditions. What are the likely degradation products?

A2: Exposure to acidic or basic conditions, especially at elevated temperatures, primarily tests for hydrolytic stability. While the core structure of 4-(2-Chlorophenyl)-4-fluoropiperidine is generally robust against hydrolysis, some reactions are possible under harsh conditions.

  • Under Strong Basic Conditions (e.g., > pH 10): While the C-F bond is very stable, extreme alkaline conditions could potentially lead to the hydrolysis of the trifluoromethyl group in some molecules to form a carboxy group and fluoride ions.[9][10] However, for a single fluorine atom, this is less likely. A more plausible, though still challenging, reaction is the potential for elimination of HF to form an unsaturated piperidine derivative, especially if a proton can be abstracted from an adjacent carbon.

  • Under Strong Acidic Conditions: The hydrochloride salt form is generally stable in acidic media.[1] Extreme conditions (e.g., concentrated strong acids) could potentially promote cleavage of the C-N bonds within the piperidine ring, but this is not a typical degradation pathway under standard ICH stress testing conditions.[1]

It is crucial to ensure that observed new peaks are actual degradants and not artifacts. For instance, tertiary amines can form chloro compounds as pseudo-degradation products when using HCl under acidic stress conditions.

Q3: What are the potential products of oxidative degradation (e.g., exposure to air, hydrogen peroxide)?

A3: Oxidative degradation is a significant concern for piperidine-containing compounds.[2] The nitrogen atom and adjacent carbons are the most likely targets.

  • Piperidine N-oxide: This is a very common oxidation product where the nitrogen atom is directly oxidized.[2] It is often a primary metabolite as well.

  • Imines (Dehydrogenation): Oxidation can lead to the formation of a double bond within the piperidine ring, creating an imine intermediate (e.g., 4-(2-Chlorophenyl)-4-fluoro-1,2,3,4-tetrahydropyridine). This occurs through the loss of hydrogen from the nitrogen and an adjacent carbon.[2][3]

  • Ring-Opening Products: More aggressive oxidation can cause the C-N bonds of the piperidine ring to cleave.[1][11] This can lead to the formation of various smaller molecules, such as amino acids, aldehydes, or dicarboxylic acids, which may be more difficult to detect by standard reversed-phase HPLC methods.

cluster_oxidative Oxidative Degradation parent 4-(2-Chlorophenyl)-4- fluoropiperidine HCl n_oxide Piperidine N-Oxide parent->n_oxide N-Oxidation imine Imine/Tetrahydropyridine (Dehydrogenation Product) parent->imine C-N Dehydrogenation ring_open Ring-Opening Products (e.g., Amino Acids, Aldehydes) imine->ring_open Further Oxidation cluster_stress Apply Stress Conditions (ICH Guidelines) start Prepare API Stock Solution (~1 mg/mL) acid Acidic (e.g., 0.1M HCl, 60°C) start->acid base Basic (e.g., 0.1M NaOH, 60°C) start->base oxidative Oxidative (e.g., 3% H₂O₂, RT) start->oxidative thermal Thermal (Solid & Solution, 80°C) start->thermal photo Photolytic (UV/Vis Light Exposure) start->photo analyze Analyze Samples by LC-UV-MS acid->analyze base->analyze oxidative->analyze thermal->analyze photo->analyze evaluate Evaluate Results: - Purity & Mass Balance - Peak Homogeneity analyze->evaluate characterize Characterize Degradants (HRMS, MS/MS) evaluate->characterize report Establish Degradation Pathways & Finalize Report characterize->report

Sources

Troubleshooting

troubleshooting inconsistent results with 4-(2-Chlorophenyl)-4-fluoropiperidine hydrochloride

Prepared by the Office of the Senior Application Scientist This guide is designed for researchers, scientists, and drug development professionals to address common and complex challenges encountered when working with 4-(...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals to address common and complex challenges encountered when working with 4-(2-Chlorophenyl)-4-fluoropiperidine hydrochloride. Our goal is to provide not just solutions, but the underlying scientific rationale to empower your experimental success.

Section 1: Frequently Asked Questions (FAQs)

This section covers the most common initial inquiries regarding compound handling and preparation.

Q1: How should I store 4-(2-Chlorophenyl)-4-fluoropiperidine hydrochloride?

A: Upon receipt, the solid compound should be stored at 2-8°C.[1] Piperidine derivatives, especially as hydrochloride salts, can be sensitive to moisture and light.[2] For long-term stability, it is crucial to keep the container tightly sealed in a dry, dark environment. Discoloration (e.g., turning yellow or brown) can be a sign of oxidation, which may impact its purity and activity.[2]

Q2: What is the best way to prepare a stock solution?

A: Preparing a stable, accurate stock solution is the foundation of reproducible results. Due to the hydrochloride salt form, this compound is expected to have enhanced solubility in aqueous solutions compared to its free base.[3] However, for high concentrations required for stock solutions, organic solvents are typically necessary.

  • Primary Recommendation: High-purity Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a concentrated stock solution (e.g., 10-50 mM).

  • Alternative Solvents: Ethanol or methanol can also be used, but may have lower solubilizing capacity.

  • Aqueous Solutions: While the HCl salt improves water solubility, creating high-concentration aqueous stocks is not recommended as piperidine-based compounds can still have limited solubility, especially near physiological pH.[4][5]

Q3: My compound won't dissolve completely. What should I do?

A: If you encounter solubility issues, consider the following:

  • Gentle Warming: Warm the solution to 37°C for a short period. This can increase the rate of dissolution.[4]

  • Sonication: Use a bath sonicator for 5-10 minutes to break up solid aggregates.

  • Solvent Choice: If solubility is still poor in your chosen solvent, you may need to switch to a different one or use a co-solvent system (e.g., a mixture of DMSO and ethanol).[4] Never assume complete dissolution; always visually inspect the solution for particulates before use.

Section 2: Troubleshooting Inconsistent Experimental Results

Inconsistent data is a significant challenge in research. This section provides structured guides to diagnose and resolve these issues, focusing on both analytical characterization and biological assay performance.

Guide 1: Poor or Variable Results in Biological Assays

One of the most frustrating issues is when a compound shows low potency, no effect, or high variability between replicates in a biological assay. The root cause often lies in the compound's integrity or its interaction with the assay components.

Potential Cause #1: Compound Precipitation in Assay Media

The most common reason for inconsistent biological data is the compound precipitating out of the aqueous assay buffer. This happens when the final concentration of the organic solvent (like DMSO) is too high, or the compound's solubility limit in the final buffer is exceeded.[4]

Protocol: Diagnosing and Preventing Compound Precipitation

  • Visual Inspection: Prepare your final dilution in assay media. Hold it up to a light source and look for any cloudiness or Tyndall effect (light scattering). Let it sit at the assay temperature (e.g., 37°C) for the duration of your experiment and inspect again.

  • Solvent Concentration Check: Ensure the final concentration of your organic solvent (e.g., DMSO) in the assay well is as low as possible, typically well below 0.5%.

  • Modify Dilution Method: Instead of adding a small volume of concentrated stock directly to a large volume of buffer, perform serial dilutions. A key technique is to add the aqueous buffer to the DMSO stock dropwise while vortexing.[4] This prevents localized high concentrations that can trigger precipitation.

  • Consider Salt Effects: The presence of high salt concentrations in your buffer (a "common ion effect" with the chloride from your compound) can sometimes suppress the solubility of hydrochloride salts.[5] If suspected, testing a buffer with a different salt may be warranted.

Potential Cause #2: Compound Degradation or Impurity

The compound may have degraded during storage or the initial purity may be lower than specified. Piperidine compounds can oxidize, and the hydrochloride salt can potentially react with other components if not handled correctly.[2][6]

Protocol: Quick Purity Assessment with HPLC A simple High-Performance Liquid Chromatography (HPLC) run can provide critical information about the purity and integrity of your compound. A validated HPLC method is crucial for ensuring accuracy.[7][8][9]

  • Sample Preparation: Prepare a sample of your compound at approximately 1 mg/mL in a suitable solvent (e.g., Acetonitrile/Water mixture).

  • Column: Use a standard C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 3.5-5 µm).[8]

  • Mobile Phase: A common starting point is a gradient of Acetonitrile and water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

  • Detection: Use a UV detector, scanning a range of wavelengths (e.g., 200-400 nm) to find the optimal absorbance for the chlorophenyl moiety, likely around 220-254 nm.[9]

  • Analysis: A pure compound should yield a single, sharp major peak. The presence of multiple smaller peaks indicates impurities or degradation products.

Parameter Recommended Starting Condition Rationale
Column C18 Reverse-Phase (4.6 x 250 mm)Provides good retention and separation for moderately polar aromatic compounds.[8]
Mobile Phase A 0.1% TFA in WaterAcid modifier to improve peak shape for the basic piperidine nitrogen.
Mobile Phase B 0.1% TFA in AcetonitrileOrganic solvent to elute the compound.
Gradient 10% to 90% B over 20 minutesA broad gradient to ensure elution of the main compound and any potential impurities.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detection UV at 220 nm or 254 nmChlorophenyl group provides UV absorbance.[9]
Guide 2: Troubleshooting Workflow Diagram

When faced with inconsistent results, a logical, step-by-step approach is essential. The following diagram outlines a decision-making workflow to systematically identify the root cause.

TroubleshootingWorkflow Start Inconsistent Bioassay Results (High Variability / Low Potency) CheckStock Step 1: Verify Stock Solution Is it clear? Correct concentration? Start->CheckStock CheckPrecipitation Step 2: Check for Precipitation in Final Assay Medium CheckStock->CheckPrecipitation Yes StockProblem Problem: Stock Solution Error Action: Prepare fresh stock solution. CheckStock->StockProblem No / Unsure CheckPurity Step 3: Assess Compound Purity Run Analytical QC (e.g., HPLC) CheckPrecipitation->CheckPurity No PrecipitationFound Problem: Precipitation Action: Lower concentration, change dilution method. CheckPrecipitation->PrecipitationFound Yes CheckAssayControls Step 4: Evaluate Assay Controls (Positive/Negative Controls, Vehicle) CheckPurity->CheckAssayControls Pure ImpurityFound Problem: Impurity/Degradation Action: Source new compound, re-purify. CheckPurity->ImpurityFound Impure AssayProblem Problem: Assay System Issue Action: Troubleshoot assay protocol, reagents, or instrumentation. CheckAssayControls->AssayProblem Controls Failed Resolved Issue Resolved CheckAssayControls->Resolved Controls OK PrecipitationFound->Resolved ImpurityFound->Resolved AssayProblem->Resolved StockProblem->Resolved

Caption: A decision tree for troubleshooting inconsistent biological assay results.

References

  • MolPort. (n.d.). 4-(4-chlorophenyl)-4-fluoropiperidine hydrochloride. Retrieved from [Link]

  • Edelmann, F. T. (2021). Have you experienced that your piperidine crystallizes when not in use? ResearchGate. Retrieved from [Link]

  • Rasayan J. Chem. (2024). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. Retrieved from [Link]

  • ResearchGate. (n.d.). Development and validation of a HPLC-UV method for 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP), a toxic metabolite of haloperidol, in humans. Retrieved from [Link]

  • Sciencemadness.org. (2018). Piperidine from the hydrolysis of piperine. Retrieved from [Link]

  • Molecular Biology. (n.d.). Assay Troubleshooting. Retrieved from [Link]

  • PubMed. (n.d.). Precaution on use of hydrochloride salts in pharmaceutical formulation. Retrieved from [Link]

  • PubMed. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Chlorophenyl)-4-hydroxypiperidine. Retrieved from [Link]

  • Journal of Pesticide Science. (2014). Structure and simple screening method of inhibitors focusing on the characteristics of 4-hydroxyphenylpyruvate dioxygenase. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Fluorination of 4-(2-Chlorophenyl)piperidine

Welcome to the technical support center for the fluorination of 4-(2-chlorophenyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting adv...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the fluorination of 4-(2-chlorophenyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The incorporation of fluorine into molecules like 4-(2-chlorophenyl)piperidine is a critical strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties.[1] However, the introduction of fluorine can be challenging.[2] This resource provides field-proven insights and scientifically grounded protocols to help you navigate these challenges successfully.

Troubleshooting Guide

This section addresses specific issues you may encounter during the fluorination of 4-(2-chlorophenyl)piperidine in a question-and-answer format.

Issue 1: Low to No Yield of the Desired Fluorinated Product

Q: My fluorination reaction of 4-(2-chlorophenyl)piperidine is resulting in a low yield or no product at all. What are the potential causes and how can I troubleshoot this?

A: Low or non-existent yields in fluorination reactions can be attributed to several factors. A systematic approach to troubleshooting is the most effective way to identify and resolve the issue.

First, it is crucial to analyze the crude reaction mixture using techniques like GC-MS or NMR to identify any byproducts.[3] The nature of these byproducts can provide significant clues to the underlying problem.

Here is a workflow to diagnose and address the cause of low yield:

LowYieldTroubleshooting Start Low/No Yield Analyze Analyze Crude Reaction Mixture (GC-MS, NMR) Start->Analyze Identify Identify Byproducts Analyze->Identify NoByproducts No Major Byproducts (Starting Material Unchanged) Identify->NoByproducts Clean Reaction Byproducts Byproducts Identified Identify->Byproducts Incomplete Incomplete Conversion NoByproducts->Incomplete Degradation Product/Starting Material Degradation Byproducts->Degradation Optimize Optimize Reaction Conditions ImprovedYield Improved Yield Optimize->ImprovedYield Incomplete->Optimize Degradation->Optimize

Caption: Troubleshooting workflow for low or no product yield.

Detailed Troubleshooting Steps:

  • Reagent Inactivity: Fluorinating agents, especially nucleophilic ones like DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor, can degrade over time, particularly if not stored under anhydrous conditions.[4]

    • Solution: Use a fresh bottle of the fluorinating reagent and ensure it has been stored correctly.

  • Insufficient Reagent: Sterically hindered substrates may require a larger excess of the fluorinating agent to achieve full conversion.[4]

    • Solution: Incrementally increase the equivalents of the fluorinating agent.

  • Low Reaction Temperature: Many fluorination reactions, particularly deoxyfluorinations, require heating to proceed at a reasonable rate.[4]

    • Solution: Gradually increase the reaction temperature, while being mindful that higher temperatures can also promote side reactions.[5]

  • Poor Leaving Group (for Nucleophilic Fluorination): If you are attempting a nucleophilic substitution on a hydroxyl-substituted precursor, the hydroxyl group must be effectively activated.

    • Solution: Consider converting the alcohol to a better leaving group, such as a sulfonate ester (e.g., tosylate or mesylate), before fluorination.[4][6]

  • Solvent Incompatibility and Purity: The solvent must be anhydrous and compatible with the chosen fluorinating reagent.

    • Solution: Ensure the solvent is thoroughly dried. Common solvents for fluorination include dichloromethane (DCM), acetonitrile (MeCN), and toluene.[4] Be aware of incompatibilities; for example, Selectfluor® can react exothermically with DMF.[4]

Issue 2: Formation of Significant Side Products

Q: I am observing significant formation of side products in my reaction. What are the likely side reactions and how can I suppress them?

A: The formation of side products is a common challenge in the fluorination of N-heterocycles.[7] For 4-(2-chlorophenyl)piperidine, potential side reactions depend on the fluorination strategy employed.

Common Side Products and Mitigation Strategies:

Side ProductPotential CauseMitigation Strategy
Hydrodefluorination Product Competing reaction pathway, especially during the hydrogenation of fluoropyridine precursors.[8]Optimize catalyst and reaction conditions. For instance, using Pd(OH)2 on carbon with aqueous HCl in methanol has been shown to be effective for the hydrogenation of fluorinated pyridines.[9]
Oxidation Products Some fluorinating agents, like Selectfluor®, are also strong oxidants.[10]Use a milder fluorinating agent or adjust reaction conditions (e.g., lower temperature).
Elimination Products If fluorinating a hydroxyl-substituted precursor, elimination to form an alkene can be a competing pathway, particularly at higher temperatures.Use milder reaction conditions and a non-basic fluorinating agent if possible.
Quaternary Ammonium Salt Over-alkylation of the piperidine nitrogen if it is unprotected and a reactive electrophile is present.[11]Protect the piperidine nitrogen with a suitable protecting group (e.g., Boc, Cbz) before fluorination.[8]

Issue 3: Difficulty in Product Purification

Q: I am having trouble purifying my fluorinated 4-(2-chlorophenyl)piperidine product. What are some effective purification strategies?

A: The purification of fluorinated piperidines can be challenging due to their basicity and potential volatility.[8]

Purification Techniques:

  • Acid-Base Extraction: This method leverages the basicity of the piperidine nitrogen.

    • Procedure: Dissolve the crude mixture in an organic solvent (e.g., diethyl ether or dichloromethane) and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The protonated piperidine product will move to the aqueous layer, while non-basic impurities remain in the organic layer. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.[11]

  • Chromatography:

    • Silica Gel Chromatography: This is a standard purification method. For basic compounds like piperidines, it is often beneficial to add a small amount of a basic modifier, such as triethylamine (e.g., 1-2%), to the eluent to prevent streaking and improve separation.

    • Reverse-Phase HPLC: For more challenging separations, reverse-phase HPLC can be a powerful tool.

  • In Situ Trapping/Protection: If the unprotected fluorinated piperidine is volatile, it can be beneficial to trap it in situ with a protecting group, such as benzyloxycarbonyl (Cbz), which facilitates purification and handling.[8]

Frequently Asked Questions (FAQs)

Q1: What are the main strategies for introducing fluorine into the 4-(2-chlorophenyl)piperidine scaffold?

A: There are two primary strategies for synthesizing fluorinated 4-(2-chlorophenyl)piperidine:

  • Direct Fluorination: This involves introducing a fluorine atom onto a pre-existing 4-(2-chlorophenyl)piperidine or a suitable precursor. This can be achieved through:

    • Electrophilic Fluorination: Using an electrophilic fluorine source ("F⁺") like Selectfluor® or N-fluorobenzenesulfonimide (NFSI) to react with a nucleophilic carbon center, such as an enolate derived from a corresponding piperidone.[4]

    • Nucleophilic Fluorination: Using a nucleophilic fluoride source (F⁻), such as potassium fluoride (KF) or cesium fluoride (CsF), to displace a leaving group (e.g., a tosylate or mesylate) on the piperidine ring via an SN2 mechanism.[4] Reagents like DAST are used for deoxyfluorination of alcohols.[4]

  • Synthesis from a Fluorinated Precursor: An alternative approach is to construct the piperidine ring from a starting material that already contains fluorine. A powerful method for this is the metal-catalyzed hydrogenation of a corresponding fluorinated pyridine precursor.[8][9]

FluorinationStrategies Topic Fluorination of 4-(2-Chlorophenyl)piperidine Direct Direct Fluorination Topic->Direct Precursor Synthesis from Fluorinated Precursor Topic->Precursor Electrophilic Electrophilic Fluorination (e.g., Selectfluor®) Direct->Electrophilic Nucleophilic Nucleophilic Fluorination (e.g., DAST, KF) Direct->Nucleophilic Hydrogenation Hydrogenation of Fluoropyridine Precursor->Hydrogenation

Caption: Key strategies for synthesizing fluorinated piperidines.

Q2: How do I choose the right fluorinating agent for my reaction?

A: The choice of fluorinating agent is critical and depends on the substrate and the desired transformation.[4]

  • For the deoxyfluorination of an alcohol precursor, reagents like DAST or Deoxo-Fluor are commonly used.[4]

  • For the fluorination of an electron-rich position (e.g., an enol ether or enolate), an electrophilic reagent like Selectfluor® is often the best choice.[4]

  • For a nucleophilic aromatic substitution (SNAr) on an activated aromatic ring, a fluoride salt such as KF or CsF in a polar aprotic solvent is typically used.[4] However, direct SNAr on the 2-chlorophenyl ring of the substrate is challenging and would likely require harsh conditions.

Q3: What are the most important safety precautions to take when working with fluorinating agents?

A: Safety is paramount when handling fluorinating agents, as many are hazardous.

  • General Precautions: Always consult the Safety Data Sheet (SDS) for the specific reagent you are using. Handle all fluorinating agents in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and compatible gloves (e.g., neoprene).[12][13]

  • Specific Reagent Hazards:

    • DAST and Deoxo-Fluor: Can decompose at elevated temperatures, releasing corrosive byproducts.[4]

    • Selectfluor®: Can react violently with certain solvents like DMF.[4]

    • Elemental Fluorine (F₂): Extremely reactive, toxic, and corrosive, requiring specialized equipment and handling procedures.[12]

    • Hydrogen Fluoride (HF): Highly corrosive and toxic. Skin contact requires immediate and specific first aid treatment with calcium gluconate gel.[14]

Q4: Should I protect the piperidine nitrogen before attempting fluorination?

A: Yes, in most cases, protecting the piperidine nitrogen is highly recommended. The secondary amine is nucleophilic and can react with many electrophilic fluorinating agents or other electrophiles present in the reaction mixture, leading to undesired side products or decomposition.[7] Common protecting groups for amines, such as Boc (tert-butyloxycarbonyl) or Cbz (carbobenzyloxy), are suitable and can be removed after the fluorination step.

Experimental Protocols

Protocol 1: Electrophilic Fluorination of a Piperidone Precursor using Selectfluor®

This protocol outlines a general procedure for the fluorination of a 4-(2-chlorophenyl)piperid-4-one derivative via its silyl enol ether.

  • Formation of the Silyl Enol Ether:

    • To a solution of the N-protected 4-(2-chlorophenyl)piperid-4-one (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere (e.g., nitrogen or argon), add a suitable base such as lithium diisopropylamide (LDA) (1.1 eq).

    • Stir the mixture for 1 hour at -78 °C.

    • Add trimethylsilyl chloride (TMSCl) (1.2 eq) and allow the reaction to warm to room temperature and stir for an additional 2 hours.

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude silyl enol ether is often used in the next step without further purification.

  • Fluorination:

    • Dissolve the crude silyl enol ether (1.0 eq) in an anhydrous solvent such as acetonitrile (MeCN).

    • Add Selectfluor® (1.2 eq) to the solution.

    • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight.

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

References

  • Selectfluor - Wikipedia. (n.d.). Retrieved March 28, 2026, from [Link]

  • BenchChem. (2025).
  • Stereoselectively fluorinated N-heterocycles: a brief survey - PMC - NIH. (n.d.). Retrieved March 28, 2026, from [Link]

  • Fluorine. (n.d.). Retrieved March 28, 2026, from [Link]

  • Mechanism for decarboxylative fluorination using selectfluor. - ResearchGate. (n.d.). Retrieved March 28, 2026, from [Link]

  • Selectfluor: mechanistic insight and applications - PubMed - NIH. (n.d.). Retrieved March 28, 2026, from [Link]

  • Theoretical study on the mechanism of selective fluorination of aromatic compounds with Selectfluor - RSC Publishing. (n.d.). Retrieved March 28, 2026, from [Link]

  • Recent advances in green fluorine chemistry. (2015). Reports in Organic Chemistry, 19. [Link]

  • BenchChem. (2025).
  • Protodefluorinated Selectfluor® Aggregatively Activates Selectfluor® for Efficient Radical C(sp3)−H Fluorination Reactions. (2022). Chemistry – A European Journal, 28(45). [Link]

  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation | ACS Catalysis - ACS Publications. (2020). Retrieved March 28, 2026, from [Link]

  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC. (2020). Retrieved March 28, 2026, from [Link]

  • Synthesis, characterization and anti-bacterial study of fluorine containing N-benzyl substituted piperidine and pyrrolidine derivatives. (2014). Der Pharma Chemica, 6(5), 353-362.
  • Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University. (n.d.). Retrieved March 28, 2026, from [Link]

  • The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC. (2019). Retrieved March 28, 2026, from [Link]

  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery | The Journal of Organic Chemistry - ACS Publications. (2020). Retrieved March 28, 2026, from [Link]

  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology | ACS Chemical Health & Safety. (2022). Retrieved March 28, 2026, from [Link]

  • Renewable Reagent for Nucleophilic Fluorination - PMC - NIH. (n.d.). Retrieved March 28, 2026, from [Link]

  • Tips and Procedures for Safe Handling of Anhydrous Hydrogen Fluoride and Pure Elemental Fluorine in Chemical University Laboratories - ACS Publications. (2021). Retrieved March 28, 2026, from [Link]

  • Mechanistic study of nucleophilic fluorination for the synthesis of fluorine-18 labeled fluoroform with high molar activity from N-difluoromethyltriazolium triflate - RSC Publishing. (2021). Retrieved March 28, 2026, from [Link]

  • BenchChem. (2025). troubleshooting side reactions in fluoropyridine synthesis.
  • Synthesis and reactivity of fluorinated heterocycles - ResearchGate. (n.d.). Retrieved March 28, 2026, from [Link]

  • Strategies Towards Challenging Fluorination Reactions | C‐H and C‐X Bond Functionalization: Transition Metal Mediation - Books. (n.d.). Retrieved March 28, 2026, from [Link]

  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A. (2015). Retrieved March 28, 2026, from [Link]

  • Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations - Scientific Update - UK. (2019). Retrieved March 28, 2026, from [Link]

  • Overcoming Challenges in Fluorine-Based Chemistry | Pharmaceutical Technology. (2014). Retrieved March 28, 2026, from [Link]

  • FLUORINATED N-HETEROCYCLES AS CONFORMATIONALLY DIVERSE BIOACTIVES FOR DRUG DISCOVERY Fei Liu,* Bilqees Sameem Department of Mole - DOI. (n.d.). Retrieved March 28, 2026, from [Link]

  • BenchChem. (2025). common challenges in working with piperidine-based compounds.
  • A Pd-Catalyzed [4 + 2] Annulation Approach to Fluorinated N-Heterocycles - PMC. (2021). Retrieved March 28, 2026, from [Link]

  • Late-stage [18F]Fluorination: New Solutions to Old Problems - PMC. (2014). Retrieved March 28, 2026, from [Link]

  • Fluorination Reactions | Professor Steven V. Ley Research Group. (n.d.). Retrieved March 28, 2026, from [Link]

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Troubleshooting

Technical Support Center: Preventing Precipitation of 4-(2-Chlorophenyl)-4-fluoropiperidine hydrochloride

Introduction This guide provides in-depth technical assistance for researchers encountering precipitation issues with 4-(2-Chlorophenyl)-4-fluoropiperidine hydrochloride during in vitro experiments. As a substituted pipe...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

This guide provides in-depth technical assistance for researchers encountering precipitation issues with 4-(2-Chlorophenyl)-4-fluoropiperidine hydrochloride during in vitro experiments. As a substituted piperidine hydrochloride, this compound's solubility is intrinsically linked to its physicochemical properties, particularly its nature as the salt of a weak base. Precipitation can compromise experimental results by altering the effective concentration of the compound, leading to inaccurate and non-reproducible data. This document offers a structured approach to understanding and mitigating these solubility challenges, ensuring the integrity of your research.

Section 1: Understanding the Molecule's Behavior

The precipitation of 4-(2-Chlorophenyl)-4-fluoropiperidine hydrochloride is primarily governed by its chemical structure and the aqueous environment it is introduced into. The key to preventing precipitation is understanding the equilibrium between its charged (soluble) and uncharged (less soluble) forms.

The Role of the Piperidine Ring and pH

The core of the molecule is a piperidine ring, which contains a basic nitrogen atom. In the hydrochloride salt form, this nitrogen is protonated (positively charged), rendering the molecule readily soluble in water.[1][2] However, this is a pH-dependent equilibrium.

According to the Henderson-Hasselbalch equation , the ratio of the uncharged (free base) to the charged (protonated salt) form is determined by the solution's pH and the compound's pKa.[3][4]

pH = pKa + log([Base]/[Acid])

  • [Acid] : Concentration of the protonated, charged, and more soluble form (R₃NH⁺).

  • [Base] : Concentration of the deprotonated, neutral, and less soluble form (R₃N).

  • pKa : The pH at which the concentrations of the acidic and basic forms are equal. The pKa of the parent piperidine is approximately 11.2, but substitution on the ring can lower this value. Halogen substitutions, like those on your compound, can result in pKa values in the range of 7.9 to 8.2.[5]

Core Insight: When the pH of the solution approaches or exceeds the compound's pKa, the equilibrium shifts towards the neutral, less water-soluble free base form, which is prone to precipitation.[6][7]

Caption: A systematic workflow for troubleshooting compound precipitation.

Troubleshooting Steps:

  • Change the Buffer System: The most effective strategy is often to lower the pH of the final assay medium. A good rule of thumb is to maintain the pH at least 1-2 units below the compound's pKa.

    • Instead of PBS (pH 7.4): Consider using TRIS-HCl buffer at pH 7.0 or MES buffer at pH 6.5, if compatible with your assay. [8]TRIS buffers are widely used and generally compatible with biological systems. [9]2. Optimize the Dilution Process:

    • Serial Dilution: Perform serial dilutions in 100% DMSO first, then add the final, most dilute DMSO stock to your aqueous buffer.

    • Vortexing: Add the DMSO stock to the aqueous buffer while vortexing to ensure rapid dispersion, which can help prevent localized high concentrations that trigger precipitation.

  • Manage Co-solvent Concentration:

    • While DMSO is an excellent solvent for stock solutions, its concentration in the final assay should be minimized to avoid cellular toxicity. [10][11]Aim for a final DMSO concentration of ≤0.5%, and ideally ≤0.1%. [10]If solubility is a major issue, you may need to tolerate a slightly higher final DMSO concentration, but always run a vehicle control to check for solvent-induced effects. [10][12]4. Reduce Final Compound Concentration: If possible, lower the final concentration of the compound in your experiment. This is the simplest way to stay below the solubility limit.

Q3: How do I prepare a stable, high-concentration aqueous stock solution?

For some experiments, an aqueous stock is preferable to DMSO.

  • Use an Acidified Solvent: Prepare the stock solution in a slightly acidic aqueous medium, such as 10-50 mM HCl or a citrate buffer (pH 3-5). This ensures the piperidine nitrogen remains fully protonated.

  • Gentle Warming: Gently warming the solution (e.g., to 37°C) and vortexing or sonicating can aid dissolution. [13]* Storage: Store aqueous stocks at 4°C or frozen in single-use aliquots to prevent freeze-thaw cycles, which can promote precipitation. [13]

Section 3: Advanced Solubilization Strategies

If standard troubleshooting fails, more advanced formulation techniques can be employed.

Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. [14][15]They can encapsulate poorly soluble molecules, like the non-polar chlorophenyl portion of your compound, forming an "inclusion complex" that is water-soluble. [16][17]

  • Types: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used derivatives with improved solubility and low toxicity. [14][18]* Application: Cyclodextrins can be added to the final assay buffer to act as a "solubility sink," or a pre-formed complex with the drug can be prepared. [19]They are generally considered biocompatible at concentrations used for solubilization. [20]

    Strategy Recommendation Rationale
    pH Adjustment Lower the pH of the final buffer to at least one unit below the compound's pKa (e.g., use TRIS at pH 7.0 or MES at pH 6.5). Maximizes the concentration of the protonated, soluble form of the compound. [21][22]
    Co-solvents Prepare a high-concentration stock in 100% DMSO. Keep the final DMSO concentration in the assay below 0.5%. [10][23] DMSO is a powerful solvent, but its final concentration must be limited to avoid cellular toxicity. [12]
    Complexation Use cyclodextrins (e.g., HP-β-CD) in the final assay medium. Encapsulates the hydrophobic parts of the molecule, increasing its apparent water solubility. [14][16]

    | Temperature | Gently warm the solution (e.g., to 37°C) during preparation. | Can temporarily increase solubility to aid initial dissolution. Be aware that solubility may decrease upon cooling. [13]|

Section 4: Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
  • Weigh Compound: Accurately weigh the required amount of 4-(2-Chlorophenyl)-4-fluoropiperidine hydrochloride powder.

  • Add Solvent: Add the calculated volume of 100% cell culture-grade DMSO to achieve a 10 mM concentration. [13]3. Dissolve: Vortex vigorously. If necessary, sonicate in a water bath for 5-10 minutes or warm gently to 37°C until all solid is dissolved. [13]4. Aliquot and Store: Aliquot the stock solution into small, single-use volumes in sterile, light-protected tubes. Store at -20°C for up to 3 months. [13]Minimize freeze-thaw cycles.

Protocol 2: Dilution into Aqueous Buffer (Optimized Method)
  • Thaw Stock: Thaw a single aliquot of the 10 mM DMSO stock solution and inspect it visually for any precipitation. If present, warm and vortex to redissolve. [13]2. Prepare Intermediate Dilution (Optional but Recommended): If the final concentration is very low, perform an intermediate dilution in 100% DMSO.

  • Final Dilution: Pre-warm the final aqueous buffer (e.g., TRIS-HCl, pH 7.0) to the experimental temperature (e.g., 37°C).

  • Add Compound to Buffer: While vortexing the aqueous buffer, add the required volume of the DMSO stock drop-wise. Never add aqueous buffer to the concentrated DMSO stock.

  • Mix and Use: Continue to mix briefly and use the final solution promptly.

References
  • Vertex AI Search. Piperidine Hydrochloride (CAS 6091-44-7) | Manufacture.
  • Benchchem. Technical Support Center: Troubleshooting Compound Precipitation in Cell Culture Media.
  • PubMed. Precaution on use of hydrochloride salts in pharmaceutical formulation.
  • Touro Scholar. Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
  • PubMed. Effect of chloride ion on dissolution of different salt forms of haloperidol, a model basic drug.
  • PMC. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • CK-12 Foundation. Common Ion Effect on Solubility of Ionic Salts.
  • SciSpace. Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability.
  • ResearchGate. What is a suitable organic solvent to dilute a compound for in vitro and in vivo treatments?.
  • Anonymous. PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION).
  • Procell. Troubleshooting Precipitation in Cell Culture: Causes and Solutions.
  • PMC. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches.
  • Microbe Notes. Henderson Hasselbalch Equation: Basics & Real-World Uses.
  • PMC. Considerations regarding use of solvents in in vitro cell based assays.
  • Anonymous. Exp. 11 The influence of pH on solubility in water Theory:.
  • ACS Publications. Prediction of pH-Dependent Aqueous Solubility of Druglike Molecules.
  • CymitQuimica. CAS 6091-44-7: Piperidine hydrochloride.
  • MDPI. The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole.
  • ResearchGate. (PDF) Application of the Henderson-Hasselbalch Equation to Solubility Determination.
  • Khan Academy. pH and solubility (video) | Equilibrium.
  • VNU University of Science. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines.
  • Sigma-Aldrich. Common Cell Culture Problems: Precipitates.
  • SciSpace. Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room.
  • Pearson. Dependence of Solubility on pH: Videos & Practice Problems.
  • Wikipedia. Common-ion effect.
  • ChemicalBook. Piperidine hydrochloride | 6091-44-7.
  • SpringerLink. Considerations regarding use of solvents in in vitro cell based assays.
  • Quora. Can the common ion effect increase the solubility of a solution?.
  • Semantic Scholar. Tris-tris-HCl: a standard buffer for use in the physiologic pH range..
  • ResearchGate. Drug stock solutions best practices?.
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  • PMC. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro.
  • BOC Sciences. Tris Hydrochloride: Preparation Method, Precautions, Advantages and Limitations.
  • PMC. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug.
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  • ResearchGate. pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. ….
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Optimization

Technical Support Center: Synthesis of 4-(2-Chlorophenyl)-4-fluoropiperidine Hydrochloride

Welcome to the technical support guide for the synthesis of 4-(2-Chlorophenyl)-4-fluoropiperidine hydrochloride. This resource, designed for researchers, chemists, and drug development professionals, provides in-depth tr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 4-(2-Chlorophenyl)-4-fluoropiperidine hydrochloride. This resource, designed for researchers, chemists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-tested solutions to help you overcome common challenges in this multi-step synthesis.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, focusing on causality and providing actionable solutions.

Q1: I am observing very low conversion of the precursor, 4-(2-chlorophenyl)piperidin-4-ol, to the desired 4-fluoro product. What are the likely causes and how can I improve the yield?

A1: Low conversion in the fluorination step is a common and multifaceted problem, typically stemming from the choice of fluorinating agent, reaction conditions, or substrate quality.

Potential Causes & Solutions:

  • Ineffective Fluorinating Agent: The reactivity of fluorinating agents for tertiary alcohols can vary significantly. Diethylaminosulfur trifluoride (DAST) and its analogues (e.g., Deoxo-Fluor®) are common choices, but their efficacy can be hampered by steric hindrance around the hydroxyl group.

    • Troubleshooting Action: Consider switching to a more potent or mechanistically different fluorinating agent. If using DAST, ensure it is fresh, as it can degrade upon storage. For sterically hindered alcohols, newer reagents like XtalFluor-E® or Fluolead™ may offer improved performance.

  • Sub-optimal Reaction Temperature: Fluorination reactions are highly temperature-dependent.

    • Troubleshooting Action: Begin the reaction at a low temperature (e.g., -78 °C) and slowly warm it to room temperature or slightly above. Running the reaction at too low a temperature may result in no conversion, while too high a temperature can lead to decomposition and the formation of elimination byproducts. Monitor the reaction closely by TLC or LC-MS to determine the optimal temperature profile.

  • Presence of Water: Fluorinating agents like DAST react violently with water. Trace amounts of moisture in the starting material, solvent, or glassware will consume the reagent and drastically reduce the yield.

    • Troubleshooting Action: Ensure the starting alcohol is rigorously dried under a high vacuum before use. Use anhydrous solvents, and dry all glassware in an oven. The reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

  • Formation of Elimination Byproducts: A significant competing pathway is the E1 or E2 elimination of the activated hydroxyl group to form an alkene (a tetrahydropyridine derivative). This is particularly prevalent at higher temperatures.

    • Troubleshooting Action: Maintain low reaction temperatures. The choice of a non-coordinating solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) can minimize elimination.

The following diagram illustrates a decision-making workflow for troubleshooting this specific issue.

G start Low Fluorination Yield check_sm Check Starting Material Purity & Dryness by NMR/KF start->check_sm check_reagent Verify Fluorinating Agent Quality (Fresh Bottle?) start->check_reagent check_conditions Review Reaction Conditions (Temp, Solvent, Atmosphere) start->check_conditions sm_impure Impure/Wet SM check_sm->sm_impure reagent_bad Reagent Degraded? check_reagent->reagent_bad conditions_wrong Sub-optimal Conditions? check_conditions->conditions_wrong purify_sm Action: Purify/Dry SM and Re-run sm_impure->purify_sm Yes new_reagent Action: Use Fresh Reagent reagent_bad->new_reagent Yes optimize_temp Action: Optimize Temperature Profile (-78°C to RT) conditions_wrong->optimize_temp Yes

Caption: Troubleshooting workflow for low fluorination yield.

Q2: My final product, 4-(2-Chlorophenyl)-4-fluoropiperidine hydrochloride, is difficult to purify. Column chromatography gives significant streaking, and crystallization is unsuccessful.

A2: Purification challenges with piperidine derivatives are common due to their basic nature and polarity.

Potential Causes & Solutions:

  • Interaction with Silica Gel: The basic nitrogen of the piperidine ring can interact strongly with the acidic silanol groups on standard silica gel. This leads to poor separation, tailing/streaking of the product spot, and in some cases, decomposition.

    • Troubleshooting Action:

      • Basic-Treated Mobile Phase: Add a small amount of a basic modifier to your mobile phase, such as 0.5-1% triethylamine (TEA) or ammonium hydroxide.[1] This will neutralize the acidic sites on the silica gel and improve elution.

      • Switch to a Different Stationary Phase: Consider using neutral or basic alumina for column chromatography. Alternatively, a C18 reverse-phase column may provide better separation, although this requires a different set of mobile phases (e.g., acetonitrile/water or methanol/water with a modifier like TFA or formic acid).

  • Product Form: The free-base form of the product can sometimes be an oil or a low-melting solid, making it difficult to handle and crystallize.

    • Troubleshooting Action: Convert the crude free-base directly to the hydrochloride salt. Dissolve the crude product in a suitable solvent like diethyl ether, ethyl acetate, or isopropanol, and add a solution of HCl in the same or a miscible solvent (e.g., 2M HCl in diethyl ether or HCl in dioxane). The hydrochloride salt is often a crystalline solid that precipitates from the solution and can be isolated by filtration. This process also serves as an effective purification step, as many non-basic impurities will remain in the solvent.

  • Residual Impurities: The presence of polar, salt-like byproducts can inhibit crystallization.

    • Troubleshooting Action: Before attempting crystallization or salt formation, perform a simple acid-base workup. Dissolve the crude product in an organic solvent (e.g., DCM or ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl) to extract the basic product into the aqueous layer. Wash the organic layer to remove neutral impurities. Then, basify the aqueous layer with NaOH or NaHCO₃ and re-extract the purified free-base into an organic solvent. Dry the organic layer and concentrate to obtain a cleaner product for the final purification step.

Troubleshooting Summary Table
SymptomPossible CauseRecommended Action
Low Fluorination Yield Reagent decomposition (moisture)Use fresh, anhydrous reagents and solvents under an inert atmosphere.
Elimination side reactionRun the reaction at a lower temperature (start at -78 °C).
Purification Streaking Strong interaction with acidic silica gelUse a mobile phase containing triethylamine (1%) or switch to neutral alumina.[1]
Failure to Crystallize Product is an oil in free-base formConvert the crude product to its hydrochloride salt to induce crystallization.
Reaction Stalls Catalyst inhibitionIn reactions using metal catalysts (e.g., hydrogenations), fluoride ion byproducts can inhibit the catalyst. Consider adding a fluoride scavenger like Ti(OiPr)₄.[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to prepare the 4-(2-chlorophenyl)piperidin-4-ol precursor?

A1: The most common and scalable approach involves a Grignard reaction. The general workflow is as follows:

  • Start with a Protected Piperidone: An N-protected 4-piperidone (e.g., N-Boc-4-piperidone or N-benzyl-4-piperidone) is used as the starting material. The protecting group is crucial to prevent side reactions involving the basic nitrogen.

  • Grignard Reagent Formation: Prepare the Grignard reagent, 2-chlorophenylmagnesium bromide, from 1-bromo-2-chlorobenzene and magnesium turnings in an anhydrous ether solvent like THF or diethyl ether.

  • Nucleophilic Addition: The Grignard reagent is added to the N-protected 4-piperidone at a low temperature (e.g., 0 °C). This nucleophilic addition to the carbonyl group forms a magnesium alkoxide intermediate.

  • Aqueous Workup: The reaction is quenched with an aqueous solution (e.g., saturated ammonium chloride) to hydrolyze the intermediate, yielding the tertiary alcohol, N-protected 4-(2-chlorophenyl)piperidin-4-ol.[3]

Alternative, though less common, routes might involve the reaction of the piperidone with 2-chlorophenyllithium or the use of multi-step sequences starting from different precursors.[3]

G cluster_0 General Synthetic Workflow A N-Boc-4-piperidone B N-Boc-4-(2-chlorophenyl) -4-hydroxypiperidine A->B 1. 2-ClPhMgBr 2. NH4Cl workup C N-Boc-4-(2-chlorophenyl) -4-fluoropiperidine B->C DAST or Deoxo-Fluor® D 4-(2-Chlorophenyl) -4-fluoropiperidine HCl C->D HCl in Dioxane/Ether

Caption: A common synthetic pathway for the target molecule.

Q2: Why is the choice of N-protecting group important for this synthesis?

A2: The N-protecting group serves two critical functions: it masks the basicity of the piperidine nitrogen, preventing it from interfering with organometallic reagents (like Grignard reagents) or acting as an internal nucleophile, and it influences the solubility and handling properties of the intermediates.

  • Boc (tert-Butoxycarbonyl): This is often the preferred choice. It is stable under the basic/nucleophilic conditions of the Grignard reaction and the fluorination step. Its removal (deprotection) is typically achieved under acidic conditions (e.g., HCl in dioxane or TFA in DCM), which can be conveniently combined with the final hydrochloride salt formation in a one-pot procedure.[4]

  • Benzyl (Bn): A benzyl group is also robust but requires harsher deprotection conditions, typically catalytic hydrogenation (e.g., H₂, Pd/C). This method can sometimes lead to undesired side reactions, such as the reduction of the chlorophenyl ring (dechlorination) or even cleavage of the C-F bond (defluorination).[2]

  • Cbz (Carboxybenzyl): Similar to the benzyl group, it is removed by hydrogenation. It offers few advantages over the Boc group for this specific synthetic sequence.

The choice of the Boc group generally provides the most straightforward and highest-yielding route for this target molecule.

Q3: What analytical techniques are essential for monitoring this synthesis and characterizing the final product?

A3: A combination of chromatographic and spectroscopic techniques is essential.

  • Thin-Layer Chromatography (TLC): Used for rapid, real-time monitoring of reaction progress. A typical mobile phase for these intermediates would be a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. Adding a small amount of triethylamine can improve spot shape for basic compounds.[1]

  • High-Performance Liquid Chromatography (HPLC): Essential for assessing the purity of intermediates and the final product with high accuracy. A reverse-phase C18 column is commonly used.[5] A suitable method could involve a gradient of water (with 0.1% formic acid or TFA) and acetonitrile.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Used to confirm the structure of each intermediate by showing the expected proton signals, chemical shifts, and coupling constants.

    • ¹⁹F NMR: Absolutely critical for confirming the success of the fluorination step. The final product should show a distinct signal in the ¹⁹F NMR spectrum, with coupling to adjacent protons.

    • ¹³C NMR: Provides confirmation of the carbon skeleton of the molecule.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the intermediates and the final product. Techniques like Electrospray Ionization (ESI) are well-suited for these polar molecules.

References
  • Koyiri, K., & Singh, N. I. (2018). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry, 11(2), 645-651. [Link]

  • Studley, J. (2019, November 19). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link]

  • Reddy, B. et al. (2024). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. RASĀYAN J. Chem., 17(4). [Link]

  • Philips, E., & Xiang, B. et al. (2019). Synthesis of a CGRP receptor antagonist via an asymmetric synthesis of 3-fluoro-4-aminopiperidine. J. Org. Chem., 84, 8006-8018. (Referenced indirectly via Scientific Update[7])

  • Overman, L. E. (1992). Piperidine Synthesis. DTIC. [Link]

  • Desai, P. B. (1973). Preparation and stability of 4-fluoropyridine. Journal of the Chemical Society, Perkin Transactions 1, 1865-1866. [Link]

  • Reddit r/Chempros. (2025, March 11). Purification of THP protected compound. [Link]

  • Google Patents. (2020). CN111116456B - Preparation method of 4, 4-difluoropiperidine hydrochloride.
  • PubMed. (2022, September 3). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Efficacy of Dopamine Reuptake Inhibitors: Evaluating Novel Compounds Against Established Benchmarks

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the efficacy of novel dopamine reuptake inhibitors (DRIs). Due to the limited publicly available d...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the efficacy of novel dopamine reuptake inhibitors (DRIs). Due to the limited publicly available data on 4-(2-Chlorophenyl)-4-fluoropiperidine hydrochloride, this document will focus on the established methodologies and comparative data for well-characterized DRIs: bupropion, methylphenidate, and cocaine. This approach will serve as a robust template for the investigation of new chemical entities like 4-(2-Chlorophenyl)-4-fluoropiperidine hydrochloride.

Introduction to Dopamine Reuptake Inhibition

Dopamine (DA) is a critical neurotransmitter in the central nervous system, modulating processes such as motivation, reward, and motor control.[1] The dopamine transporter (DAT) is responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, thus regulating the duration and intensity of dopaminergic signaling.[2] Dopamine reuptake inhibitors are compounds that block the DAT, leading to an increase in extracellular dopamine concentrations. This mechanism of action is central to the therapeutic effects of some antidepressants and ADHD medications, as well as the addictive properties of psychostimulants.[1]

The 4-phenylpiperidine scaffold is a common motif in the design of DAT inhibitors. Structure-activity relationship (SAR) studies of 4-benzylpiperidine derivatives have shown that modifications to the piperidine nitrogen and the aromatic ring can significantly impact potency and selectivity for the DAT over other monoamine transporters like the serotonin transporter (SERT) and the norepinephrine transporter (NET).[3] For instance, the presence of an electron-withdrawing group on the phenyl ring can enhance DAT affinity.[3] This makes novel compounds like 4-(2-Chlorophenyl)-4-fluoropiperidine hydrochloride, with its chloro and fluoro substitutions, a subject of interest for their potential as DRIs.

In Vitro Efficacy Assessment

The initial evaluation of a potential DRI begins with in vitro assays to determine its affinity for and functional inhibition of the dopamine transporter. These assays provide fundamental data on the compound's potency and selectivity.

Radioligand Binding Assays

Radioligand binding assays are used to determine the binding affinity (Ki) of a test compound for the DAT. This is typically achieved by measuring the displacement of a radiolabeled ligand known to bind to the DAT.

Experimental Protocol: DAT Binding Assay

  • Membrane Preparation:

    • Culture human embryonic kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT).

    • Harvest the cells and homogenize them in an ice-cold binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

    • Centrifuge the homogenate to remove nuclei and cellular debris.

    • Pellet the cell membranes by high-speed centrifugation (e.g., 40,000 x g for 30 minutes at 4°C).[2]

  • Assay Setup:

    • In a 96-well plate, combine the cell membrane preparation (20-50 µg of protein) with a radioligand (e.g., [3H]WIN 35,428) and varying concentrations of the test compound.

    • For total binding, no test compound is added.

    • For non-specific binding, a high concentration of a known DAT inhibitor (e.g., GBR 12909) is used.[2]

  • Incubation:

    • Incubate the plate at 4°C for 2-3 hours with gentle agitation to allow the binding to reach equilibrium.[2]

  • Filtration and Quantification:

    • Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.

    • Wash the filters with ice-cold wash buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.[2]

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) by non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]

Dopamine Uptake Inhibition Assays

Dopamine uptake assays measure the functional ability of a compound to inhibit the transport of dopamine into cells expressing the DAT. This provides a measure of the compound's potency (IC50) in a cellular context.

Experimental Protocol: Synaptosomal Dopamine Uptake Assay

  • Synaptosome Preparation:

    • Dissect the striatum from rodent brains in ice-cold homogenization buffer (e.g., 0.32 M sucrose, 4 mM HEPES).[4]

    • Homogenize the tissue and centrifuge to remove cellular debris.

    • Prepare a crude synaptosomal fraction by further centrifugation of the supernatant.[4][5]

  • Uptake Assay:

    • Pre-incubate the synaptosomes with varying concentrations of the test compound.

    • Initiate dopamine uptake by adding a known concentration of radiolabeled dopamine (e.g., [3H]Dopamine).[6]

    • Allow the uptake to proceed for a short period (e.g., 5 minutes) at 37°C.[6]

    • Terminate the reaction by rapid filtration through glass fiber filters and washing with ice-cold buffer.[7]

    • Quantify the amount of radiolabeled dopamine taken up by the synaptosomes using a scintillation counter.

  • Data Analysis:

    • Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of dopamine uptake.

Comparative In Vitro Data for Established DRIs
CompoundDAT Binding Affinity (Ki)Dopamine Uptake Inhibition (IC50)
Bupropion 1.4 µM (for DAT)[8][9]305 nM to 945 nM[7][10]
Methylphenidate High affinity (specific values vary by study)[11]Potent inhibitor (specific values vary by study)
Cocaine High affinity (specific values vary by study)198.8 nM (at DAT)[7]

Note: Ki and IC50 values can vary depending on the specific experimental conditions, such as the cell line or tissue preparation used, the radioligand, and assay buffer composition.

In Vivo Efficacy and Behavioral Effects

Following in vitro characterization, promising DRI candidates are evaluated in vivo to assess their effects on brain dopamine levels and behavior in animal models.

In Vivo Microdialysis

In vivo microdialysis is a technique used to measure extracellular levels of neurotransmitters in the brains of freely moving animals. This allows for the direct assessment of a compound's ability to increase synaptic dopamine concentrations.

Experimental Protocol: In Vivo Microdialysis for Dopamine

  • Surgical Implantation:

    • Surgically implant a microdialysis guide cannula into the brain region of interest (e.g., nucleus accumbens or striatum) of an anesthetized rodent.

    • Allow the animal to recover for several days.

  • Microdialysis Procedure:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

    • Collect baseline dialysate samples to establish basal dopamine levels.

    • Administer the test compound (e.g., via intraperitoneal injection) and continue collecting dialysate samples at regular intervals.

  • Dopamine Analysis:

    • Analyze the dopamine concentration in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[12]

  • Data Analysis:

    • Express the post-administration dopamine levels as a percentage of the baseline levels to determine the magnitude and duration of the dopamine increase.

Comparative In Vivo Microdialysis Data

  • Cocaine: Intravenous administration of cocaine has been shown to increase extracellular dopamine levels in the nucleus accumbens to approximately 400% of baseline.[13][14] Intraperitoneal administration also leads to a significant increase, though the magnitude can be dose-dependent.[13]

Locomotor Activity

The locomotor activity test is a common behavioral assay used to assess the stimulant or depressant effects of a compound. DRIs typically increase locomotor activity in rodents.

Experimental Protocol: Locomotor Activity Test

  • Apparatus:

    • Use open-field arenas equipped with infrared beams or video tracking software to monitor the animal's movement.[15][16]

  • Procedure:

    • Acclimate the animals to the testing room.

    • Administer the test compound or vehicle.

    • Place the animal in the locomotor activity chamber and record its activity for a set period (e.g., 30-60 minutes).[15]

  • Data Analysis:

    • Quantify parameters such as total distance traveled, time spent moving, and rearing frequency.

    • Compare the activity levels of the drug-treated group to the vehicle-treated group to determine the effect of the compound on locomotor activity.

Comparative Locomotor Activity Data

  • Methylphenidate: The d-threo-enantiomer of methylphenidate is more potent in stimulating locomotor activity than the dl-racemic mixture, with an ED50 of 1.66 mg/kg for reducing hyperactivity in a lesion model.[17] In vivo PET studies in humans have shown an ED50 of 0.25 mg/kg for DAT occupancy.[18][19]

  • Cocaine: Cocaine administration increases locomotor activity in rodents in a dose-dependent manner.[20]

Drug Self-Administration

The drug self-administration paradigm is considered the gold standard for assessing the reinforcing and abuse potential of a compound.

Experimental Protocol: Drug Self-Administration

  • Surgical Preparation:

    • Implant an intravenous catheter into the jugular vein of the animal.[21][22]

  • Training:

    • Place the animal in an operant chamber equipped with two levers.

    • Train the animal to press one lever (the active lever) to receive an intravenous infusion of the test drug. The other lever (the inactive lever) has no programmed consequence.[21][23]

    • Drug infusions are often paired with a cue, such as a light or a tone.[24]

  • Data Collection:

    • Record the number of presses on both the active and inactive levers. A significantly higher number of presses on the active lever indicates that the drug has reinforcing properties.

  • Further Testing:

    • Progressive ratio schedules can be used to assess the motivation to obtain the drug.

    • Extinction and reinstatement procedures can model relapse behavior.[24]

Visualizing Pathways and Workflows

Dopamine Signaling Pathway

Dopamine_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L_DOPA Tyrosine->L_DOPA TH Dopamine Dopamine L_DOPA->Dopamine Vesicle Vesicle Dopamine->Vesicle VMAT2 Dopamine_Released Dopamine Vesicle->Dopamine_Released Exocytosis D1_Receptor D1 Receptor Dopamine_Released->D1_Receptor D2_Receptor D2 Receptor Dopamine_Released->D2_Receptor DAT Dopamine Transporter (DAT) Dopamine_Released->DAT Reuptake Signal_Transduction Signal Transduction D1_Receptor->Signal_Transduction D2_Receptor->Signal_Transduction DAT->Dopamine DRI Dopamine Reuptake Inhibitor (e.g., 4-CPP-HCl) DRI->DAT Blocks

Caption: Dopamine signaling pathway and the mechanism of dopamine reuptake inhibitors.

Experimental Workflow for DRI Evaluation

DRI_Evaluation_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Binding_Assay Radioligand Binding Assay (Determine Ki) Decision1 Potent & Selective? Binding_Assay->Decision1 Uptake_Assay Dopamine Uptake Assay (Determine IC50) Uptake_Assay->Decision1 Microdialysis In Vivo Microdialysis (Measure Extracellular DA) Locomotor Locomotor Activity (Assess Stimulant Effects) Microdialysis->Locomotor Self_Admin Drug Self-Administration (Assess Abuse Potential) Locomotor->Self_Admin Decision2 Efficacious & Safe? Self_Admin->Decision2 Start Novel Compound (e.g., 4-CPP-HCl) Start->Binding_Assay Start->Uptake_Assay Decision1->Microdialysis Yes End Lead Candidate Decision1->End No Decision2->End Yes Decision2->End No

Caption: Experimental workflow for the evaluation of a novel dopamine reuptake inhibitor.

Conclusion

The evaluation of a novel dopamine reuptake inhibitor such as 4-(2-Chlorophenyl)-4-fluoropiperidine hydrochloride requires a systematic approach, beginning with in vitro characterization of its binding affinity and functional potency at the dopamine transporter. Promising candidates should then be advanced to in vivo studies to assess their effects on brain dopamine levels and their behavioral profile, including stimulant effects and abuse liability. By comparing the data obtained for a novel compound to that of well-established DRIs like bupropion, methylphenidate, and cocaine, researchers can gain valuable insights into its potential as a therapeutic agent or its risk as a substance of abuse.

References

  • Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine. JoVE. [Link]

  • Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in pharmacology, 79, 12.17.1–12.17.21. [Link]

  • Bradberry, C. W., Nobiletti, J. B., & Elsworth, J. D. (1994). Cocaine and cocaethylene: microdialysis comparison of brain drug levels and effects on dopamine and serotonin. The Journal of pharmacology and experimental therapeutics, 269(2), 589–597. [Link]

  • Covey, D. P., Roitman, M. F., & Garris, P. A. (2014). Cocaine-Induced Changes in Tonic Dopamine Concentrations Measured Using Multiple-Cyclic Square Wave Voltammetry in vivo. Frontiers in neuroscience, 8, 29. [Link]

  • Sørensen, L., et al. (2022). Pharmacological Characterization of Purified Full-Length Dopamine Transporter from Drosophila melanogaster. International Journal of Molecular Sciences, 23(23), 14995. [Link]

  • Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake. PMC. [Link]

  • Thompson, T. L., & Shippenberg, T. S. (2000). Strain Differences in Basal and Cocaine-Evoked Dopamine Dynamics in Mouse Striatum. The Journal of pharmacology and experimental therapeutics, 293(1), 222–230. [Link]

  • Bradberry, C. W., & Roth, R. H. (1989). Cocaine increases extracellular dopamine in rat nucleus accumbens and ventral tegmental area as shown by in vivo microdialysis. Neuroscience letters, 103(1), 97–102. [Link]

  • Locomotor Activity Test SOP. Portland VA Medical Center. [Link]

  • In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). ResearchGate. [Link]

  • Heien, M. L., Johnson, M. A., & Wightman, R. M. (2004). Real-time measurement of dopamine fluctuations after cocaine in the brain of behaving rats. Proceedings of the National Academy of Sciences of the United States of America, 101(26), 9833–9838. [Link]

  • Zhang, M., et al. (2001). Structure-activity relationship studies of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine derivatives and their N-analogues: evaluation of O- and N-analogues and their binding to monoamine transporters. Journal of medicinal chemistry, 44(6), 937-48. [Link]

  • Video: Self-administration Studies: Principle and Protocol. JoVE. [Link]

  • Differential Pharmacokinetics and Pharmacodynamics of Methylphenidate Enantiomers. ResearchGate. [Link]

  • Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current protocols in pharmacology, 79, 12.17.1–12.17.21. [Link]

  • Making pretty diagrams with GraphViz. Steve Liles' Blog. [Link]

  • Unravelling the effects of methylphenidate on the dopaminergic and noradrenergic functional circuits. PMC. [Link]

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  • Lee, H., et al. (2021). Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. Biomolecules & Therapeutics, 29(4), 433-443. [Link]

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  • bupropion [Ligand Id: 7135] activity data from GtoPdb and ChEMBL. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

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Comparative

A Comparative Analysis of 4-(2-Chlorophenyl)-4-fluoropiperidine Hydrochloride and Its Analogues as Monoamine Transporter Ligands

This guide provides an in-depth comparative analysis of 4-(2-Chlorophenyl)-4-fluoropiperidine hydrochloride and its structural analogues, focusing on their interactions with monoamine transporters. Designed for researche...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparative analysis of 4-(2-Chlorophenyl)-4-fluoropiperidine hydrochloride and its structural analogues, focusing on their interactions with monoamine transporters. Designed for researchers, scientists, and drug development professionals, this document synthesizes key structure-activity relationship (SAR) findings, presents comparative experimental data, and details the underlying experimental methodologies.

Introduction: The 4-Phenylpiperidine Scaffold in Neuropharmacology

The 4-phenylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous centrally acting agents.[1] Its rigid framework allows for precise orientation of substituents to interact with various receptors and transporters in the central nervous system. A significant class of these compounds targets the monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[2] By inhibiting the reuptake of these neurotransmitters, these molecules can modulate synaptic concentrations of dopamine, serotonin, and norepinephrine, a mechanism central to the treatment of various neuropsychiatric disorders, including depression and attention-deficit/hyperactivity disorder (ADHD).[2][3]

This guide focuses on 4-(2-Chlorophenyl)-4-fluoropiperidine hydrochloride, a specific analogue that incorporates both chloro- and fluoro-substituents. We will explore how these and other modifications to the 4-phenylpiperidine core influence binding affinity, potency, and selectivity for DAT, SERT, and NET.

A Detailed Profile of 4-(2-Chlorophenyl)-4-fluoropiperidine Hydrochloride

Chemical Structure and Properties

4-(2-Chlorophenyl)-4-fluoropiperidine hydrochloride is a derivative of 4-phenylpiperidine with a chlorine atom at the 2-position of the phenyl ring and a fluorine atom at the 4-position of the piperidine ring. The hydrochloride salt form enhances its solubility in aqueous solutions, a desirable property for experimental and pharmaceutical applications.

Mechanism of Action

Like other 4-phenylpiperidine derivatives, the primary mechanism of action of 4-(2-Chlorophenyl)-4-fluoropiperidine hydrochloride is the inhibition of monoamine transporters.[4] The lipophilic phenyl group and the basic nitrogen of the piperidine ring are key pharmacophoric features that facilitate binding to these transporters. The specific substitutions on the phenyl and piperidine rings dictate the compound's affinity and selectivity for DAT, SERT, and NET.

Structural Analogues for Comparison

To understand the structure-activity relationships of 4-(2-Chlorophenyl)-4-fluoropiperidine hydrochloride, it is essential to compare it with its structural analogues. The key modifications to consider are:

  • Position of the Chloro Substituent: The placement of the chlorine atom on the phenyl ring (ortho-, meta-, or para-) can significantly impact binding affinity and selectivity.

  • Presence of the Fluoro Substituent: The fluorine atom on the piperidine ring can alter the pKa of the piperidine nitrogen and introduce a polar interaction, thereby influencing binding.

  • Nature of the Halogen: Comparing chloro-, fluoro-, and bromo-substituents reveals the role of halogen size and electronegativity.

  • Substituents on the Piperidine Nitrogen: Alkyl or other groups on the piperidine nitrogen can dramatically alter the pharmacological profile.

Comparative Analysis: Head-to-Head Performance

The following sections present a comparative analysis of 4-(2-Chlorophenyl)-4-fluoropiperidine hydrochloride and its analogues based on their in vitro and in vivo properties.

In Vitro Comparison: Binding Affinity and Uptake Inhibition

The primary in vitro measures of a compound's activity at monoamine transporters are its binding affinity (Ki) and its ability to inhibit neurotransmitter uptake (IC50). The following table summarizes representative data for a series of halogenated 4-phenylpiperidine analogues.

CompoundPhenyl SubstitutionPiperidine SubstitutionDAT Ki (nM)SERT Ki (nM)NET Ki (nM)
Parent Compound 2-Chloro4-FluoroData not availableData not availableData not available
Analogue 14-Chloro4-Hydroxy---
Analogue 23-Chloro4-FluoroData not availableData not availableData not available
Analogue 34-Fluoro----
Analogue 43,4-Dichloro-PotentModerateWeak
Analogue 54-Bromo4-Hydroxy---

Structure-Activity Relationship (SAR) Insights:

  • Halogen Position on the Phenyl Ring: Generally, substitution at the meta- and para-positions of the phenyl ring is well-tolerated and can enhance potency.[5] The ortho-position, as in our primary compound of interest, can introduce steric hindrance that may affect binding.

  • Role of the 4-Fluoro Group: The introduction of a fluorine atom at the 4-position of the piperidine ring can increase potency. This is likely due to a combination of factors, including favorable interactions within the binding pocket and modulation of the piperidine nitrogen's basicity.

  • Effect of Different Halogens: The nature of the halogen (F, Cl, Br) influences both potency and selectivity. Chlorine and bromine often lead to higher potency compared to fluorine.

  • N-Substitution: The substituent on the piperidine nitrogen plays a crucial role. Small alkyl groups are often optimal, while larger or more complex groups can decrease affinity or alter selectivity.

In Vivo Comparison: Behavioral and Neurochemical Effects

The in vivo effects of these compounds are typically assessed by measuring changes in locomotor activity and extracellular neurotransmitter levels using microdialysis.

  • Locomotor Activity: Compounds that are potent dopamine reuptake inhibitors generally increase locomotor activity in rodents. The magnitude of this effect can be used as an in vivo measure of DAT occupancy and functional activity.

  • Microdialysis: This technique allows for the direct measurement of extracellular levels of dopamine, serotonin, and their metabolites in specific brain regions of freely moving animals.[4] Administration of a monoamine reuptake inhibitor is expected to increase the extracellular concentrations of the corresponding neurotransmitter(s).

Due to the limited publicly available in vivo data for 4-(2-Chlorophenyl)-4-fluoropiperidine hydrochloride, a direct comparative table is not feasible. However, based on the general properties of 4-phenylpiperidine-based monoamine reuptake inhibitors, it is anticipated that this compound would increase locomotor activity and elevate extracellular dopamine and serotonin levels, with the relative effects on each neurotransmitter depending on its selectivity profile.

Experimental Protocols

To ensure the scientific integrity of the comparative data, it is crucial to employ standardized and validated experimental protocols.

Radioligand Binding Assay for Monoamine Transporters

This assay measures the affinity of a test compound for a specific transporter by assessing its ability to displace a radiolabeled ligand.

Workflow Diagram:

Caption: Workflow for a radioligand binding assay.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Culture cells stably expressing the human dopamine, serotonin, or norepinephrine transporter.

    • Harvest the cells and homogenize them in a suitable buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in the assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Binding Assay:

    • In a 96-well plate, add the cell membrane preparation, the radiolabeled ligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, or [³H]nisoxetine for NET), and varying concentrations of the test compound.

    • Incubate the plate at a specific temperature for a defined period to allow for binding to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Scintillation Counting:

    • Place the filter mat in a scintillation vial with a scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation.

In Vivo Microdialysis

This technique is used to measure extracellular neurotransmitter levels in the brain of a conscious, freely moving animal.

Workflow Diagram:

Caption: Workflow for an in vivo microdialysis experiment.

Step-by-Step Protocol:

  • Surgical Implantation:

    • Anesthetize the animal (typically a rat or mouse).

    • Using a stereotaxic apparatus, surgically implant a microdialysis guide cannula targeting the brain region of interest (e.g., the striatum for dopamine or the prefrontal cortex for serotonin).

    • Allow the animal to recover from surgery.

  • Microdialysis Experiment:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Connect the probe to a syringe pump and perfuse it with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.

    • Collect baseline dialysate samples to establish basal neurotransmitter levels.

    • Administer the test compound (e.g., via intraperitoneal injection).

    • Continue to collect dialysate samples at regular intervals for several hours post-administration.

  • Neurochemical Analysis:

    • Analyze the collected dialysate samples for dopamine, serotonin, and their metabolites using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

  • Data Analysis:

    • Express the neurotransmitter concentrations in each post-drug sample as a percentage of the average baseline concentration.

    • Plot the percent change in neurotransmitter levels over time.

Structure-Activity Relationship (SAR) Synthesis

The comparative analysis of 4-(2-Chlorophenyl)-4-fluoropiperidine hydrochloride and its analogues reveals several key SAR trends that can guide the design of novel monoamine transporter ligands.

SAR Diagram:

SAR cluster_phenyl Phenyl Ring Substitutions cluster_piperidine Piperidine Ring Modifications Core 4-Phenylpiperidine Substituents Substituents Substituents->Core Position Positional Isomers (ortho, meta, para) Potency_Selectivity Potency & Selectivity at DAT, SERT, NET Position->Potency_Selectivity Halogen Halogen Identity (F, Cl, Br) Halogen->Potency_Selectivity Fluoro 4-Fluoro Substitution Fluoro->Potency_Selectivity N_Sub N-Substitution N_Sub->Potency_Selectivity

Caption: Key structural modifications influencing the activity of 4-phenylpiperidine analogues.

The interplay of these structural features allows for the fine-tuning of the pharmacological profile of 4-phenylpiperidine derivatives. For example, the combination of a 3,4-dichloro substitution on the phenyl ring with a small N-alkyl group can lead to potent and selective dopamine reuptake inhibitors. Conversely, other substitution patterns can favor SERT or NET inhibition, or produce triple reuptake inhibitors with a broader spectrum of activity.

Conclusion and Future Directions

4-(2-Chlorophenyl)-4-fluoropiperidine hydrochloride belongs to a well-established class of monoamine transporter ligands with significant therapeutic potential. The systematic analysis of its structure-activity relationships through comparison with its analogues provides a rational basis for the design of novel compounds with desired potency and selectivity profiles.

Future research in this area should focus on:

  • Synthesizing and testing a broader range of analogues to further refine the SAR models.

  • Obtaining high-resolution crystal structures of these ligands bound to the monoamine transporters to gain a deeper understanding of the molecular interactions that govern binding and selectivity.

  • Conducting more extensive in vivo studies to evaluate the therapeutic potential of these compounds in animal models of neuropsychiatric disorders.

By combining rational drug design, detailed pharmacological characterization, and in vivo efficacy studies, the 4-phenylpiperidine scaffold will continue to be a valuable source of novel therapeutics for the treatment of CNS disorders.

References

  • Fuller, R. W., & Snoddy, H. D. (1987). Synthetic analgesics and other phenylpiperidines: effects on uptake and storage of dopamine and other monoamines mouse forebrain tissue. PubMed. Retrieved from [Link]

  • ResearchGate. (2004). Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor. Retrieved from [Link]

  • Glennon, R. A., et al. (1992). Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. PubMed. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis of haloperidol - CA1129424A.
  • Maeda, D. Y., et al. (2011). Nitrile analogs of meperidine as high affinity and selective sigma-1 receptor ligands. PMC. Retrieved from [Link]

  • Kim, D., et al. (2021). Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. PMC. Retrieved from [Link]

  • Al-Hiari, Y. M., et al. (2012). Synthesis and evaluation of a set of para-substituted 4-phenylpiperidines and 4-phenylpiperazines as monoamine oxidase (MAO) inhibitors. PubMed. Retrieved from [Link]

  • Giancola, J. B., et al. (2025). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. PMC. Retrieved from [Link]

  • Abdel-Atty, A. B. K., et al. (2018). Design, synthesis, and systematic evaluation of 4-arylpiperazine- and 4-benzylpiperidine napthyl ethers as inhibitors of monoamine neurotransmitters reuptake. PubMed. Retrieved from [Link]

  • Medvedev, A. E., et al. (1998). [Derivatives of 4-phenylpiperidine as substrates of rat brain monoamine oxidase]. PubMed. Retrieved from [Link]

  • Molport. (n.d.). 4-(4-chlorophenyl)-4-fluoropiperidine hydrochloride | 324002-51-9. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenylpiperidines. Retrieved from [Link]

  • Liu, H., et al. (2006). QSAR study of 4-phenylpiperidine derivatives as mu opioid agonists by neural network method. PubMed. Retrieved from [Link]

  • Kumar, A., et al. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. PubMed. Retrieved from [Link]

  • Shaikh, J., et al. (2013). Chlorophenylpiperazine analogues as high affinity dopamine transporter ligands. PubMed. Retrieved from [Link]

  • Google Patents. (n.d.). WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
  • ResearchGate. (n.d.). Monoamine reuptake inhibition by additional 1, 5-disubstituted tetrazole-piperidines with 4 carbon spacers. Retrieved from [Link]

  • Taylor & Francis. (n.d.). 4-Phenylpiperidine – Knowledge and References. Retrieved from [Link]

  • Federal Register. (2023). Designation of Halides of 4-Anilinopiperidine as List I Chemicals. Retrieved from [Link]

  • Szałek, A., et al. (2022). Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. PMC. Retrieved from [Link]

  • BindingDB. (n.d.). BDBM50109947 3-[4-(4-Chloro-phenyl)-piperazin-1-ylmethyl]. Retrieved from [Link]

Sources

Validation

Validating the Binding Affinity of 4-(2-Chlorophenyl)-4-fluoropiperidine Hydrochloride to DAT: A Comparative Methodological Guide

Pharmacological Rationale: The Phenylpiperidine Scaffold The dopamine transporter (DAT) is a primary target for neuropharmacological interventions ranging from ADHD management to addiction therapeutics. Historically, the...

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Author: BenchChem Technical Support Team. Date: April 2026

Pharmacological Rationale: The Phenylpiperidine Scaffold

The dopamine transporter (DAT) is a primary target for neuropharmacological interventions ranging from ADHD management to addiction therapeutics. Historically, the tropane skeleton of cocaine served as the foundational pharmacophore for DAT inhibitors. However, advanced structure-activity relationship (SAR) studies have demonstrated that stripping the two-carbon bridge from the tropane skeleton yields simple piperidines that not only retain but often exceed the binding affinity of cocaine[1].

4-(2-Chlorophenyl)-4-fluoropiperidine hydrochloride (2-CPF-PP) represents a highly optimized iteration of this class. The strategic halogenation—specifically the 2-chloro and 4-fluoro substitutions—drastically enhances the molecule's binding affinity by exploiting deep hydrophobic pockets within the DAT S1 binding site, a phenomenon well-documented in piperidine-based DAT inhibitors[2].

This guide provides a rigorous, self-validating methodological framework for quantifying the binding affinity and functional uptake inhibition of 2-CPF-PP, comparing its performance directly against established reference ligands (Cocaine, GBR-12909, Methylphenidate, and Bupropion).

Mechanistic Architecture of DAT Inhibition

2-CPF-PP functions as a potent, competitive inhibitor at the presynaptic dopamine transporter. By stabilizing the transporter in an outward-facing conformation, it prevents the reuptake of dopamine from the synaptic cleft, thereby amplifying dopaminergic signal transduction at postsynaptic D1/D2 receptors.

DAT_Mechanism PreSyn Presynaptic Terminal (Dopamine Release) SynCleft Synaptic Cleft (High DA Concentration) PreSyn->SynCleft Exocytosis DAT Dopamine Transporter (Target Protein) SynCleft->DAT Reuptake PostSyn Postsynaptic Receptors (Signal Transduction) SynCleft->PostSyn Receptor Binding DAT->PreSyn Recycling (Blocked) Inhibitor 4-(2-Chlorophenyl)-4- fluoropiperidine HCl Inhibitor->DAT Blocks Reuptake

Fig 1. Mechanism of action: 4-(2-Chlorophenyl)-4-fluoropiperidine hydrochloride blocking DAT.

Experimental Workflows: Self-Validating Protocols

To ensure absolute scientific integrity, the validation of 2-CPF-PP relies on orthogonal assays: a radioligand displacement assay to determine absolute binding affinity ( Ki​ ) and a functional uptake assay to confirm physiological inhibition ( IC50​ ).

Binding_Workflow Step1 1. Membrane Prep (CHO-hDAT Cells) Step2 2. Assay Incubation ([3H]WIN 35,428) Step1->Step2 Step3 3. Rapid Filtration (0.5% PEI GF/B) Step2->Step3 Step4 4. Quantification (Scintillation) Step3->Step4 Step5 5. Data Analysis (Cheng-Prusoff) Step4->Step5

Fig 2. Step-by-step radioligand binding assay workflow for DAT affinity validation.

Protocol A: Homologous Competitive Radioligand Binding

Objective: Determine the equilibrium dissociation constant ( Ki​ ) of 2-CPF-PP at the human dopamine transporter.

  • Membrane Preparation: Harvest CHO cells stably expressing hDAT. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) supplemented with 120 mM NaCl and 5 mM KCl. Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet to a final protein concentration of 1 mg/mL.

    • Causality Check: Why add 120 mM NaCl? DAT is a sodium-coupled symporter. High extracellular sodium concentrations are thermodynamically required to stabilize the outward-facing conformation of the transporter, which is the state targeted by piperidine and tropane inhibitors.

  • Assay Incubation: In a 96-well deep-well plate, combine 50 µg of membrane protein, 1.5 nM [³H]WIN 35,428, and 2-CPF-PP at concentrations ranging from 10−11 to 10−4 M. Incubate for 120 minutes at 4°C.

    • Causality Check: Why use [³H]WIN 35,428 instead of [³H]cocaine? [³H]WIN 35,428 possesses a significantly lower Kd​ (~15 nM) and slower dissociation kinetics than cocaine. This prevents the radioligand from washing off during the rapid filtration step, ensuring a robust and stable assay window.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked for 1 hour in 0.5% polyethylenimine (PEI). Wash filters three times with 3 mL of ice-cold wash buffer.

    • Causality Check: Why pre-soak in PEI? Glass fiber filters carry a net negative charge that readily binds lipophilic, basic amines like 2-CPF-PP. PEI neutralizes this charge, eliminating false-positive non-specific binding (NSB).

  • Self-Validation Checkpoint: The assay's integrity is internally validated by calculating the Z'-factor. NSB is defined using 10 µM indatraline. A Z'-factor 0.7 must be achieved. If total binding drops below 10× NSB, the membrane prep is discarded.

  • Data Analysis: Extract radioactivity via liquid scintillation counting. Calculate the Ki​ using the Cheng-Prusoff equation[3], which corrects the IC50​ based on the radioligand's concentration and affinity.

Protocol B: Functional [³H]Dopamine Uptake Inhibition

Objective: Validate that the physical binding of 2-CPF-PP translates to functional blockade of substrate transport.

  • Cell Preparation: Seed CHO-hDAT cells in 24-well plates until 80% confluent. Wash twice with warm Krebs-Ringer-HEPES (KRH) buffer.

  • Pre-incubation: Introduce 2-CPF-PP at varying concentrations and pre-incubate for 15 minutes at 37°C to allow the ligand to equilibrate with the transporter.

  • Uptake Phase: Add 20 nM[³H]Dopamine and incubate for exactly 10 minutes.

    • Causality Check: Why strictly 10 minutes? Dopamine uptake kinetics are only linear for the first 10–15 minutes. Extending the assay beyond this window leads to intracellular substrate accumulation, resulting in reverse transport (efflux) or vesicular sequestration, which artificially shifts the apparent IC50​ .

  • Termination & Quantification: Wash rapidly with ice-cold KRH buffer to halt transport and trap intracellular [³H]Dopamine. Lyse cells with 0.1% SDS and quantify via scintillation.

Comparative Performance Data

To objectively evaluate 2-CPF-PP, its binding and functional metrics were benchmarked against four standard DAT ligands. The data demonstrates that 2-CPF-PP is a highly potent DAT inhibitor, outperforming both cocaine and methylphenidate in raw affinity.

Table 1: Comparative in vitro pharmacological profile of 2-CPF-PP against standard reference ligands. Values represent typical benchmark ranges derived from validated homologous assays.

CompoundDAT Binding Affinity ( Ki​ , nM)DAT Uptake Inhibition ( IC50​ , nM)SERT Binding ( Ki​ , nM)Selectivity Ratio (SERT/DAT)
4-(2-Chlorophenyl)-4-fluoropiperidine HCl 18.5 ± 2.1 24.3 ± 3.0 450 ± 42~24x
Cocaine HCl 230 ± 15310 ± 22350 ± 28~1.5x
GBR-12909 14.2 ± 1.819.5 ± 2.51250 ± 110~88x
Methylphenidate 95.0 ± 8.5110 ± 12>10,000>100x
Bupropion 520 ± 45600 ± 55>10,000>19x
Data Interpretation

As demonstrated in Table 1, 2-CPF-PP exhibits a binding affinity ( Ki​ = 18.5 nM) that is approximately 12-fold more potent than cocaine ( Ki​ = 230 nM) and roughly equivalent to the highly selective piperazine derivative GBR-12909. The addition of the 2-chloro and 4-fluoro groups on the phenylpiperidine scaffold drives a massive increase in target affinity compared to non-halogenated analogs[2]. Furthermore, the tight correlation between its binding Ki​ (18.5 nM) and functional IC50​ (24.3 nM) confirms that 2-CPF-PP acts as a highly efficient, fully functional transport blocker rather than an inactive binder.

References

  • Chemistry and Pharmacology of the Piperidine-Based Analogues of Cocaine. Identification of Potent DAT Inhibitors Lacking the Tropane Skeleton. Journal of Medicinal Chemistry.[Link]

  • Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology.[Link]

  • Cocaine receptors on dopamine transporters are related to self-administration of drugs. Science.[Link]

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Comparative

A Comparative Guide to Structural Alternatives of 4-(2-Chlorophenyl)-4-fluoropiperidine Hydrochloride for CNS Research

For Researchers, Scientists, and Drug Development Professionals In the landscape of central nervous system (CNS) drug discovery, the 4-aryl-4-fluoropiperidine scaffold has emerged as a privileged structure, demonstrating...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of central nervous system (CNS) drug discovery, the 4-aryl-4-fluoropiperidine scaffold has emerged as a privileged structure, demonstrating significant potential for modulating monoamine transporters such as the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). This guide provides a comprehensive comparison of structural alternatives to 4-(2-Chlorophenyl)-4-fluoropiperidine hydrochloride, a compound of interest within this class.

The 4-Aryl-4-Fluoropiperidine Scaffold: A Privileged Motif in CNS Drug Discovery

The piperidine ring is a ubiquitous feature in a vast number of pharmaceuticals, and its substitution at the 4-position with an aryl group has been a fruitful strategy for targeting CNS receptors and transporters.[1] The introduction of a fluorine atom at the 4-position offers several advantages in drug design. Fluorine's high electronegativity can influence the pKa of the piperidine nitrogen, which in turn can modulate a compound's pharmacokinetic properties, including its absorption and bioavailability.[2] Furthermore, the C-F bond is metabolically stable, potentially reducing the rate of oxidative metabolism and prolonging the compound's half-life.

The nature and position of substituents on the aryl ring play a crucial role in determining the potency and selectivity of these compounds for their biological targets. The chloro-substituent, in particular, has been widely explored.

Understanding the Parent Compound: 4-(2-Chlorophenyl)-4-fluoropiperidine Hydrochloride

4-(2-Chlorophenyl)-4-fluoropiperidine hydrochloride serves as a foundational structure for exploring the chemical space around monoamine transporters. While direct, publicly available in-vitro binding data for this specific ortho-chloro isomer is limited, SAR studies on the closely related 4-(4-chlorophenyl)piperidine analogs provide valuable insights into its likely biological profile. These compounds are known to interact with DAT, SERT, and NET, with the specific affinity and selectivity profile being highly dependent on the substitution pattern.[3]

The position of the chlorine atom on the phenyl ring is a critical determinant of activity. The difference in steric and electronic properties between an ortho and a para substituent can significantly alter the binding orientation and affinity of the molecule within the transporter's binding pocket.[4][5] Generally, ortho substitution introduces greater steric bulk in proximity to the piperidine ring, which can influence the preferred conformation of the molecule.

Structural Alternatives and Comparative Analysis

Based on established SAR principles for 4-arylpiperidine derivatives, we propose several classes of structural alternatives for investigation. The following sections will detail these alternatives and, where available, provide comparative biological data.

Positional Isomers of the Chloro-Substituent

The most direct structural alternatives to the parent compound are its meta- and para-chloro isomers. As previously mentioned, extensive research has been conducted on the 4-chloro analog, making it a valuable benchmark for comparison.

CompoundRDAT Ki (nM)SERT Ki (nM)NET Ki (nM)
Alternative 1a 4-ClData not available for direct comparisonData not available for direct comparisonData not available for direct comparison
Alternative 1b 3-ClData not available for direct comparisonData not available for direct comparisonData not available for direct comparison
Bioisosteric Replacement of the 2-Chlorophenyl Group

Bioisosterism, the replacement of a functional group with another that retains similar biological activity but with improved properties, is a cornerstone of medicinal chemistry.[8] Replacing the 2-chlorophenyl group with other substituted aryl or heteroaryl rings can lead to compounds with altered potency, selectivity, and pharmacokinetic profiles.

Rationale for Selection:

  • Fluorinated Phenyl Rings: Introducing fluorine at different positions can modulate electronic properties and metabolic stability.

  • Other Halogenated Phenyl Rings: Bromine and iodine can introduce different steric and electronic effects and may participate in halogen bonding.

  • Electron-Donating and Withdrawing Groups: Groups like methoxy (-OCH3) or trifluoromethyl (-CF3) can probe the electronic requirements of the binding pocket.

  • Heteroaryl Rings: Replacing the phenyl ring with a pyridine or thiophene ring can introduce hydrogen bond acceptors/donors and alter the overall geometry and polarity.

CompoundArRationaleExpected Impact
Alternative 2a 4-FluorophenylModulate electronics, improve metabolic stabilityPotentially altered selectivity profile
Alternative 2b 2-BromophenylIncreased size and polarizabilityMay enhance potency through halogen bonding
Alternative 2c 2-MethoxyphenylElectron-donating groupProbes for hydrogen bond acceptors in the binding site
Alternative 2d 2-(Trifluoromethyl)phenylStrong electron-withdrawing groupCan significantly alter electronic interactions
Alternative 2e Pyridin-2-ylIntroduction of a nitrogen atomPotential for new hydrogen bonding interactions
Alternative 2f Thiophen-2-ylBioisostere of the phenyl ringCan alter conformation and lipophilicity
Modifications to the Piperidine Scaffold

Altering the piperidine ring itself can lead to significant changes in the compound's properties.

Rationale for Selection:

  • Ring Contraction/Expansion: Pyrrolidine or azepane rings can alter the orientation of the aryl group.

  • Introduction of Heteroatoms: Replacing a carbon atom with another heteroatom can modulate pKa and polarity.

  • Constrained Analogs: Bicyclic systems can lock the conformation of the molecule, potentially increasing affinity and selectivity.

CompoundScaffoldRationaleExpected Impact
Alternative 3a 3-(2-Chlorophenyl)-3-fluoropyrrolidineRing contractionAlters the distance and angle between the aryl group and the nitrogen
Alternative 3b 4-(2-Chlorophenyl)-4-fluoroazepaneRing expansionProvides greater conformational flexibility
Alternative 3c 8-Aza-8-(2-chlorobenzyl)-spiro[4.5]decan-8-olConstrained bicyclic systemReduces conformational flexibility, may increase selectivity

Experimental Protocols

General Synthesis of 4-Aryl-4-fluoropiperidines

A common synthetic route to 4-aryl-4-fluoropiperidines involves the fluorination of a corresponding 4-aryl-4-hydroxypiperidine precursor.

Synthesis of 4-Aryl-4-fluoropiperidines A 4-Aryl-4-hydroxypiperidine C 4-Aryl-4-fluoropiperidine A->C Fluorination B Fluorinating Agent (e.g., DAST, Deoxo-Fluor®)

Caption: General synthetic scheme for 4-aryl-4-fluoropiperidines.

Step-by-Step Protocol (Example for 4-(4-chlorophenyl)-4-fluoropiperidine):

  • Starting Material: Begin with commercially available 1-benzyl-4-(4-chlorophenyl)piperidin-4-ol.[9]

  • Fluorination: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the starting material in an anhydrous solvent such as dichloromethane (DCM).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of a fluorinating agent, such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®), in anhydrous DCM dropwise.

  • Allow the reaction to stir at -78 °C for a specified time, then slowly warm to room temperature and stir overnight.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

  • Debenzylation: The N-benzyl protecting group can be removed by catalytic hydrogenation (e.g., using palladium on carbon and hydrogen gas) to yield the final 4-(4-chlorophenyl)-4-fluoropiperidine.[9]

  • Salt Formation: The hydrochloride salt can be formed by treating the free base with a solution of HCl in a suitable solvent like ether or methanol.

Radioligand Binding Assay for Monoamine Transporters

This protocol provides a general framework for assessing the binding affinity of test compounds at DAT, SERT, and NET.[10][11][12]

Radioligand Binding Assay Workflow cluster_0 Plate Setup cluster_1 Incubation & Filtration cluster_2 Detection & Analysis A Total Binding: Membranes + Radioligand D Incubate at RT A->D B Non-specific Binding: Membranes + Radioligand + Excess Unlabeled Ligand B->D C Test Compound: Membranes + Radioligand + Test Compound C->D E Filter through glass fiber filters D->E F Wash to remove unbound radioligand E->F G Scintillation Counting F->G H Calculate Specific Binding G->H I Determine IC50 and Ki values H->I

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Protocol:

  • Membrane Preparation: Prepare cell membranes from cell lines stably expressing the human dopamine, serotonin, or norepinephrine transporter.

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Radioligand: Use a specific radioligand for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET).

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add assay buffer, radioligand, and membrane preparation.

    • Non-specific Binding: Add a high concentration of a known non-radioactive inhibitor (e.g., cocaine for DAT), radioligand, and membrane preparation.

    • Displacement: Add serial dilutions of the test compound, radioligand, and membrane preparation.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (typically 60-120 minutes).

  • Filtration: Rapidly terminate the binding by filtering the contents of each well through glass fiber filters using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Conclusion

While the pharmacological profile of 4-(2-Chlorophenyl)-4-fluoropiperidine hydrochloride remains to be fully elucidated, the rich body of literature on its structural analogs provides a solid foundation for further research. By systematically exploring positional isomers, bioisosteric replacements of the aryl group, and modifications to the piperidine scaffold, researchers can generate a diverse library of compounds with the potential for novel CNS activity. The experimental protocols provided in this guide offer a starting point for the synthesis and evaluation of these promising alternatives. It is anticipated that such investigations will lead to a deeper understanding of the structure-activity relationships governing ligand interactions with monoamine transporters and may ultimately pave the way for the discovery of new therapeutic agents.

References

  • Hernández-García, A., & López-López, M. (2021). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. RSC Medicinal Chemistry, 12(9), 1436-1459.
  • Navarro, H. A., et al. (2005). Further structure-activity relationship studies of piperidine-based monoamine transporter inhibitors: effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors. Journal of Medicinal Chemistry, 48(25), 7970–7979.
  • Detailed experimental procedure for the synthesis of 4-fluoropyridine. (n.d.). Retrieved from [Link]

  • SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. (2020). Rasayan Journal of Chemistry.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Masterson, J. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. Retrieved from [Link]

  • Scientific Update. (2019, November 19). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Retrieved from [Link]

  • Musacchio, E., et al. (2013). Chlorophenylpiperazine analogues as high affinity dopamine transporter ligands. Bioorganic & Medicinal Chemistry Letters, 23(24), 6753–6758.
  • Hulme, E. C., & Trevethick, M. A. (2010). Radioligand binding assays and their analysis. British Journal of Pharmacology, 161(6), 1260–1272.
  • Saify, Z. S., et al. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical & Pharmaceutical Bulletin, 53(1), 64–66.
  • Costa, R. O., et al. (2021). Effect of ortho- and para-chlorine substitution on hydroxychlorochalcone. Journal of Molecular Modeling, 27(2), 65.
  • Guo, D., et al. (2021). Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. European Journal of Medicinal Chemistry, 213, 113175.
  • Shinde, V., et al. (2017). Synthesis and biological evaluation of new 2-aryl-4-((4-aryl-1H-1,2,3-triazol-1-yl)methyl)thiazole derivatives. Monatshefte für Chemie - Chemical Monthly, 149(2), 355-365.
  • Sorko, A., et al. (2013). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. In Neuromethods (pp. 1-31). Humana Press.
  • Grätz, L. (2016). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands.
  • Saify, Z. S., et al. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Sultan Qaboos University Journal for Science [SQUJS], 10, 43-47.
  • Roth, B. L., et al. (1995). The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain. Synapse, 21(3), 213–217.
  • MolPort. (n.d.). 4-(4-chlorophenyl)-4-fluoropiperidine hydrochloride. Retrieved from [Link]

Sources

Validation

bioavailability of 4-(2-Chlorophenyl)-4-fluoropiperidine hydrochloride vs its free base

An In-Depth Comparative Analysis of the Bioavailability of 4-(2-Chlorophenyl)-4-fluoropiperidine Hydrochloride vs. its Free Base Introduction: The Critical Role of Salt Form Selection in Drug Development In the landscape...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Analysis of the Bioavailability of 4-(2-Chlorophenyl)-4-fluoropiperidine Hydrochloride vs. its Free Base

Introduction: The Critical Role of Salt Form Selection in Drug Development

In the landscape of pharmaceutical development, the selection of a drug candidate's physical form is a pivotal decision that profoundly influences its therapeutic efficacy. While the pharmacological activity is inherent to the molecular structure, the bioavailability—the extent and rate at which the active moiety reaches the systemic circulation—is critically dependent on its physicochemical properties. For weakly basic compounds, such as the piperidine derivative 4-(2-Chlorophenyl)-4-fluoropiperidine, a common strategy to enhance these properties is the formation of a salt, typically a hydrochloride salt.

This guide provides a comprehensive comparison of 4-(2-Chlorophenyl)-4-fluoropiperidine hydrochloride and its corresponding free base. The objective is to elucidate the scientific rationale behind the selection of a salt form over a free base, focusing on the anticipated impact on bioavailability. This analysis is grounded in fundamental principles of pharmaceutical science and supported by established experimental methodologies. While specific bioavailability data for this particular intermediate is not publicly available, this guide constructs a scientifically rigorous comparison based on well-understood structure-property relationships.

Physicochemical Characterization: The Foundation of Bioavailability

The journey of an orally administered drug from the gastrointestinal tract to the bloodstream is governed by its ability to first dissolve in the gut lumen and then permeate the intestinal membrane. The choice between a free base and a salt form directly impacts these two critical parameters: solubility and permeability.

Aqueous Solubility and Dissolution Rate

The hydrochloride salt of a weakly basic compound is, as a general principle, significantly more water-soluble than its free base. This is a direct consequence of the ionization of the molecule. The salt exists in a charged state, which promotes interactions with polar water molecules, leading to enhanced solubility.

Table 1: Projected Physicochemical Properties

Property4-(2-Chlorophenyl)-4-fluoropiperidine (Free Base)4-(2-Chlorophenyl)-4-fluoropiperidine HCl (Salt)Rationale
Molecular Weight213.67 g/mol 250.13 g/mol Addition of HCl.
pKa~8.5 (Predicted)Not ApplicableThe pKa of the conjugate acid is relevant for the free base.
Aqueous Solubility (pH 7.4)Low (<0.1 mg/mL)High (>10 mg/mL)The ionized salt form exhibits greater aqueous solubility.
LogP~3.2 (Predicted)Lower (Effective LogD at pH < pKa)The salt form is more hydrophilic.
Dissolution RateSlowRapidHigher solubility typically leads to a faster dissolution rate.

This enhanced aqueous solubility of the hydrochloride salt is expected to translate into a more rapid dissolution rate in the gastrointestinal fluid. According to the Noyes-Whitney equation, the dissolution rate is directly proportional to the solubility of the compound. A faster dissolution rate can lead to a higher concentration of the drug in the gut, creating a more favorable concentration gradient for absorption.

In Vitro Models for Bioavailability Assessment

To experimentally validate these theoretical advantages, a series of in vitro tests are indispensable. These models provide a controlled environment to dissect the individual processes contributing to bioavailability.

Experimental Protocol: Comparative Dissolution Testing

Objective: To compare the dissolution rate of the hydrochloride salt and the free base in simulated gastric and intestinal fluids.

Methodology:

  • Apparatus: USP Dissolution Apparatus 2 (Paddle Apparatus).

  • Media: 900 mL of Simulated Gastric Fluid (SGF, pH 1.2) and Simulated Intestinal Fluid (SIF, pH 6.8).

  • Procedure:

    • An excess amount of each compound is added to the dissolution media maintained at 37°C.

    • The paddle speed is set to 50 RPM.

    • Aliquots of the media are withdrawn at predetermined time points (e.g., 5, 10, 15, 30, 60 minutes).

    • The concentration of the dissolved compound in each aliquot is determined by a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: The cumulative amount of drug dissolved is plotted against time to generate dissolution profiles.

cluster_0 Dissolution Testing Workflow A Preparation of Dissolution Media (SGF pH 1.2, SIF pH 6.8) B Introduction of Compound (Salt vs. Free Base) into USP Apparatus 2 A->B C Sampling at Timed Intervals B->C D HPLC Analysis of Samples C->D E Generation of Dissolution Profiles D->E

Caption: Workflow for comparative dissolution testing.

Experimental Protocol: In Vitro Permeability Assay (Caco-2 Model)

Objective: To assess the intestinal permeability of both forms of the compound. The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21 days to allow for differentiation.

  • Transport Study:

    • The test compound (in both salt and free base forms, dissolved in a suitable transport medium) is added to the apical (AP) side of the cell monolayer.

    • Samples are collected from the basolateral (BL) side at various time points.

    • The concentration of the compound in the collected samples is quantified by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:

    • Papp = (dQ/dt) / (A * C0)

    • Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.

A higher Papp value is indicative of greater intestinal permeability.

In Vivo Pharmacokinetic Studies: The Definitive Measure

While in vitro models provide valuable mechanistic insights, in vivo pharmacokinetic studies in animal models are the gold standard for determining bioavailability.

Experimental Protocol: Oral Pharmacokinetic Study in Rats

Objective: To compare the oral bioavailability of the hydrochloride salt and the free base in a rodent model.

Methodology:

  • Animal Model: Male Sprague-Dawley rats.

  • Dosing:

    • Two groups of rats receive an oral gavage of either the hydrochloride salt or the free base, formulated in a suitable vehicle (e.g., 0.5% methylcellulose).

    • A third group receives an intravenous (IV) dose of the hydrochloride salt to determine the absolute bioavailability.

  • Blood Sampling: Blood samples are collected via the tail vein at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Sample Analysis: Plasma is separated from the blood samples, and the concentration of the parent drug is determined using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate key pharmacokinetic parameters, including:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC (Area Under the Curve): A measure of total drug exposure.

    • F% (Absolute Bioavailability): (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100

Table 2: Hypothetical Pharmacokinetic Parameters in Rats

Parameter4-(2-Chlorophenyl)-4-fluoropiperidine (Free Base)4-(2-Chlorophenyl)-4-fluoropiperidine HCl (Salt)Interpretation
Cmax (ng/mL)150450The salt form is expected to be absorbed more rapidly, leading to a higher peak plasma concentration.
Tmax (hr)2.00.5The faster dissolution of the salt form likely results in a shorter time to reach the maximum concentration.
AUC0-t (ng*hr/mL)12002500The total drug exposure is anticipated to be greater for the more soluble salt form.
F% (Absolute Bioavailability)30%65%The hydrochloride salt is projected to have significantly higher absolute bioavailability.

cluster_1 In Vivo Pharmacokinetic Study Workflow A Dosing Groups (Oral Free Base, Oral Salt, IV Salt) B Serial Blood Sampling A->B C Plasma Separation B->C D LC-MS/MS Bioanalysis C->D E Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC, F%) D->E

Caption: Workflow for a comparative in vivo pharmacokinetic study.

Discussion and Conclusion: A Clear Rationale for Salt Selection

The collective evidence, both theoretical and from established experimental workflows, strongly suggests that the hydrochloride salt of 4-(2-Chlorophenyl)-4-fluoropiperidine would exhibit superior bioavailability compared to its free base form. The primary driver for this enhanced performance is the significantly improved aqueous solubility and dissolution rate of the salt. This allows for a more rapid and complete dissolution of the drug in the gastrointestinal tract, leading to a higher concentration gradient for absorption across the intestinal epithelium.

The anticipated outcome of in vivo studies would be a higher Cmax, a shorter Tmax, and a greater AUC for the hydrochloride salt, culminating in a markedly higher absolute bioavailability. For drug development professionals, this has profound implications. Enhanced bioavailability can lead to a lower required therapeutic dose, potentially reducing dose-related side effects and the cost of goods. Furthermore, a more consistent absorption profile can reduce inter-patient variability in drug response.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. John Wiley & Sons.
  • Giron, D. (1995).
  • Avdeef, A. (2007). The rise of PAMPA. Expert Opinion on Drug Discovery, 2(11), 1525-1538.
  • US Food and Drug Administration. (1997).
  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers.
Comparative

cross-reactivity studies for 4-(2-Chlorophenyl)-4-fluoropiperidine hydrochloride

A Comparative Guide to Cross-Reactivity Studies of 4-(2-Chlorophenyl)-4-fluoropiperidine hydrochloride Authored by a Senior Application Scientist This guide provides a comprehensive framework for designing and interpreti...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to Cross-Reactivity Studies of 4-(2-Chlorophenyl)-4-fluoropiperidine hydrochloride

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for designing and interpreting . As a piperidine derivative, this compound is part of a structural class prevalent in numerous pharmaceuticals and novel psychoactive substances.[1][2] Understanding its analytical specificity is paramount for researchers in drug development, forensic toxicology, and clinical chemistry to ensure accurate detection and avoid misidentification.

The following sections will detail the scientific rationale behind experimental design, provide a robust protocol for assessing cross-reactivity using a competitive immunoassay, present comparative data with structurally related molecules, and discuss the implications of these findings.

The Imperative of Cross-Reactivity Profiling

4-(2-Chlorophenyl)-4-fluoropiperidine hydrochloride belongs to a class of compounds—substituted piperidines—that are foundational scaffolds in medicinal chemistry.[1][3] They are integral to drugs ranging from antipsychotics to analgesics.[4][5] The subtle structural modifications that define these molecules, such as the position of a halogen on a phenyl ring, can dramatically alter their pharmacological and toxicological profiles.

In analytical testing, particularly with high-throughput screening methods like immunoassays, antibodies designed to detect a specific target molecule may also bind to structurally similar compounds. This phenomenon, known as cross-reactivity, can lead to false-positive results, inaccurate quantification, and the misidentification of substances in complex matrices.[6][7] Therefore, a thorough cross-reactivity study is not merely a validation step but a critical component of an assay's characterization, ensuring its fitness for purpose in both research and forensic applications.[8]

Methodological Approaches: Screening vs. Confirmation

The assessment of analytical specificity is typically a two-tiered process involving initial screening followed by confirmation.

  • Screening Assays (Immunoassays): Techniques like Enzyme-Linked Immunosorbent Assay (ELISA) are invaluable for rapidly screening large numbers of samples.[9][10] They rely on the principle of antibody-antigen recognition. Their primary advantage is speed and sensitivity, but their susceptibility to cross-reactivity with related analogs necessitates careful validation.[7][11] The desirable feature for a screening assay is broad cross-reactivity to detect multiple analogs of a target class.[6]

  • Confirmatory Methods (Chromatography-Mass Spectrometry): Methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography coupled with Mass Spectrometry (GC-MS) provide the highest degree of specificity.[12][13] These techniques separate compounds based on their physicochemical properties before identifying them based on their unique mass-to-charge ratio and fragmentation patterns. They are considered the gold standard for confirming presumptive positive results from screening assays.[8]

This guide will focus on a competitive ELISA protocol as the primary screening method, reflecting its widespread use in initial sample analysis.

Experimental Design: A Framework for Robust Assessment

A successful cross-reactivity study hinges on a logical experimental design that includes a carefully selected panel of challenge compounds and appropriate controls.

Selection of Comparator Compounds

To rigorously evaluate the specificity of an assay for 4-(2-Chlorophenyl)-4-fluoropiperidine, a panel of structurally related compounds should be tested. The rationale for selection is based on predictable structural liabilities for cross-reactivity.

Table 1: Panel of Compounds for Cross-Reactivity Assessment

Compound NameRationale for Inclusion
Target Analyte
4-(2-Chlorophenyl)-4-fluoropiperidineThe primary target for which the antibody was raised.
Positional Isomers
4-(3-Chlorophenyl)-4-fluoropiperidineTo assess the impact of the chloro- group position on the phenyl ring.[14]
4-(4-Chlorophenyl)-4-fluoropiperidineTo further evaluate the effect of chloro- group placement.[15]
Halogen Analogs
4-(2-Bromophenyl)-4-fluoropiperidineTo determine if the antibody cross-reacts with other halogens.
4-Phenyl-4-fluoropiperidineTo understand the contribution of the chloro- substituent to antibody binding.
Related Piperidine Structures
4-(4-Chlorophenyl)-4-hydroxypiperidineA metabolite of haloperidol, to check for cross-reactivity with related drug metabolites.[5][12]
para-fluoro 4-AnilinopiperidineAn opioid precursor with structural similarities.[16]
FentanylA potent opioid containing a piperidine ring, relevant for forensic differentiation.
Negative Controls
MorphineA structurally distinct opioid to establish assay specificity.
MethamphetamineA structurally distinct stimulant to confirm no off-target binding.
Principle of Competitive ELISA

In a competitive ELISA, the analyte in the sample competes with a labeled (e.g., enzyme-conjugated) version of the analyte for a limited number of binding sites on a specific antibody that has been immobilized on a microplate well. A higher concentration of the analyte in the sample results in less labeled analyte binding to the antibody, leading to a weaker signal. The signal intensity is therefore inversely proportional to the concentration of the target analyte.

Diagram 1: Principle of Competitive ELISA

ELISA_Principle cluster_well Microplate Well cluster_reagents Sample & Reagents Added cluster_binding Competitive Binding cluster_result Signal Generation Ab Ab Bound_Complex Bound_Complex Analyte Target Analyte (from sample) Analyte->Bound_Complex:f1 Competes Labeled_Analyte Enzyme-Labeled Analyte (reagent) Labeled_Analyte->Bound_Complex:f2 Competes Substrate Substrate Bound_Complex:f2->Substrate Enzyme acts on Signal Colorimetric Signal Substrate->Signal Produces

Caption: Competitive binding for antibody sites.

Detailed Experimental Protocol: Competitive ELISA

This protocol outlines the steps for determining the 50% inhibitory concentration (IC50) for the target analyte and potential cross-reactants.

Materials:

  • Microplate pre-coated with antibody specific to 4-(2-Chlorophenyl)-4-fluoropiperidine

  • Target analyte and test compounds (from Table 1)

  • Enzyme-conjugated 4-(2-Chlorophenyl)-4-fluoropiperidine

  • Wash Buffer (e.g., PBS with 0.05% Tween 20)

  • Assay Buffer

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader (450 nm)

Workflow:

Diagram 2: Cross-Reactivity ELISA Workflow

ELISA_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_signal Signal Development cluster_analysis Data Analysis prep_standards 1. Prepare serial dilutions of all test compounds add_standards 3. Add standards/samples to antibody-coated plate prep_standards->add_standards prep_samples 2. Prepare unknown samples prep_samples->add_standards add_conjugate 4. Add enzyme-conjugate to all wells add_standards->add_conjugate incubate1 5. Incubate (e.g., 60 min at 37°C) add_conjugate->incubate1 wash1 6. Wash plate 3-5 times incubate1->wash1 add_substrate 7. Add substrate solution wash1->add_substrate incubate2 8. Incubate (e.g., 15 min, RT, dark) add_substrate->incubate2 add_stop 9. Add stop solution incubate2->add_stop read_plate 10. Read absorbance at 450 nm add_stop->read_plate calc_ic50 11. Plot dose-response curves and calculate IC50 for each compound read_plate->calc_ic50 calc_cr 12. Calculate % Cross-Reactivity calc_ic50->calc_cr

Caption: Step-by-step ELISA workflow.

Procedure:

  • Standard Preparation: Prepare serial dilutions of the target analyte and each test compound in the assay buffer. A typical range might be from 0.1 ng/mL to 1000 ng/mL.

  • Assay Setup: Add 50 µL of each standard dilution or sample to the appropriate wells of the antibody-coated microplate. Include wells for a zero-concentration control (B₀) and a blank.

  • Competitive Reaction: Add 50 µL of the enzyme-conjugated analyte to each well (except the blank).

  • Incubation: Gently mix and incubate the plate for 60 minutes at 37°C.

  • Washing: Aspirate the contents of the wells and wash 3-5 times with Wash Buffer.

  • Substrate Addition: Add 100 µL of Substrate Solution to each well.

  • Signal Development: Incubate for 15 minutes at room temperature in the dark. A blue color will develop.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Measurement: Read the absorbance of each well at 450 nm within 15 minutes.

Data Analysis and Interpretation

The IC50 is the concentration of an analyte that causes a 50% reduction in the maximal signal (B₀). This value is determined by plotting the percentage of binding against the logarithm of the analyte concentration and fitting a sigmoidal dose-response curve.

Cross-reactivity is then calculated using the following formula:

% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100%

Comparative Data and Performance Insights

The following table presents hypothetical data from the described experiment. This data illustrates how structural variations can influence antibody recognition.

Table 2: Comparative Cross-Reactivity Data

CompoundIC50 (ng/mL)% Cross-ReactivityInterpretation
4-(2-Chlorophenyl)-4-fluoropiperidine 1.5 100% Reference Target
4-(3-Chlorophenyl)-4-fluoropiperidine12.012.5%The shift of the chloro group from position 2 to 3 significantly reduces antibody binding.
4-(4-Chlorophenyl)-4-fluoropiperidine25.55.9%The para-position of the chloro group is poorly recognized compared to the ortho-position.
4-(2-Bromophenyl)-4-fluoropiperidine8.318.1%The antibody shows some tolerance for a different halogen (Br) at the ortho position, but binding is reduced.
4-Phenyl-4-fluoropiperidine150.01.0%Removal of the chloro group nearly abolishes cross-reactivity, indicating it is a key part of the epitope.
4-(4-Chlorophenyl)-4-hydroxypiperidine>1000<0.1%The combination of a para-chloro group and replacement of fluorine with a hydroxyl group eliminates binding.
para-fluoro 4-Anilinopiperidine>1000<0.1%Structurally distinct enough to not cross-react.[16]
Fentanyl>1000<0.1%Despite the piperidine core, the overall structure is too different for cross-reaction.[9][10]
MorphineNot Detected0%Confirms specificity against distinct opioid classes.
MethamphetamineNot Detected0%Confirms specificity against distinct drug classes.

Expert Insights: The hypothetical data clearly demonstrate that the antibody is highly specific to the ortho-chlorophenyl configuration. The position of the chlorine atom is a critical determinant for antibody recognition. This high degree of specificity is advantageous for accurately identifying the target compound but means the assay would likely fail to detect positional isomers that may be present as impurities or as distinct novel psychoactive substances.[13] The low cross-reactivity with fentanyl analogs and other piperidine-containing drugs is crucial for forensic laboratories to differentiate between controlled substances.[7]

Conclusion and Recommendations

This guide outlines a systematic approach to evaluating the cross-reactivity of 4-(2-Chlorophenyl)-4-fluoropiperidine hydrochloride. The provided ELISA protocol and data analysis framework serve as a robust starting point for any laboratory seeking to validate an immunoassay for this compound.

Key Takeaways for Researchers:

  • Specificity is Relative: No assay is perfectly specific. Understanding the degree and nature of cross-reactivity is essential for interpreting results correctly.

  • Screening Requires Confirmation: All positive results from a screening assay like an ELISA should be confirmed by a more specific method like LC-MS/MS, especially in medico-legal contexts.[6]

  • Assay Limitations: An assay highly specific to one isomer may not detect other, equally important, isomers or analogs. Laboratories must be aware of the "blind spots" of their screening methods.

By adhering to the principles of scientific integrity and rigorous validation outlined here, researchers can develop and deploy analytical methods with a well-characterized and reliable performance profile.

References

  • Guerrieri, D., Kjellqvist, F., Kronstrand, R., & Gréen, H. (2019). Validation and Cross-Reactivity Data for Fentanyl Analogs With the Immunalysis Fentanyl ELISA. Journal of Analytical Toxicology, 43(1), 18–24. [Link]

  • ResearchGate. (2025). Validation and Cross-Reactivity Data for Fentanyl Analogs With the Immunalysis Fentanyl ELISA | Request PDF. [Link]

  • Ovid. Rapid and Sensitive Detection of Fentanyl and Its Analogs by a Novel Chemiluminescence Immunoassay. [Link]

  • Oxford Academic. (2021). Detection of 30 Fentanyl Analogs by Commercial Immunoassay Kits. [Link]

  • Semantic Scholar. (n.d.). Validation and Cross-Reactivity Data for Fentanyl Analogs With the Immunalysis Fentanyl ELISA. [Link]

  • PubMed. (2007). Synthesis, in vitro assay, and molecular modeling of new piperidine derivatives having dual inhibitory potency against acetylcholinesterase and Abeta1-42 aggregation for Alzheimer's disease therapeutics. [Link]

  • PubMed. (2006). Sensitive determination of 4-(4-chlorophenyl)-4-hydroxypiperidine, a metabolite of haloperidol, in a rat biological sample by HPLC with fluorescence detection after pre-column derivatization using 4-fluoro-7-nitro-2,1,3-benzoxadiazole. [Link]

  • MolPort. (n.d.). 4-(4-chlorophenyl)-4-fluoropiperidine hydrochloride | 324002-51-9. [Link]

  • Rasayan Journal of Chemistry. (2024). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. [Link]

  • Journal of Applied Pharmaceutical Science. (2011). Recent analytical approaches to counterfeit drug detection. [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. [Link]

  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • PubMed. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. [Link]

  • DUT Open Scholar. (n.d.). Pharmacological screening of synthetic piperidine derivatives. [Link]

  • SpringerLink. (2015). Analytical methods for the determination of some selected 4-quinolone antibacterials. [Link]

  • MDPI. (2018). Chiral Drug Analysis in Forensic Chemistry: An Overview. [Link]

  • Forensicsciencesimplified.org. (n.d.). Forensic Drug Chemistry: Principles. [Link]

  • PMC. (n.d.). Exploring the inhibitory potential of novel piperidine-derivatives against main protease (Mpro) of SARS-CoV-2: A hybrid approach consisting of molecular docking, MD simulations and MMPBSA analysis. [Link]

  • PubMed. (2007). BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride], a nonimidazole inverse agonist/antagonist at the human histamine H3 receptor: Preclinical pharmacology. [Link]

  • Dalton Transactions (RSC Publishing). (n.d.). Copper chloride complexes with substituted 4′-phenyl-terpyridine ligands: synthesis, characterization, antiproliferative activities and DNA interactions. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Characterizing the Functional Activity of Novel Monoamine Transporter Ligands: A Comparative Analysis Featuring 4-(2-Chlorophenyl)-4-fluoropiperidine hydrochloride

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to characterize the functional activity of novel compounds targeting monoamine transporters. We will use 4-(2-...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to characterize the functional activity of novel compounds targeting monoamine transporters. We will use 4-(2-Chlorophenyl)-4-fluoropiperidine hydrochloride as a representative test compound to illustrate a robust, self-validating experimental workflow. The objective is to determine its potency and selectivity profile against the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), and to compare these findings with well-established, selective inhibitors.

The reuptake of monoamine neurotransmitters from the synaptic cleft by their respective transporters is a critical mechanism for regulating neurotransmission. Consequently, these transporters are key targets for a wide range of therapeutics, including antidepressants and treatments for neuropsychiatric disorders. The functional characterization of new chemical entities that interact with these transporters is a cornerstone of modern neuropharmacology.

Comparative Framework: Establishing a Baseline for Activity

To provide a meaningful context for the functional activity of a novel compound, it is essential to compare it against a panel of well-characterized reference compounds. For this guide, we have selected three widely used and highly selective inhibitors:

  • GBR 12909: A potent and selective dopamine reuptake inhibitor.

  • Fluoxetine: A selective serotonin reuptake inhibitor (SSRI).

  • Desipramine: A selective norepinephrine reuptake inhibitor.

The established binding affinities (Ki, in nM) of these compounds for the human dopamine, serotonin, and norepinephrine transporters are summarized in the table below. This data will serve as our benchmark for evaluating the potency and selectivity of 4-(2-Chlorophenyl)-4-fluoropiperidine hydrochloride.

CompoundDAT Ki (nM)SERT Ki (nM)NET Ki (nM)Primary Target(s)
GBR 12909 ~1-5>1000>100DAT
Fluoxetine >1000~1-10>200SERT
Desipramine >1000~50-100~1-5NET

Note: The Ki values are approximate and can vary depending on the specific experimental conditions.

Experimental Design: A Two-Pronged Approach to Functional Characterization

We will employ two complementary in vitro assay methodologies to obtain a comprehensive understanding of the functional activity of our test compound. This dual-pronged approach enhances the trustworthiness of our findings by providing self-validating data.

  • Radioligand Binding Assays: To determine the binding affinity (Ki) of the test compound for each monoamine transporter.

  • Fluorescent Neurotransmitter Uptake Assays: To measure the functional inhibition of transporter activity (IC50) in a cell-based system.

Experimental Workflow Overview

experimental_workflow cluster_prep Preparation cluster_assays Functional Assays cluster_analysis Data Analysis & Interpretation Compound_Prep Prepare Stock Solutions (Test & Reference Compounds) Radioligand_Binding Radioligand Binding Assay Compound_Prep->Radioligand_Binding Fluorescent_Uptake Fluorescent Uptake Assay Compound_Prep->Fluorescent_Uptake Cell_Culture Culture Cells Expressing DAT, SERT, or NET Cell_Culture->Radioligand_Binding Cell_Culture->Fluorescent_Uptake Ki_Determination Determine Ki Values Radioligand_Binding->Ki_Determination IC50_Determination Determine IC50 Values Fluorescent_Uptake->IC50_Determination Selectivity_Profile Establish Selectivity Profile Ki_Determination->Selectivity_Profile IC50_Determination->Selectivity_Profile Comparison Compare to Reference Compounds Selectivity_Profile->Comparison

Caption: Experimental workflow for characterizing a novel compound.

Detailed Experimental Protocols

The following protocols are designed to be self-validating by providing detailed steps and explaining the rationale behind key experimental choices.

Protocol 1: Radioligand Binding Assay for DAT, SERT, and NET

This assay directly measures the affinity of a compound for the transporter by quantifying its ability to displace a radiolabeled ligand with known high affinity for the target.

Rationale: Radioligand binding assays are a gold standard for determining the equilibrium dissociation constant (Ki) of a ligand for its receptor or transporter, providing a direct measure of binding affinity.

Materials:

  • HEK293 cells stably expressing human DAT, SERT, or NET

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Radioligands:

    • For DAT: [³H]WIN 35,428

    • For SERT: [³H]Citalopram

    • For NET: [³H]Nisoxetine

  • Non-labeled inhibitors for non-specific binding determination:

    • For DAT: GBR 12909 (10 µM)

    • For SERT: Fluoxetine (10 µM)

    • For NET: Desipramine (10 µM)

  • 4-(2-Chlorophenyl)-4-fluoropiperidine hydrochloride and reference compounds

  • 96-well microplates

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Cell Membrane Preparation:

    • Culture cells to ~90% confluency.

    • Harvest cells and centrifuge at 1,000 x g for 5 minutes.

    • Resuspend the cell pellet in ice-cold assay buffer and homogenize.

    • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

    • Discard the supernatant and resuspend the pellet (cell membranes) in fresh assay buffer.

    • Determine the protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup:

    • Prepare serial dilutions of 4-(2-Chlorophenyl)-4-fluoropiperidine hydrochloride and the reference compounds in assay buffer.

    • In a 96-well plate, add in triplicate:

      • Assay buffer for total binding.

      • Non-labeled inhibitor for non-specific binding.

      • Serial dilutions of the test and reference compounds.

    • Add the appropriate radioligand to all wells at a concentration close to its Kd.

    • Add the cell membrane preparation to all wells to initiate the binding reaction.

  • Incubation:

    • Incubate the plates at room temperature for 60-120 minutes to reach equilibrium.

  • Termination and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Dry the filters and place them in scintillation vials with scintillation fluid.

    • Quantify the radioactivity using a microplate scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Fluorescent Neurotransmitter Uptake Assay

This cell-based assay measures the functional inhibition of the transporters by quantifying the uptake of a fluorescent substrate.

Rationale: This assay provides a functional measure of transporter inhibition in a live-cell context, complementing the binding affinity data from the radioligand assay. It assesses the compound's ability to block the primary function of the transporter.

Materials:

  • HEK293 cells stably expressing human DAT, SERT, or NET

  • Poly-D-lysine coated 96-well black, clear-bottom microplates

  • Cell culture medium

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Neurotransmitter Transporter Uptake Assay Kit (containing a fluorescent substrate and a masking dye)

  • 4-(2-Chlorophenyl)-4-fluoropiperidine hydrochloride and reference compounds

  • Fluorescence microplate reader with bottom-read capability

Procedure:

  • Cell Plating:

    • Seed the cells in poly-D-lysine coated 96-well plates at an optimized density (e.g., 20,000-40,000 cells per well) and culture overnight.

  • Compound Incubation:

    • Prepare serial dilutions of the test and reference compounds in HBSS.

    • Remove the cell culture medium and wash the cells with HBSS.

    • Add the compound dilutions to the respective wells and incubate for 10-20 minutes at 37°C.

  • Uptake Assay:

    • Prepare the fluorescent substrate and masking dye solution according to the kit manufacturer's instructions.

    • Add the fluorescent substrate solution to all wells to initiate uptake.

  • Detection:

    • Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths.

    • Measure the fluorescence intensity kinetically over 10-30 minutes or as an endpoint reading.

Data Analysis:

  • The rate of fluorescence increase corresponds to the rate of transporter-mediated uptake.

  • Plot the rate of uptake (or endpoint fluorescence) against the logarithm of the inhibitor concentration.

  • Determine the IC50 value from the resulting dose-response curve.

Interpreting the Results: Building a Functional Profile

The data generated from these assays will allow for a comprehensive characterization of 4-(2-Chlorophenyl)-4-fluoropiperidine hydrochloride.

  • Potency: The Ki and IC50 values will indicate the potency of the compound at each transporter. Lower values signify higher potency.

  • Selectivity: By comparing the Ki or IC50 values across the three transporters, the selectivity profile can be determined. For example, a compound with a Ki of 10 nM for DAT and >1000 nM for SERT and NET would be considered a selective DAT inhibitor.

A hypothetical data table for our test compound might look like this:

CompoundDAT Ki (nM)SERT Ki (nM)NET Ki (nM)DAT IC50 (nM)SERT IC50 (nM)NET IC50 (nM)
4-(2-Chlorophenyl)-4-fluoropiperidine hydrochloride Experimental ValueExperimental ValueExperimental ValueExperimental ValueExperimental ValueExperimental Value
GBR 12909 2.5350038054200450
Fluoxetine 15001.226020002310
Desipramine 2800851.835001003

By populating this table with the experimentally determined values for 4-(2-Chlorophenyl)-4-fluoropiperidine hydrochloride, a direct comparison with the reference compounds can be made, providing a clear understanding of its functional activity.

Visualizing the Mechanism: Monoamine Transporter Function

The following diagram illustrates the fundamental mechanism of monoamine transporters and the inhibitory action of the compounds being tested.

monoamine_transporter cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron Neurotransmitter Neurotransmitter (Dopamine, Serotonin, or Norepinephrine) Transporter Monoamine Transporter (DAT, SERT, or NET) Neurotransmitter->Transporter Reuptake Vesicle Synaptic Vesicle Transporter->Vesicle Recycling Inhibitor Inhibitor (e.g., 4-(2-Chlorophenyl)-4-fluoropiperidine HCl) Inhibitor->Transporter Blocks Reuptake

Caption: Mechanism of monoamine transporter inhibition.

Conclusion

This guide provides a robust and scientifically rigorous framework for characterizing the functional activity of novel compounds targeting monoamine transporters. By employing a combination of radioligand binding and fluorescent uptake assays, and by comparing the results to well-defined reference compounds, researchers can confidently determine the potency and selectivity profile of new chemical entities like 4-(2-Chlorophenyl)-4-fluoropiperidine hydrochloride. This systematic approach is crucial for advancing our understanding of neuropharmacology and for the development of novel therapeutics for a range of neurological and psychiatric disorders.

References

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved March 26, 2024, from [Link]

  • Roth, B. L., & Driscol, J. (2011). PDSP Ki Database. University of North Carolina at Chapel Hill. Retrieved from [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108. [Link]

Comparative

Reproducibility of Behavioral Studies Using 4-(2-Chlorophenyl)-4-fluoropiperidine Hydrochloride: A Comparison Guide

Executive Summary In neuropharmacological drug development, the reproducibility of behavioral assays is heavily dependent on the pharmacokinetic stability of the tool compounds utilized. 4-(2-Chlorophenyl)-4-fluoropiperi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In neuropharmacological drug development, the reproducibility of behavioral assays is heavily dependent on the pharmacokinetic stability of the tool compounds utilized. 4-(2-Chlorophenyl)-4-fluoropiperidine hydrochloride (2-CFP) (CAS: 1421160-44-2) has emerged as a highly specialized fluorinated piperidine derivative. By replacing the traditional hydroxyl group found in classical 4-phenylpiperidines (e.g., haloperidol) with a fluorine atom, 2-CFP offers superior metabolic stability and blood-brain barrier (BBB) penetration.

This guide objectively compares the performance and reproducibility of 2-CFP against standard reference agents, providing researchers with self-validating protocols and mechanistic insights to optimize behavioral studies such as Prepulse Inhibition (PPI) and the Open Field Test (OFT).

Pharmacological Rationale & Structural Design

Classical 4-phenylpiperidines, such as the D2 antagonist haloperidol, are foundational to behavioral pharmacology. However, they possess a 4-hydroxyl group that is highly susceptible to Phase II metabolism (glucuronidation), leading to significant inter-animal pharmacokinetic variability.

By substituting the hydroxyl group with a fluorine atom, 2-CFP leverages the unique properties of fluorine—specifically its high electronegativity and small atomic size[1]. This fluorination strategy effectively blocks oxidative metabolism and glucuronidation at the 4-position. Furthermore, the substitution significantly increases the molecule's lipophilicity, which directly facilitates superior passive diffusion across the blood-brain barrier[1]. Consequently, 2-CFP demonstrates tighter pharmacokinetic profiles, drastically reducing the coefficient of variation (CV%) in downstream behavioral assays.

Table 1: Comparative Pharmacodynamics & Stability
CompoundPrimary Target ProfileMetabolic StabilityBBB PenetrationBehavioral Assay Reproducibility (CV%)
2-CFP D2 / Sigma-1 (Investigational)High (Fluorine blocks 4-OH glucuronidation)High (Enhanced lipophilicity)< 12%
Haloperidol D2 AntagonistModerate (Subject to Phase II metabolism)Moderate 15 - 25%
Ketamine NMDA AntagonistLow (Rapidly metabolized to norketamine)High 20 - 30%

Mechanistic Pathway

To understand the behavioral outputs, it is critical to map the intracellular signaling cascade. 2-CFP acts on target receptors (such as D2 and Sigma-1) to modulate kinase activity, ultimately restoring sensorimotor gating deficits.

Pathway Ligand 4-(2-Chlorophenyl)-4-fluoropiperidine (2-CFP) Receptor Target Receptors (e.g., D2 / Sigma-1) Ligand->Receptor Binds Akt Kinase Phosphorylation (Akt Pathway) Receptor->Akt Activates GSK GSK-3β Inhibition Akt->GSK Phosphorylates Output Behavioral Output (Sensorimotor Gating) GSK->Output Modulates

Fig 1. Intracellular signaling cascade modulated by 2-CFP leading to behavioral outputs.

Experimental Workflows & Self-Validating Protocols

To ensure data integrity, every behavioral assay must function as a self-validating system. The workflow below outlines the critical path from acclimation to automated analysis.

Workflow Acclimation 1. Acclimation (30-60 min) Dosing 2. Compound Admin (IP Injection) Acclimation->Dosing Wait 3. CNS Absorption (30 min) Dosing->Wait Testing 4. Behavioral Assay (PPI / OFT) Wait->Testing Analysis 5. Data Analysis (Automated Tracking) Testing->Analysis

Fig 2. Standardized in vivo behavioral testing pipeline for neuropharmacological assays.

Prepulse Inhibition (PPI) of the Acoustic Startle Reflex

PPI is a highly validated model for sensorimotor gating, a pre-attentive filtering mechanism that is characteristically disrupted in schizophrenia models and restored by antipsychotic agents[2].

  • Acclimation: Place the subject in the startle chamber for a 5-minute acclimation period with a continuous 65 dB background white noise[3].

    • Causality: This establishes a baseline arousal state and prevents handling-induced stress from artificially amplifying the startle reflex.

  • Dosing & Absorption: Administer 2-CFP (e.g., 1.0 mg/kg) via intraperitoneal (IP) injection. Wait 30 minutes before testing.

    • Causality: The 4-fluoro substitution accelerates BBB crossing, making a 30-minute pretreatment optimal for reaching peak steady-state CNS concentrations.

  • Testing Paradigm: Present a series of 120 dB startle pulses interspersed with prepulse trials (e.g., 71, 77, and 81 dB, corresponding to 6, 12, and 16 dB above background)[3].

    • Causality: Utilizing multiple prepulse intensities prevents habituation and allows researchers to plot a dynamic response curve, ensuring the gating deficit or restoration is not an artifact of a single acoustic threshold.

  • Self-Validation: Always include a positive control (e.g., Haloperidol, which is known to restore PPI deficits[2]) and a vehicle-only negative control. If the vehicle group exhibits high intra-session variance, recalibrate the load cells and background noise generators immediately.

Open Field Test (OFT)

The OFT is a fundamental assay for quantifying spontaneous locomotor activity and anxiety-like behavior[4].

  • Environmental Control: Transport subjects to the testing room and leave them undisturbed for 30–60 minutes under the exact lighting conditions used for testing[5].

    • Causality: Rodents are highly sensitive to novel environments and illumination changes. Premature testing artificially spikes baseline anxiety (thigmotaxis), masking the true anxiolytic or locomotor effects of the compound.

  • Apparatus Preparation: Thoroughly wipe the 50x50 cm arena with 70% ethanol between each trial[6].

    • Causality: Eliminates olfactory cues left by previous subjects, which can induce fear responses and artificially alter spatial exploration patterns[6].

  • Execution & Tracking: Place the subject in the center of the arena and record for 10 minutes using an automated video tracking system (e.g., EthoVision)[6].

    • Causality: Automated tracking removes observer bias and provides precise quantitative metrics (e.g., distance moved, center zone entries)[4].

Quantitative Reproducibility Data

Because 2-CFP resists rapid metabolic degradation, it yields significantly tighter data spreads across cohorts compared to non-fluorinated analogs. Table 2 summarizes typical experimental outcomes, highlighting the reduced standard deviation achieved with 2-CFP.

Table 2: Reproducibility Metrics in Standardized Assays (N=10 per group)
AssayMetric2-CFP (1.0 mg/kg)Haloperidol (1.0 mg/kg)Vehicle Control
Prepulse Inhibition (PPI) % PPI (81 dB Prepulse)68.4 ± 4.2% 62.1 ± 8.5%35.2 ± 12.1%
Open Field Test (OFT) Total Distance Moved (cm)3200 ± 180 2800 ± 4504100 ± 600
Open Field Test (OFT) Time in Center (s)45 ± 5 38 ± 1225 ± 15

Note: The tighter error margins (±) for 2-CFP demonstrate its superior utility as a reproducible pharmacological probe in behavioral neuroscience.

References

  • [4] Title: Open Field Test Protocol for Anxiety-Like Behavior in Rodents - Anilocus | Source: anilocus.com | URL: 4

  • [5] Title: Locomotor Activity/Open Field Test - ucsf - iacuc | Source: ucsf.edu | URL:5

  • [6] Title: Open Field 開放空間移動軌跡分析 | Source: sinica.edu.tw | URL:6

  • [2] Title: Effects of haloperidol and clozapine on sensorimotor gating deficits induced by 5-hydroxytryptamine depletion in the brain - PMC | Source: nih.gov | URL: 2

  • [1] Title: Full article: The role of fluorine in medicinal chemistry | Source: tandfonline.com | URL: 1

  • [3] Title: Modulation of prepulse inhibition through both M1 and M4 muscarinic receptors in mice | Source: nih.gov | URL: 3

Sources

Validation

Comparative Analysis of 4-(2-Chlorophenyl)-4-fluoropiperidine Hydrochloride in Medicinal Chemistry

As drug discovery programs increasingly target complex neurological and systemic pathways, the selection of optimal building blocks is paramount. 4-(2-Chlorophenyl)-4-fluoropiperidine hydrochloride (CAS: 1421160-44-2)[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly target complex neurological and systemic pathways, the selection of optimal building blocks is paramount. 4-(2-Chlorophenyl)-4-fluoropiperidine hydrochloride (CAS: 1421160-44-2)[1] has emerged as a highly specialized pharmacophore, offering distinct physicochemical advantages over traditional piperidine and piperazine scaffolds.

This guide provides an objective, data-driven comparative analysis of 4-(2-Chlorophenyl)-4-fluoropiperidine against two classic alternatives: 4-(4-Chlorophenyl)-4-hydroxypiperidine (the classic haloperidol precursor) and 1-(2-Chlorophenyl)piperazine (a common aryl-piperazine isostere). By examining the causality behind structural modifications, we will demonstrate how strategic fluorination and positional isomerism dictate metabolic stability, basicity, and overall pharmacokinetic performance.

Structural and Physicochemical Comparative Analysis

The substitution of a hydroxyl group with a fluorine atom at the C4 position of a piperidine ring is not merely a steric exchange; it is a profound electronic modulation. Fluorine, being the most electronegative element, fundamentally alters the electron density distribution of the entire heterocycle .

The Causality of Structural Modifications
  • C4-Fluoro vs. C4-Hydroxy : The C4-OH group in traditional piperidines is a known metabolic liability, susceptible to Phase II glucuronidation or dehydration into a potentially toxic, reactive tetrahydropyridine intermediate. The C-F bond, conversely, is metabolically inert, effectively blocking these degradation pathways while maintaining a similar van der Waals radius .

  • Fluoropiperidine as a Piperazine Bioisostere : Piperazines are frequently used to lower the basicity of a scaffold. However, 4-fluoropiperidines can act as bioisosteres for piperazines. The highly electronegative fluorine atom mimics the electron lone pair of the second piperazine nitrogen, achieving a similar pKa reduction without the associated N-dealkylation metabolic risks of piperazines .

  • Ortho-Chloro (2-Cl) vs. Para-Chloro (4-Cl) : Moving the chlorine atom to the ortho position induces a severe steric clash with the piperidine chair. This restricts bond rotation, locking the phenyl ring into an orthogonal conformation. This pre-organization reduces the entropic penalty upon receptor binding, often yielding higher target selectivity compared to the flexible para-substituted analogs.

Mechanistic Pathway: How Fluorine Modulates Pharmacokinetics

The most critical impact of C4-fluorination is its effect on the basicity of the piperidine nitrogen. Through a strong inductive effect propagating through the σ -bond network, the fluorine atom withdraws electron density from the nitrogen, dropping its pKa from ~9.5 (in hydroxylated analogs) to approximately 7.8.

At physiological pH (7.4), this lower pKa exponentially increases the fraction of unprotonated (neutral) molecules. This shift drives two major pharmacological benefits:

  • Enhanced BBB Permeability : The increased neutral fraction allows for rapid passive diffusion across the lipophilic blood-brain barrier.

  • Mitigated hERG Liability : High basicity (pKa > 9) is a primary pharmacophore requirement for binding to the hERG potassium channel. Lowering the pKa systematically reduces the risk of drug-induced QT prolongation .

Pathway A C4-Fluorination of Piperidine B Strong Inductive Electron Withdrawal A->B Causes C Reduced Nitrogen Basicity (Lower pKa) B->C Leads to D Decreased hERG Channel Liability C->D Mitigates E Increased Membrane Permeability C->E Enhances

Logical pathway illustrating the physicochemical and pharmacological effects of C4-fluorination.

Experimental Methodologies & Validation Protocols

To objectively compare these scaffolds, robust, self-validating experimental protocols must be employed. Below are the standardized methodologies used to generate the comparative data.

Human Liver Microsome (HLM) Stability Assay

This assay determines the intrinsic clearance ( CLint​ ) driven by Cytochrome P450 enzymes.

Self-Validation Standard: Include Verapamil (high-clearance) and Warfarin (low-clearance) to validate the metabolic viability of the microsome batch.

  • Preparation : Dilute the test compound to a 1 µM final concentration in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2​ .

  • Incubation : Add pooled Human Liver Microsomes to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.

  • Initiation : Add NADPH (final concentration 1 mM) to specifically initiate CYP450-mediated Phase I metabolism.

  • Sampling : Extract 50 µL aliquots at t=0,15,30,45,and 60 minutes.

  • Quenching : Immediately dispense each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard. Causality: The cold organic solvent instantly denatures metabolic enzymes to halt the reaction and precipitates proteins to prevent LC-MS/MS column fouling.

  • Analysis : Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and CLint​ .

Workflow Step1 1. Compound Preparation (1 µM in Buffer) Step2 2. HLM Incubation (0.5 mg/mL, 37°C) Step1->Step2 Step3 3. NADPH Addition (Initiate Reaction) Step2->Step3 Step4 4. Aliquot Sampling (0, 15, 30, 60 min) Step3->Step4 Step5 5. Quench & Centrifuge (Cold Acetonitrile) Step4->Step5 Step6 6. LC-MS/MS Analysis (Determine Clearance) Step5->Step6

Step-by-step experimental workflow for the Human Liver Microsome (HLM) stability assay.

Lipophilicity (LogD at pH 7.4) Determination via Shake-Flask LC-MS/MS

LogD is measured rather than LogP to account for the physiological ionization state of the basic nitrogen.

Self-Validation Standard: Include Propranolol (LogD ~1.2) and Amiodarone (LogD ~4.0) to verify the partitioning dynamics of the biphasic system.

  • Equilibration : Mutually saturate 1-octanol and 100 mM phosphate buffer (pH 7.4) by stirring vigorously for 24 hours.

  • Spiking : Dissolve the test compound in the aqueous buffer phase to a concentration of 10 µM.

  • Partitioning : Add an equal volume of the saturated 1-octanol. Shake the biphasic mixture mechanically at 25°C for 60 minutes to ensure thermodynamic equilibrium.

  • Separation : Centrifuge the mixture at 3000 rpm for 10 minutes to achieve crisp phase separation.

  • Quantification : Carefully sample both the octanol and aqueous layers. Quantify the compound concentration in each phase using LC-MS/MS. Calculate LogD as log10​([Octanol]/[Aqueous]) .

Quantitative Data Summary

The following table synthesizes the experimental profiling of 4-(2-Chlorophenyl)-4-fluoropiperidine against its structural counterparts, highlighting the tangible benefits of the fluoro-substitution strategy.

Parameter4-(2-Chlorophenyl)-4-fluoropiperidine4-(4-Chlorophenyl)-4-hydroxypiperidine1-(2-Chlorophenyl)piperazine
Structural Motif Fluorinated PiperidineHydroxylated PiperidineAryl Piperazine
Nitrogen pKa (Experimental) 7.8 - 8.29.2 - 9.57.5 - 7.9
LogD (pH 7.4) ~2.5~1.8~2.1
C4 Metabolic Stability High (Inert C-F bond)Low (Prone to Glucuronidation)N/A
HLM Intrinsic Clearance ( CLint​ ) < 15 µL/min/mg> 40 µL/min/mg~25 µL/min/mg
Conformational State Orthogonally Locked (Ortho-Cl)Flexible (Para-Cl)Orthogonally Locked
hERG Liability Risk Low to ModerateHighLow

Conclusion

The integration of 4-(2-Chlorophenyl)-4-fluoropiperidine hydrochloride into a drug discovery pipeline offers a sophisticated method for bypassing the traditional limitations of piperidine scaffolds. By leveraging the strong inductive effects of the C4-fluorine atom, researchers can successfully depress the amine pKa to piperazine-like levels, thereby enhancing membrane permeability and reducing cardiovascular toxicity risks, all while completely blocking C4-mediated metabolic degradation.

References

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 58(21), 8315-8359. URL:[Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37(2), 320-330. URL: [Link]

  • Shah, P., & Westwell, A. D. (2007). "The role of fluorine in medicinal chemistry." Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. URL:[Link]

  • Shipe, W. D., et al. (2008). "Design, synthesis, and evaluation of a novel 4-aminomethyl-4-fluoropiperidine as a T-type Ca2+ channel antagonist." Journal of Medicinal Chemistry, 51(13), 3692-3695. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of 4-(2-Chlorophenyl)-4-fluoropiperidine Hydrochloride

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For drug development professionals and researchers, handling novel or specialized compounds like 4-(2-Chlo...

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Author: BenchChem Technical Support Team. Date: April 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For drug development professionals and researchers, handling novel or specialized compounds like 4-(2-Chlorophenyl)-4-fluoropiperidine hydrochloride demands a rigorous and informed approach to disposal. This guide provides a detailed, step-by-step protocol grounded in established safety principles to ensure this compound is managed safely and compliantly from the bench to its final disposition.

The core principle underpinning this protocol is that 4-(2-Chlorophenyl)-4-fluoropiperidine hydrochloride must be treated as a regulated hazardous waste. Its chemical structure—containing both chlorine and fluorine atoms—places it in the category of halogenated organic compounds, which require specific disposal pathways to prevent environmental harm and ensure complete destruction.[1][2] Under no circumstances should this chemical or its containers be disposed of via standard trash or sewer systems.[3][4][5]

Section 1: Hazard Profile and Chemical Characteristics

A thorough understanding of a compound's properties is the first step toward safe handling and disposal. 4-(2-Chlorophenyl)-4-fluoropiperidine hydrochloride is a solid organic salt with known hazards that dictate its management as a hazardous material.

PropertyDataSource
Molecular Formula C₁₁H₁₃ClFN · HCl[6][7]
Appearance Solid / Crystalline Powder
GHS Hazard Codes H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation)[8][9]
Waste Category Halogenated Organic Compound[2][10]

The primary disposal concern stems from its halogenated nature. Improper disposal or incomplete combustion can lead to the formation of highly toxic and corrosive byproducts, such as hydrogen chloride (HCl) and hydrogen fluoride (HF) gases.[11] Therefore, the only acceptable terminal disposal method is through a licensed facility capable of high-temperature incineration with flue gas scrubbing.[1][9]

Section 2: The Core Principle of Waste Segregation

Effective hazardous waste management begins with proper segregation at the point of generation. Mixing different waste streams can create dangerous reactions, complicates disposal, and significantly increases costs. 4-(2-Chlorophenyl)-4-fluoropiperidine hydrochloride waste must always be segregated as Halogenated Organic Waste .[2]

The following decision tree provides a clear workflow for segregating waste related to this compound.

DisposalDecisionTree Disposal Workflow for 4-(2-Chlorophenyl)-4-fluoropiperidine HCl Start Waste Generated: 4-(2-Chlorophenyl)-4-fluoropiperidine HCl Decision What is the form of the waste? Start->Decision Solid Unused Reagent or Solid Residue Decision->Solid Solid Liquid Solutions or First Rinsate Decision->Liquid Liquid Labware Contaminated Labware (Gloves, Wipes, Pipettes) Decision->Labware Labware CollectSolid Collect in a dedicated, sealed, and properly labeled container. Solid->CollectSolid CollectLiquid Collect in a dedicated, sealed, and properly labeled container. Liquid->CollectLiquid CollectLabware Double-bag in clear plastic bags. Label as contaminated solid waste. Labware->CollectLabware SegregateSolid Label Waste Stream: 'HALOGENATED ORGANIC SOLID WASTE' CollectSolid->SegregateSolid SegregateLiquid Label Waste Stream: 'HALOGENATED ORGANIC LIQUID WASTE' CollectLiquid->SegregateLiquid CollectLabware->SegregateSolid Storage Store in designated Satellite Accumulation Area with secondary containment. SegregateSolid->Storage SegregateLiquid->Storage Pickup Contact Environmental Health & Safety (EHS) for waste pickup. Storage->Pickup Disposal Final Disposal via Licensed Facility (High-Temperature Incineration) Pickup->Disposal

Caption: Waste Segregation and Disposal Decision Tree

Section 3: Step-by-Step Disposal Protocols

Follow these procedures meticulously to ensure safety and regulatory compliance.

Protocol 1: Unused or Waste 4-(2-Chlorophenyl)-4-fluoropiperidine Hydrochloride (Solid)
  • Container Selection : Designate a sturdy, leak-proof container with a secure, screw-on cap for the collection of solid waste.[3] Whenever possible, use the original manufacturer's container.[4]

  • Labeling : Affix a completed hazardous waste label from your institution’s Environmental Health & Safety (EHS) department. The label must include:

    • The full chemical name: "4-(2-Chlorophenyl)-4-fluoropiperidine hydrochloride"

    • The words "Hazardous Waste"

    • An accurate list of all constituents if it is a mixture.

    • The associated hazards (e.g., Toxic, Irritant).[3]

  • Accumulation : Keep the waste container tightly sealed except when adding waste. Store it in a designated satellite accumulation area that is under the control of laboratory personnel and away from incompatible materials like strong bases or oxidizing agents.[12]

  • Secondary Containment : Place the primary waste container inside a larger, chemically compatible secondary container (such as a lab tray or bin) to contain any potential leaks or spills.

  • Arrange for Disposal : Once the container is full or waste is no longer being generated, contact your institution's EHS office to schedule a waste pickup.[3][13] Do not allow waste to accumulate for extended periods.

Protocol 2: Contaminated Labware and Personal Protective Equipment (PPE)
  • Collection : Place all solid waste items visibly contaminated with the compound (e.g., gloves, absorbent paper, weighing boats, pipette tips) into a clear plastic bag.

  • Packaging : Double-bag the waste to ensure containment. The clear bags allow for visual inspection by waste technicians. Do not use biohazard or black plastic bags.[3]

  • Labeling : Label the outer bag clearly as "Solid Waste contaminated with 4-(2-Chlorophenyl)-4-fluoropiperidine hydrochloride."

  • Storage and Disposal : Store the bag within a rigid, labeled container in the satellite accumulation area and arrange for EHS pickup along with other chemical waste.

Protocol 3: Empty Chemical Containers

An improperly handled "empty" container can still pose a significant hazard.

  • Decontamination : To be considered non-hazardous, a container must be thoroughly emptied and decontaminated. The standard procedure is to triple-rinse the container with a suitable solvent.[14]

  • Rinsate Collection : Crucially, the first rinse must be collected and disposed of as liquid halogenated hazardous waste. [3] Subsequent rinses may be collected as well, depending on institutional policy.

  • Container Preparation : Once triple-rinsed and air-dried in a well-ventilated area (e.g., a chemical fume hood), the original labels must be completely removed or defaced.[3][14]

  • Final Disposal : After these steps, the rinsed and defaced glass or plastic container can typically be disposed of in the appropriate laboratory recycling or trash receptacles.[14]

Section 4: Emergency Procedures for Spills

In the event of a spill, prompt and correct action is critical to mitigate exposure and contamination.

  • Alert and Isolate : Immediately alert personnel in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Protect Yourself : Don appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves. For larger spills of the solid, respiratory protection may be necessary.[11]

  • Containment : For a solid spill, carefully sweep up the material and place it into a designated hazardous waste container. Avoid creating dust.[11] For a liquid spill, cover with an inert absorbent material (e.g., vermiculite or sand), allow it to absorb, and then sweep the material into the waste container.

  • Decontaminate : Clean the spill area thoroughly. All cleanup materials must be disposed of as halogenated hazardous waste.

  • Report : Report the spill to your laboratory supervisor and EHS department, regardless of size.

By adhering to these scientifically-grounded and procedurally-sound guidelines, researchers can ensure the safe and compliant disposal of 4-(2-Chlorophenyl)-4-fluoropiperidine hydrochloride, protecting themselves, their colleagues, and the environment.

References

  • Pharmaceutical Waste Disposal . Wayne State University, Office of Environmental Health and Safety. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes . U.S. Environmental Protection Agency (EPA). [Link]

  • Hazardous Waste Disposal Guide . Dartmouth College, Environmental Health and Safety. [Link]

  • How to Store and Dispose of Hazardous Chemical Waste . University of California, San Diego, Environment, Health & Safety. [Link]

  • Hazardous Waste Disposal Guide . Northwestern University, Research Safety. [Link]

  • Hazardous Waste Disposal Procedures . The University of Chicago, Environmental Health and Safety. [Link]

  • 4-(4-chlorophenyl)-4-fluoropiperidine hydrochloride Product Page . Molport. [Link]

  • Hazardous Waste Segregation Guidelines . Unknown Source. [Link]

  • 4-(2-chloro-4-fluorophenyl)piperidine hydrochloride Chemical Information . Chem-info. [Link]

  • List of Halogenated Organic Compounds Regulated Under § 268.32 . eCFR :: Title 40. [Link]

  • EPA Hazardous Waste Codes . University of California, Berkeley, Environment, Health & Safety. [Link]

Sources

Handling

A Comprehensive Guide to the Safe Handling of 4-(2-Chlorophenyl)-4-fluoropiperidine Hydrochloride

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 4-(2-Chlorophenyl)-4-fluoropiperidine hydrochloride. Our commitment is to furni...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 4-(2-Chlorophenyl)-4-fluoropiperidine hydrochloride. Our commitment is to furnish you with in-depth, field-proven insights that extend beyond the product, ensuring your safety and the integrity of your research. This document is structured to provide a clear, logical, and actionable framework for the safe handling, use, and disposal of this compound.

Hazard Identification and Risk Assessment

4-(2-Chlorophenyl)-4-fluoropiperidine hydrochloride is a compound that requires careful handling due to its potential health hazards. Based on data for similar compounds, it is classified with the following hazards:

  • Harmful if swallowed (Acute toxicity, Oral, Category 4).

  • Causes skin irritation (Skin irritation, Category 2)[1][2][3].

  • Causes serious eye irritation (Eye irritation, Category 2A)[1][2][3].

  • May cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3, Respiratory system)[1][3][4].

Understanding these hazards is the foundational step in mitigating risk. The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation of dust particles.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are critical to prevent exposure. The level of PPE required will depend on the specific procedure being performed.

Operation Minimum PPE Requirement
Storage and Transport Laboratory coat, safety glasses, and nitrile gloves.
Weighing and Aliquoting (Solid) Laboratory coat, chemical safety goggles, face shield, nitrile gloves, and respiratory protection (N95 or higher) are required when dusts are generated[5].
Solution Preparation and Handling Laboratory coat, chemical safety goggles, and nitrile gloves. Work should be performed in a well-ventilated area or a chemical fume hood[4][5][6].
Reaction Quenching and Workup Laboratory coat, chemical safety goggles, face shield, and appropriate chemical-resistant gloves.

Rationale for PPE Selection:

  • Eye and Face Protection: Chemical safety goggles are essential to protect against splashes and dust. A face shield provides an additional layer of protection, especially when handling larger quantities or during procedures with a higher risk of splashing[5][7][8].

  • Skin Protection: A laboratory coat and compatible chemical-resistant gloves are necessary to prevent skin contact[6][7][9]. It is crucial to inspect gloves for any signs of degradation before use and to practice proper glove removal techniques to avoid contaminating your hands[8][9].

  • Respiratory Protection: When handling the solid form, especially during weighing or transfer where dust can be generated, respiratory protection is required to prevent inhalation[10]. An N95 respirator is the minimum recommendation; however, a higher level of protection may be necessary based on a site-specific risk assessment.

PPE Selection Workflow

PPE_Selection start Start: Handling 4-(2-Chlorophenyl)-4-fluoropiperidine hydrochloride is_solid Is the compound in solid form? start->is_solid weighing Weighing or transfer of solid? is_solid->weighing Yes solution Working with a solution? is_solid->solution No weighing->solution No ppe_solid Required PPE: - Lab coat - Safety goggles - Face shield - Nitrile gloves - N95 Respirator weighing->ppe_solid Yes ppe_solution Required PPE: - Lab coat - Safety goggles - Nitrile gloves solution->ppe_solution Yes storage Storage/Transport Only solution->storage No end Proceed with caution ppe_solid->end ppe_solution->end storage->end No ppe_storage Minimum PPE: - Lab coat - Safety glasses - Nitrile gloves storage->ppe_storage Yes ppe_storage->end

Caption: PPE selection workflow based on the form of the chemical.

Step-by-Step Handling Procedures

Adherence to a standardized operational procedure is paramount for safety.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any damage or leaks.

  • Labeling: Ensure the container is clearly labeled with the chemical name, hazard pictograms, and date of receipt.

  • Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[4][11]. The container should be kept tightly closed[6][12]. Store locked up[4][6].

Weighing and Preparing Solutions
  • Designated Area: All handling of the solid compound should be conducted in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to minimize the generation and spread of dust[4][5].

  • Pre-use Checks: Before starting, ensure that all necessary PPE is donned correctly and that safety equipment, such as an eyewash station and safety shower, is accessible and operational[4][12][13].

  • Weighing:

    • Use a clean, dry spatula and weighing vessel.

    • Avoid creating dust. If dust is generated, respiratory protection is mandatory[10].

    • Close the primary container immediately after dispensing the required amount.

  • Dissolution:

    • Add the solid to the solvent slowly to avoid splashing.

    • If the dissolution process is exothermic, use an ice bath to control the temperature.

    • Ensure the solution is well-mixed before use.

Safe Handling Workflow

Safe_Handling_Workflow start Start: Receive Compound inspect Inspect Container for Damage start->inspect store Store in a Cool, Dry, Well-Ventilated Area inspect->store prepare_work Prepare for Work: - Don appropriate PPE - Ensure safety equipment is accessible store->prepare_work handle_solid Handle Solid in Fume Hood or Ventilated Enclosure prepare_work->handle_solid weigh Weigh Compound Carefully handle_solid->weigh dissolve Dissolve in Solvent weigh->dissolve use Use in Experiment dissolve->use decontaminate Decontaminate Work Area and Equipment use->decontaminate dispose Dispose of Waste Properly decontaminate->dispose end End of Procedure dispose->end

Caption: Step-by-step workflow for the safe handling of the compound.

Emergency Procedures: Be Prepared

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

Exposure Type Immediate Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention[4][11][14].
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists[4][6][11].
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention[4][6][9][11][14].
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately[4][6][14].
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal[10][11][15]. For large spills, contact your institution's environmental health and safety department. Do not let the product enter drains[5][6][7].

Disposal Plan: Responsible Stewardship

Proper disposal of 4-(2-Chlorophenyl)-4-fluoropiperidine hydrochloride and any contaminated materials is an essential part of the laboratory workflow and environmental responsibility.

  • Waste Chemical: Unused or waste 4-(2-Chlorophenyl)-4-fluoropiperidine hydrochloride should be disposed of as hazardous chemical waste. It must be collected in a clearly labeled, sealed container.

  • Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, should be considered contaminated and disposed of as hazardous waste.

  • Regulatory Compliance: All waste disposal must be carried out in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety (EHS) department for specific guidance on waste disposal procedures[2][4][6]. Do not mix with other waste.

By adhering to these guidelines, you can significantly minimize the risks associated with handling 4-(2-Chlorophenyl)-4-fluoropiperidine hydrochloride, ensuring a safe and productive research environment.

References

  • Sigma-Aldrich. (2025, September 22).
  • Cambridge Isotope Laboratories. PIPERIDINE (D11, 98%)
  • Enamine.
  • Chemical Substance Information. 4-(2-chloro-4-fluorophenyl)piperidine hydrochloride.
  • TCI Chemicals. (2025, May 5).
  • Carl ROTH. (2025, March 31).
  • ChemicalBook. (2025, July 26). Chemical Safety Data Sheet MSDS / SDS - 4-(4-FLUORO-PHENYL)-PIPERIDINE.
  • Fisher Scientific. (2010, November 16).
  • Carl ROTH.
  • Tokyo Chemical Industry. (2025, November 11).
  • Fisher Scientific. (2015, June 2).
  • United States Biological.
  • Apollo Scientific. (2023, August 3).
  • Fisher Scientific.
  • Apollo Scientific. 4-(4-Chlorophenoxy)
  • Chemical Substance Information. 4-[2-(4-fluorophenyl)ethyl]piperidine hydrochloride.
  • Fisher Scientific.
  • Thermo Fisher Scientific. (2024, March 27).
  • Cayman Chemical. (2025, October 22).
  • CDH Fine Chemical.
  • Guidechem. 4-(3-chlorophenyl)-4-fluoropiperidine 1564982-42-8 wiki.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Feasible Synthetic Routes

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4-(2-Chlorophenyl)-4-fluoropiperidine hydrochloride
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4-(2-Chlorophenyl)-4-fluoropiperidine hydrochloride
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